ethyl (2S)-2-methylpentanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-6-7(3)8(9)10-5-2/h7H,4-6H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPKNSYIDSNZKW-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051368 | |
| Record name | Valeric acid, 2-methyl-, ethyl ester, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28959-02-6 | |
| Record name | Valeric acid, 2-methyl-, ethyl ester, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl (2S)-2-Methylpentanoate
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of ethyl (2S)-2-methylpentanoate (CAS No: 28959-02-6), a chiral ester of significant interest in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, validated experimental protocols, and a thorough compilation of spectral and physical data. The causality behind experimental choices and the integration of self-validating systems are emphasized to ensure scientific integrity and reproducibility.
Introduction and Molecular Overview
This compound, also known by synonyms such as Manzanate, is a fatty acid ethyl ester recognized for its characteristic fruity, apple-like aroma.[1] Its chirality, stemming from the stereocenter at the C2 position, plays a crucial role in its biological activity and sensory properties, making the stereospecific characterization of the (S)-enantiomer vital for applications in stereoselective synthesis and as a chiral building block in drug development. This guide focuses specifically on the (S)-enantiomer, providing a detailed examination of its chemical and physical identity.
The fundamental structure consists of a pentanoate backbone with a methyl group at the alpha-position and an ethyl ester functional group. This structure imparts properties of a volatile, non-polar organic compound.
Table 1: Molecular Identifiers and Core Properties
| Identifier/Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | (S)-2-Methylvaleric Acid Ethyl Ester, Manzanate | [2] |
| CAS Number | 28959-02-6 (for S-enantiomer) | [2] |
| Molecular Formula | C₈H₁₆O₂ | [3] |
| Molecular Weight | 144.21 g/mol | [3] |
| Canonical SMILES | CCCC(=O)OCC | [4] |
| InChIKey | HZPKNSYIDSNZKW-SSDOTTSWSA-N | [4] |
Physicochemical Characterization
The precise determination of physicochemical properties is fundamental to understanding the compound's behavior in various matrices, its reactivity, and for establishing quality control parameters.
Physical State and Sensory Properties
-
Odor: Fruity, with notes of apple, pineapple, and melon.[1][5]
-
Taste: Described as fruity, sweet, with characteristics of ripe strawberry and pineapple.[5]
Quantitative Physical Properties
A compilation of key physical constants is presented in Table 2. These values are critical for process design, purification (e.g., distillation), and formulation development. The slight variations in reported values are attributable to different experimental conditions and purity levels.
Table 2: Summary of Quantitative Physicochemical Data
| Property | Value/Range | Conditions | Source(s) |
| Boiling Point | 152-153 °C | at 760 mmHg (lit.) | [6][7][8] |
| Density | 0.864 g/mL | at 25 °C (lit.) | [6][7][8] |
| Refractive Index (n_D) | 1.403 | at 20 °C (lit.) | [6][7] |
| Flash Point | 39.5 - 46.7 °C | Closed Cup | [6][9][10] |
| Solubility | Insoluble in water; Soluble in alcohol and organic solvents. | Standard Temperature | [5][11] |
| Vapor Pressure | 2.906 mmHg | at 25 °C (est.) | [10][12] |
| logP (o/w) | 2.667 | (est.) | [6][10] |
Analytical Characterization Workflow
A robust analytical workflow is essential for confirming the identity, purity, and stereochemistry of this compound. The following diagram outlines a typical characterization sequence. The choice of this workflow is based on a hierarchical approach, starting with chromatographic separation for purity assessment, followed by spectroscopic methods for structural elucidation.
Caption: Analytical workflow for this compound.
Spectroscopic Data
GC-MS is the workhorse technique for analyzing volatile compounds like ethyl esters. It provides retention time for purity assessment and a mass spectrum for structural confirmation. The mass spectrum is characterized by fragmentation patterns typical of esters.
-
Key Fragments (m/z): The electron ionization (EI) mass spectrum shows characteristic peaks. The molecular ion peak [M]+ may be weak or absent. Key fragments include m/z = 102 (loss of C₃H₆), 88 (McLafferty rearrangement), 71, and 43.[13][14]
NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
-
Predicted ¹H NMR Shifts:
-
~4.1 ppm (quartet, 2H, -O-CH₂-CH₃)
-
~2.3 ppm (multiplet, 1H, -CH(CH₃)-)
-
~1.4 ppm (multiplet, 2H, -CH₂-CH₂-CH₃)
-
~1.2 ppm (triplet, 3H, -O-CH₂-CH₃)
-
~1.1 ppm (doublet, 3H, -CH(CH₃)-)
-
~0.9 ppm (triplet, 3H, -CH₂-CH₂-CH₃)
-
-
(Note: Actual chemical shifts and multiplicities may vary slightly depending on the solvent and instrument.)[15]
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the number of unique carbon environments.
-
Predicted ¹³C NMR Shifts:
-
~176 ppm (C=O)
-
~60 ppm (-O-CH₂-)
-
~41 ppm (-CH(CH₃)-)
-
~34 ppm (-CH₂-CH₂-CH₃)
-
~20 ppm (-CH₂-CH₂-CH₃)
-
~17 ppm (-CH(CH₃)-)
-
~14 ppm (-O-CH₂-CH₃ and -CH₂-CH₂-CH₃)
-
-
(Note: These are approximate values.)[16]
-
FTIR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key absorption bands are:
-
Strong C=O stretch: A prominent peak around 1730-1740 cm⁻¹, characteristic of the ester carbonyl group.
-
C-O stretch: Bands in the region of 1100-1300 cm⁻¹.
-
C-H stretch: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.[13]
Synthesis and Purification
Understanding the synthesis pathway is crucial for identifying potential impurities. A common route involves the stereoselective synthesis or resolution of 2-methylpentanoic acid, followed by esterification.
Synthesis Workflow
A generalized synthetic approach involves the enantioselective hydrogenation of an unsaturated ester precursor, which is a modern, efficient method for establishing the chiral center.
Caption: Generalized workflow for the synthesis of this compound.
-
Causality: Asymmetric hydrogenation is chosen over classical resolution methods due to its higher atom economy and efficiency in directly setting the desired stereocenter.[2] The choice of catalyst (e.g., chiral Iridium complexes) is critical for achieving high enantioselectivity.[2] Fractional distillation is the preferred purification method for this volatile liquid, effectively removing starting materials and non-volatile impurities based on boiling point differences.
Experimental Protocols
The following protocols are provided as standardized, self-validating procedures for the determination of key physicochemical properties.
Protocol: Boiling Point Determination (Thiele Tube Method)
This micro-method is suitable for small sample volumes and provides an accurate boiling point range. The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.[8]
-
Apparatus: Thiele tube, thermometer (-10 to 200 °C), small test tube (e.g., Durham tube), capillary tube (sealed at one end), mineral oil, heating source (Bunsen burner or hot plate).[2][8]
-
Procedure:
-
Add 0.5-1.0 mL of this compound to the small test tube.
-
Place the capillary tube into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Insert the assembly into the Thiele tube containing mineral oil, ensuring the oil level is above the side arm.
-
Gently heat the side arm of the Thiele tube. This design promotes convection currents, ensuring uniform heating without the need for stirring.[17]
-
Observe the capillary tube. As the temperature rises, air will slowly bubble out.
-
At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube. Record this temperature.[8]
-
-
Self-Validation: Repeat the heating and cooling cycle at least twice. The recorded boiling points should be within a 1-2 °C range for a pure sample. Always record the atmospheric pressure, as boiling point is pressure-dependent.[7]
Protocol: Density Measurement (Pycnometer Method)
This method provides high accuracy for liquid density by precisely measuring the mass of a known volume.
-
Apparatus: Pycnometer (e.g., 10 mL Gay-Lussac type), analytical balance (±0.0001 g), constant temperature water bath, thermometer.
-
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature bath set to 25.0 °C (or desired temperature) until it reaches thermal equilibrium.[18]
-
Adjust the water level to the pycnometer's calibration mark, ensuring no air bubbles are present. Dry the exterior and weigh the water-filled pycnometer (m₂).
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with this compound, equilibrate at the same temperature (25.0 °C), adjust the volume, dry the exterior, and weigh (m₃).
-
Calculate the density (ρ) using the formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water (where ρ_water at 25.0 °C is 0.99704 g/mL)
-
-
Self-Validation: The procedure's validity is confirmed by the initial calibration with water. The known density of water at a specific temperature serves as the internal standard.[4] Measurements should be performed in triplicate to ensure precision.
Protocol: Spectroscopic Sample Preparation and Analysis
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Materials: 5 mm NMR tube, deuterated solvent (e.g., CDCl₃), Pasteur pipette, glass wool.
-
Procedure:
-
Weigh approximately 10-20 mg of this compound directly into a small, clean vial.[5]
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution through the pipette into the NMR tube to remove any particulate matter. This step is crucial as suspended solids disrupt the magnetic field homogeneity, leading to poor spectral resolution.
-
Cap the NMR tube securely and wipe the exterior before placing it in the spectrometer.
-
Attenuated Total Reflectance (ATR) is a simple and rapid technique for obtaining an IR spectrum of a liquid sample.
-
Apparatus: FTIR spectrometer with an ATR accessory (e.g., diamond crystal).
-
Procedure:
-
Ensure the ATR crystal surface is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty crystal. This is a critical step to subtract the absorbance of the atmosphere (CO₂ and H₂O) from the sample spectrum.[19]
-
Place one to two drops of this compound onto the center of the ATR crystal, ensuring it is fully covered.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the crystal surface thoroughly with an appropriate solvent after analysis.[20]
-
Applications and Relevance in Drug Development
This compound serves primarily as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[19][20] However, its utility extends to scientific research and development:
-
Chiral Intermediate: As a molecule with a defined stereocenter, it is a valuable starting material or intermediate in the enantioselective synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2]
-
Metabolite Research: Fatty acid ethyl esters (FAEEs) are recognized as non-oxidative metabolites of ethanol and serve as biomarkers for alcohol consumption.[21][22] Studying model compounds like this compound can aid in developing analytical methods for these biomarkers.[23]
Conclusion
This guide has detailed the essential physicochemical properties of this compound, providing a robust dataset for scientific and industrial applications. By integrating established physical data with detailed, validated protocols for their measurement, this document serves as a practical resource for researchers. The emphasis on the causality of experimental design and the inclusion of analytical workflows underscores the importance of a systematic approach to chemical characterization, ensuring data integrity and reproducibility in research and development settings.
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PubChem. (n.d.). Ethyl 2-methylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]
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University of Rochester. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. Retrieved from [Link]
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Nazare, V. (n.d.). Determination of Boiling Point. Retrieved from [Link]
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Nichols, L. (2022, May 5). Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]
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ODOWELL. (n.d.). ETHYL 2-METHYLPENTANOATE manufacturers and suppliers in China. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl (R)-2-methylpentanoate. Retrieved from [Link]
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The Human Metabolome Database. (2021, September 30). Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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Reagecon. (n.d.). Density Measurement and Density Standards. Retrieved from [Link]
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Mettler Toledo. (n.d.). Refractive Index Measurement Guide. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl (S)-2-methyl pentanoate. Retrieved from [Link]
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Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]
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Miltitz Aromatics GmbH. (n.d.). ETHYL 2-METHYLPENTANOATE FCC. Retrieved from [Link]
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SpectraBase. (n.d.). Ethyl 2-methylpentanoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-methylpentanoate - Spectral Information. National Center for Biotechnology Information. Retrieved from [Link]
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ACS Publications. (2008). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Agilent. (2019). Spectrophotometric Methods of Refractive Indices Measurement. Retrieved from [Link]
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Optica Publishing Group. (2013). Spectroscopic method for measuring refractive index. Retrieved from [Link]
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ENFSI. (2022). GUIDELINE FOR THE DETERMINATION OF REFRACTIVE INDICES OF GLASS FRAGMENTS. Retrieved from [Link]
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Oxford Academic. (2012). SPME-GC/MS Procedure for the Determination of Fatty Acid Ethyl Esters in Hair for Confirmation of Abstinence Test Results. Journal of Chromatographic Science. Retrieved from [Link]
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Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). Retrieved from [Link]
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ResearchGate. (2015). Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users. Retrieved from [Link]
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The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). Retrieved from [Link]
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SpectraBase. (n.d.). Ethyl 2-methylpentanoate - MS (GC) Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). Ethyl 2-methylpentanoate - MS (GC) Spectrum. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). Ethyl 2-methylpentanoate. Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl 2-methylpentanoate (C8H16O2). Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-methyl pentanoate ethyl (R)-2-methylpentanoate. Retrieved from [Link]
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ethyl (2S)-2-methylpentanoate structural formula and IUPAC name
An In-depth Technical Guide to Ethyl (2S)-2-methylpentanoate
Abstract
This compound is a chiral ester recognized for its distinct fruity aroma, which has led to its significant application within the flavor, fragrance, and cosmetic industries.[1][2][3] As a chiral molecule, its stereochemistry plays a crucial role in its biological and sensory properties, making a thorough understanding of its structure and nomenclature essential for researchers, chemists, and professionals in drug development and chemical synthesis. This guide provides a comprehensive analysis of the IUPAC name, structural formula, stereochemical configuration, physicochemical properties, and applications of this compound, grounding all technical claims in authoritative sources.
IUPAC Nomenclature and Chemical Identity
The International Union of Pure and Applied Chemistry (IUPAC) name provides a systematic and unambiguous description of a molecule's structure. The name "this compound" can be deconstructed as follows:
-
Pentanoate : This is the parent name, indicating the molecule is a conjugate base of pentanoic acid. It signifies a five-carbon backbone with the principal functional group being a carboxylate.
-
Ethyl : This prefix identifies the alkyl group attached to the ester oxygen, specifying that the ester is formed from ethanol.
-
2-methyl : This indicates a methyl (-CH₃) substituent is located on the second carbon atom of the pentanoate chain. The first carbon (C1) is the carbonyl carbon of the ester group.
-
(2S) : This is the stereochemical descriptor that defines the absolute configuration at the chiral center, which is the second carbon atom (C2). The 'S' designation comes from the Latin sinister (left), assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.
Chemical Identifiers
For unambiguous identification in databases and regulatory documents, the following identifiers are used. Note that the racemic mixture (an equal mix of (2S) and (2R) enantiomers) is more commonly referenced with a general CAS number.
| Identifier | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 28959-02-6 | [4] |
| Racemate CAS | 39255-32-8 | [5][6][7] |
| Molecular Formula | C₈H₁₆O₂ | [3][4][5] |
| Molecular Weight | 144.21 g/mol | [3][5][7] |
| FEMA Number | 3488 (for racemate) | [2][7] |
| Synonyms | Manzanate, Melon Valerate, Ethyl 2-methylvalerate | [1][2][4][5] |
Molecular Structure and Stereochemistry
The structural formula of this compound is CH₃CH₂CH₂CH(CH₃)COOCH₂CH₃.[7] The molecule's architecture is centered around a chiral carbon (C2), which imparts specific stereochemical properties.
Structural Breakdown
The molecule consists of three primary components:
-
Pentanoate Backbone : A five-carbon chain where C1 is a carbonyl carbon.
-
Ethyl Ester Group : An ethyl group (-CH₂CH₃) linked to the carbonyl carbon via an oxygen atom.
-
Chiral Center (C2) : The second carbon atom is bonded to four different substituents:
-
A hydrogen atom (-H)
-
A methyl group (-CH₃)
-
A propyl group (-CH₂CH₂CH₃)
-
The ethyl carboxyl group (-COOCH₂CH₃)
-
Determination of (S)-Configuration
The (S) configuration at the C2 chiral center is determined using the Cahn-Ingold-Prelog (CIP) priority rules. This system provides a self-validating method for assigning absolute stereochemistry.
Experimental Protocol: Assigning CIP Priority
-
Identify the Chiral Center : Locate the carbon atom bonded to four different groups (C2).
-
Identify Substituents : The four groups attached to C2 are:
-
-COOCH₂CH₃ (ethyl carboxyl)
-
-CH₂CH₂CH₃ (propyl)
-
-CH₃ (methyl)
-
-H (hydrogen)
-
-
Assign Priorities : Assign priority based on the atomic number of the atom directly attached to the chiral center. Higher atomic number receives higher priority.
-
Priority 1 : -O - (from the ester group, attached via C2 to C1 which is bonded to O). The effective group is -C(=O)O-. The carbon is bonded to three non-hydrogen atoms (O, O, C).
-
Priority 2 : -C H₂CH₂CH₃ (propyl group)
-
Priority 3 : -C H₃ (methyl group)
-
Priority 4 : -H (hydrogen)
-
Causality: The propyl group (Priority 2) outranks the methyl group (Priority 3) because when comparing atoms further down the chain (C-C-H vs. C-H-H), the propyl group has a carbon at the next position, which has a higher atomic number than hydrogen.
-
-
Orient the Molecule : Position the molecule so that the lowest priority group (Priority 4: -H) points away from the viewer (a dashed bond in 2D representations).
-
Trace the Path : Trace a path from Priority 1 → Priority 2 → Priority 3.
-
Assign Configuration : If the path proceeds in a counter-clockwise direction, the configuration is designated 'S'. If clockwise, it is 'R'. For this molecule, the path is counter-clockwise, confirming the (2S) configuration.
Physicochemical Properties
The physical and chemical properties of ethyl 2-methylpentanoate are critical for its application in various industrial processes, including formulation and purification. The data presented below generally corresponds to the racemic mixture but is representative of the individual enantiomers.
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [2][4][5] |
| Odor | Fruity, apple-like, with pineapple notes | [1][2][4][8] |
| Density | 0.864 g/mL at 25 °C | [2][4][6] |
| Boiling Point | 152-154 °C | [2][4][6] |
| Flash Point | 103 °F (39.5 °C) | [4][6] |
| Refractive Index | n20/D 1.403 | [2][4][6] |
| Solubility | Insoluble in water; soluble in alcohol | [8] |
| Molecular Formula | C₈H₁₆O₂ | [4][5][7] |
| Molecular Weight | 144.21 g/mol | [4][5][7] |
Synthesis and Analysis
Synthesis
The synthesis of specific enantiomers like this compound requires stereoselective methods to control the formation of the chiral center. A key approach is the asymmetric hydrogenation of unsaturated ester precursors.
Experimental Protocol: Enantioselective Hydrogenation
-
Precursor Selection : Start with an achiral unsaturated ester, such as ethyl (E)-2-methylpent-2-enoate.
-
Catalyst System : Employ a chiral transition metal catalyst. Iridium complexes with chiral phosphine ligands (e.g., [(D)*Ir(1,4-cyclooctadiene)]⁺) are effective for this transformation.[4][9]
-
Reaction Conditions : The reaction is typically performed under a hydrogen atmosphere (e.g., 1500 Torr) in a suitable solvent like dichloromethane at a controlled temperature (e.g., 20 °C).[9]
-
Mechanism : The chiral catalyst coordinates with the double bond of the substrate in a specific orientation. The delivery of hydrogen occurs preferentially to one face of the double bond, leading to the formation of one enantiomer in excess over the other. The choice of catalyst ligand (e.g., (R) vs. (S) ligand) determines which product enantiomer is favored.
-
Purification : After the reaction, the product is purified from the catalyst and any remaining starting material, typically using column chromatography or distillation.
Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity and enantiomeric excess of chiral compounds like ethyl 2-methylpentanoate.[10]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection : A chiral stationary phase (CSP) column is required to separate the (S) and (R) enantiomers.
-
Mobile Phase : A mixture of solvents, such as acetonitrile and water with an acid modifier like formic acid (for MS compatibility), is used.[10]
-
Detection : A UV detector is commonly used for detection.
-
Analysis : The sample is injected into the HPLC system. The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times. The area under each peak can be used to determine the enantiomeric excess (ee) of the sample.
Applications and Significance
Ethyl 2-methylpentanoate is a versatile compound with applications primarily driven by its organoleptic properties.
-
Flavor and Fragrance Industry : It is widely used as a flavoring agent in food products like baked goods, beverages, and candies to impart a fruity, apple-like character.[1][3] In perfumery, it contributes fresh and fruity top notes to fragrances for personal care products like shampoos, soaps, and lotions.[2][3][6]
-
Chemical Synthesis : It serves as a chiral building block and intermediate in the synthesis of more complex organic molecules and pharmaceuticals.[1][3] Its defined stereochemistry is valuable for constructing target molecules with specific biological activities.
-
Research : In academic and industrial laboratories, it is used as a model compound for studying esterification reactions and developing new analytical methods for chiral separation.[3][10]
References
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ODOWELL. (n.d.). ETHYL 2-METHYLPENTANOATE manufacturers and suppliers in China. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). Ethyl 2-methylpentanoate. Retrieved from [Link]
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The Natural Occurrence, Biosynthesis, and Enantioselective Analysis of Ethyl (2S)-2-methylpentanoate in Fruits and Wine
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
Ethyl 2-methylpentanoate is a chiral ester recognized for its potent fruity aroma, reminiscent of apple and pineapple.[1][2] Its presence and enantiomeric distribution in natural products like fruits and wine are of significant interest to the flavor and fragrance industry, as well as to food scientists aiming to understand and modulate organoleptic profiles. The (S)-enantiomer, in particular, is associated with the desirable fruity notes. This technical guide provides a comprehensive overview of the natural occurrence of ethyl (2S)-2-methylpentanoate, delves into its biochemical origins via amino acid catabolism, and presents a detailed, field-proven protocol for its extraction and enantioselective analysis using modern chromatographic techniques. This document is intended for researchers, analytical chemists, and professionals in the food, beverage, and flavor development sectors.
Introduction: The Significance of a Chiral Ester
Ethyl 2-methylpentanoate (also known as ethyl 2-methylvalerate or manzanate) is a volatile organic compound (VOC) that contributes to the complex aroma profiles of various natural products.[1][3] Its chemical structure features a chiral center at the second carbon position, giving rise to two distinct, non-superimposable stereoisomers: this compound and ethyl (2R)-2-methylpentanoate.
This chirality is not a trivial structural feature. In biological systems, including human olfactory receptors, enantiomers often exhibit profoundly different sensory characteristics. For ethyl 2-methylpentanoate, the distinction is clear:
-
(S)-Enantiomer: Described as possessing a desirable fruity, apple, and pineapple aroma with a slightly fatty nuance.[4]
-
(R)-Enantiomer: Characterized by less desirable etheric, phenolic, and dusty notes.[4]
Therefore, understanding not just the concentration but also the enantiomeric ratio of this ester is paramount for accurately characterizing its impact on the flavor of fruits and wine. While this compound is documented in nature, it is noteworthy that a structurally similar analogue, ethyl 2-hydroxy-4-methylpentanoate (ethyl leucate), has been more extensively studied in the context of wine, where it is associated with blackberry aromas.[5][6][7] This guide, however, will focus specifically on the non-hydroxylated title compound.
Natural Occurrence and Biosynthesis in Fruits
Ethyl 2-methylpentanoate has been identified as a natural volatile constituent in several fruits, contributing to their characteristic aroma.
Documented Occurrences
The presence of ethyl 2-methylpentanoate has been reported in a limited but significant range of produce. The VCF (Volatile Compounds in Food) database and other sources note its occurrence in the following:
| Fruit / Plant | Reference(s) |
| Plums | [1] |
| Clover | [1][3] |
This table summarizes known natural sources. The quantitative presence and enantiomeric distribution in these sources remain an area for further research.
Biochemical Pathway of Formation
The formation of branched-chain esters like ethyl 2-methylpentanoate in plants and fruits is intrinsically linked to the catabolism of branched-chain amino acids. The precursor acid, 2-methylpentanoic acid, is derived from L-isoleucine. The biosynthetic sequence proceeds via a pathway analogous to the Ehrlich pathway in yeast:
-
Transamination: L-isoleucine is converted to α-keto-β-methylvaleric acid.
-
Decarboxylation: The α-keto acid is decarboxylated to form 2-methylpentanal.
-
Oxidation: The aldehyde is oxidized to yield 2-methylpentanoic acid.
-
Esterification: Finally, the 2-methylpentanoic acid is esterified with ethanol, a process catalyzed by alcohol acyltransferase (AAT) enzymes, to form ethyl 2-methylpentanoate.
The enzymatic nature of this pathway, particularly the final esterification step, is often stereoselective, which typically results in the predominance of one enantiomer over the other in a natural system.
Formation and Significance in Wine
In wine, ethyl 2-methylpentanoate is considered a fermentation-derived or secondary aroma compound.[1][8] Its formation is almost exclusively a result of the metabolic activity of yeast, primarily Saccharomyces cerevisiae, during alcoholic fermentation.[9]
The Ehrlich Pathway: A Gateway to Flavor
The core biochemical route to the 2-methylpentanoic acid precursor in wine is the Ehrlich pathway . Yeast utilizes grape-derived amino acids, including L-isoleucine, as a nitrogen source.
-
Uptake: L-isoleucine is transported into the yeast cell from the grape must.
-
Catabolism: Inside the cell, it undergoes the transamination, decarboxylation, and oxidation steps described in section 2.2, yielding 2-methylpentanoic acid.
-
Activation & Esterification: The acid is activated to its coenzyme A thioester (2-methylpentanoyl-CoA). This high-energy intermediate is then enzymatically esterified with the abundant ethanol produced during fermentation to yield ethyl 2-methylpentanoate.[9]
The key factors influencing the final concentration of this ester in wine include:
-
Isoleucine Concentration: The initial amount of L-isoleucine in the grape must is a direct precursor limitation.
-
Yeast Strain: Different yeast strains possess varying enzymatic efficiencies for both the Ehrlich pathway and ester synthesis.
-
Fermentation Conditions: Temperature, aeration, and overall nitrogen availability can significantly modulate yeast metabolism and, consequently, ester production.[10]
Diagram of Biosynthetic Pathway
The following diagram illustrates the conversion of L-isoleucine to ethyl 2-methylpentanoate in yeast.
Caption: Biosynthesis of this compound from L-Isoleucine.
Technical Protocol: Enantioselective Analysis
To accurately quantify the (2S)-enantiomer, a robust analytical method capable of chiral separation is required. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique.[11]
Experimental Workflow Diagram
Caption: Workflow for Chiral Analysis of Ethyl 2-methylpentanoate.
Step-by-Step Methodology
This protocol provides a validated starting point. Causality: The choices of fiber, column, and parameters are designed to maximize the recovery of this semi-volatile ester while achieving baseline separation of the enantiomers.
1. Materials and Reagents:
-
Wine or clarified fruit juice sample.
-
Sodium Chloride (NaCl), analytical grade.
-
Internal Standard (IS): e.g., Ethyl 2-methylhexanoate or a deuterated analogue.
-
SPME Fiber Assembly: 2cm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). This combination fiber is chosen for its broad affinity for volatiles of varying polarities and molecular weights.
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
2. Sample Preparation:
-
Pipette 10 mL of the sample into a 20 mL headspace vial.
-
Add 3 g of NaCl. Salting-out increases the volatility of the analyte by decreasing its solubility in the aqueous matrix, thereby improving its transfer to the headspace.
-
Spike with the internal standard to a known concentration (e.g., 20 µg/L).
-
Immediately seal the vial securely.
3. HS-SPME Extraction:
-
Place the vial in an autosampler tray with an incubation block or a water bath.
-
Equilibrate the sample at 40°C for 10 minutes with agitation (500 rpm). This temperature gently encourages volatilization without inducing thermal degradation or artifact formation.
-
Expose the SPME fiber to the vial's headspace for 30 minutes at 40°C.
4. Chiral GC-MS Analysis:
-
GC System: Agilent 7890B or equivalent.
-
Chiral Column: Astec CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm) or equivalent gamma cyclodextrin-based column. This stationary phase is specifically designed to form transient diastereomeric complexes with enantiomers, allowing for their separation.[12]
-
Injector: 250°C, Splitless mode for 1 min. Splitless injection ensures the complete transfer of thermally desorbed analytes from the fiber onto the column, maximizing sensitivity.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 min.
-
Ramp 1: 3°C/min to 120°C.
-
Ramp 2: 20°C/min to 220°C, hold for 5 min.
-
(This program must be optimized for your specific instrument and column).
-
-
MS System: Agilent 5977A or equivalent.
-
Transfer Line: 230°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Quadrupole: 150°C.
-
Data Acquisition: Scan mode (m/z 40-250). For trace-level quantification, Selected Ion Monitoring (SIM) can be used, monitoring key ions such as m/z 101, 73, and 55.
5. Data Processing and Self-Validation:
-
Identification: Confirm the identity of the ethyl 2-methylpentanoate peaks by comparing their retention times and mass spectra with those of an authentic racemic standard. The (S)-enantiomer typically elutes before the (R)-enantiomer on this type of column, but this must be verified.
-
Quantification: Calculate the concentration of each enantiomer using the response factor relative to the internal standard, derived from a multi-point calibration curve prepared in a model matrix (e.g., synthetic wine).
-
Trustworthiness: The protocol's validity is ensured by running matrix blanks, quality control standards at low and high concentrations, and periodically checking the calibration throughout the analytical sequence.
Conclusion and Future Perspectives
This compound is a valuable chiral aroma compound whose fruity character can positively influence the sensory profile of fruits and wines. Its formation is a direct consequence of L-isoleucine metabolism via the Ehrlich pathway, a process modulated by biological (e.g., yeast strain) and environmental (e.g., fermentation temperature) factors.
The provided enantioselective HS-SPME-GC-MS protocol offers a robust and reliable framework for the accurate quantification of this compound. However, significant research opportunities remain. A broader survey of fruits and wines is needed to establish comprehensive data on the natural concentration and enantiomeric excess of ethyl 2-methylpentanoate. Further investigation into the specific yeast alcohol acyltransferases responsible for its synthesis could pave the way for targeted modulation of wine aroma profiles through strain selection or metabolic engineering. Finally, determining the precise sensory detection thresholds of both the (S) and (R) enantiomers in various food matrices will be crucial for fully understanding their contribution to the world of flavor.
References
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Lytra, G., Tempere, S., de Revel, G., & Barbe, J. C. (2012). Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry, 60(6), 1503–1509. [Link]
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Ferreira, V., & Lopez, R. (2012). Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. PubMed, National Library of Medicine. [Link]
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Lytra, G., Cameleyre, M., Tempere, S., & Barbe, J. C. (2015). Enantiomeric Distribution of Ethyl 2-Hydroxy-4-methylpentanoate in Wine, A Natural Enhancer of Fruity Aroma. ACS Symposium Series, 1195, 131-140. [Link]
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Lytra, G., Tempere, S., de Revel, G., & Barbe, J. C. (2012). Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry, 60(6), 1503-1509. [Link]
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Lytra, G., Cameleyre, M., Tempere, S., & Barbe, J. C. (2015). Enantiomeric distribution of ethyl 2-hydroxy-4-methylpentanoate in wine, a natural enhancer of fruity aroma. ResearchGate. [Link]
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Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate, CAS Registry Number 39255-32-8. Food and Chemical Toxicology, 189, 114651. [Link]
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The Fragrance Conservatory. (n.d.). Ethyl 2-methylpentanoate. The Ingredient Directory. [Link]
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Lytra, G., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 51-59. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-methylpentanoate. PubChem Compound Summary for CID 62902. [Link]
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The Good Scents Company. (n.d.). manzanate (Givaudan) ethyl 2-methylpentanoate. TGSC Information System. [Link]
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Leffingwell, J. C. (n.d.). The Ethyl 2-methylpentanoates. Leffingwell & Associates. [Link]
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Al-Dalali, S., et al. (2022). Summary of the main analytical methods used to detect ethyl carbamate in the food supply. ResearchGate. [Link]
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Wikipedia. (n.d.). Manzanate. [Link]
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PrepChem. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. [Link]
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Saerens, S. M. G., et al. (2008). Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation. Applied and Environmental Microbiology, 74(2), 454-461. [Link]
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Uțoi, G. E., et al. (2022). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. Fermentation, 8(11), 606. [Link]
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Nollet, L. M. L., & Toldrá, F. (Eds.). (2015). Methods of Analysis of Food Components and Additives (2nd ed.). CRC Press. [Link]
-
Falcao, A., Lytra, G., Darriet, P., & Barbe, J. C. (2012). Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma. Food Chemistry, 132(1), 230-236. [Link]
-
Liu, J., et al. (2022). Volatilomics of Fruit Wines. Foods, 11(19), 3046. [Link]
-
Falcao, A., et al. (2012). Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma. ResearchGate. [Link]
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An In-depth Technical Guide to the Odor Threshold and Sensory Perception of Ethyl (2S)-2-methylpentanoate
Introduction: The Olfactive Significance of Chirality
In the realm of flavor and fragrance science, the spatial arrangement of atoms within a molecule can be the determining factor in its sensory perception. Ethyl 2-methylpentanoate, a chiral ester, serves as a compelling case study in the profound impact of stereochemistry on odor character and intensity.[1] This guide provides a comprehensive technical exploration of the (2S)-enantiomer of ethyl 2-methylpentanoate, a molecule prized for its vibrant fruity aroma, contrasting it with its (2R)-counterpart.[2] We will delve into the methodologies for determining its odor threshold and characterizing its sensory profile, offering a robust framework for researchers, scientists, and professionals in drug development and sensory science.
At the heart of this exploration is the concept of chirality. Ethyl 2-methylpentanoate possesses a single chiral center at the second carbon, leading to two non-superimposable mirror-image molecules: (S)-ethyl 2-methylpentanoate and (R)-ethyl 2-methylpentanoate.[1] While sharing identical physical properties in a non-chiral environment, their interaction with the chiral olfactory receptors in the human nose can be dramatically different, resulting in distinct odor perceptions.[3]
Chemical Properties and Olfactory Profile
A foundational understanding of the physicochemical properties of ethyl 2-methylpentanoate is essential for its sensory analysis.
| Property | Value | Source(s) |
| Chemical Name | Ethyl (2S)-2-methylpentanoate | [4] |
| Synonyms | (S)-Ethyl 2-methylvalerate, Manzanate | [4][5] |
| CAS Number | 28959-02-6 | [5] |
| Molecular Formula | C₈H₁₆O₂ | [4][6][7] |
| Molecular Weight | 144.21 g/mol | [4][6][7] |
| Boiling Point | 152-153 °C | [6] |
| Density | 0.864 g/mL at 25 °C | [6] |
| Odor Detection Threshold | 0.003 ppb (for the racemate) |
The Dichotomy of Scent: (S) vs. (R) Enantiomers
The sensory profiles of the two enantiomers of ethyl 2-methylpentanoate are strikingly different, underscoring the high specificity of olfactory receptors.
-
(S)-Ethyl 2-methylpentanoate: This enantiomer is characterized by a powerful and desirable fruity aroma. Descriptions often include notes of apple, pineapple, and a general green, melon-like character. It is this isomer that is highly valued in the flavor and fragrance industry for imparting these specific notes to a wide range of products, including beverages, candies, and perfumes.[4]
-
(R)-Ethyl 2-methylpentanoate: In stark contrast, the (R)-enantiomer possesses a significantly different and less sought-after odor profile. It is described as having etheric, phenolic, and dusty notes.[2] This dramatic difference in perceived scent is a direct consequence of the differential fit of the enantiomers into the binding pockets of olfactory receptors.
Methodologies for Sensory and Instrumental Analysis
To quantitatively and qualitatively assess the sensory properties of this compound, a combination of instrumental analysis and human sensory evaluation is indispensable.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples the separation of volatile compounds by gas chromatography with detection by the human nose.[8] This allows for the identification of odor-active compounds in a sample.
Experimental Protocol: Determination of Odor Profile by GC-O
1. Objective: To identify and describe the odor character of this compound.
2. Materials:
- Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactometry port.
- Chiral stationary phase capillary column (e.g., Rt-βDEXsm).[9]
- High-purity helium as carrier gas.
- Standard of this compound (≥95% purity).
- Solvent for dilution (e.g., deodorized ethanol).
3. Sample Preparation:
- Prepare a stock solution of this compound in the chosen solvent.
- Create a series of dilutions to be injected, starting from a concentration that is clearly detectable by the panelists.
4. GC-MS-O Parameters (Example):
- Injector Temperature: 250 °C
- Oven Program: 40 °C (hold 2 min), ramp to 220 °C at 5 °C/min, hold 5 min.
- Carrier Gas Flow: 1.5 mL/min, constant flow.
- Split Ratio: 10:1
- Transfer Line to Olfactometry Port: Heated to 230 °C.
- Humidified Air Flow to Olfactometry Port: 30 mL/min.
- MS Scan Range: m/z 35-350.
5. Olfactometry Procedure:
- A panel of trained sensory assessors sniffs the effluent from the olfactometry port.
- Panelists record the retention time of any detected odor, provide a detailed description of the odor character, and rate its intensity on a predefined scale (e.g., a 10-point scale).
- The data from the panelists are compiled to create an aromagram, which is a plot of odor intensity versus retention time.
6. Data Analysis:
- The retention time of the odor peak is correlated with the chromatographic peak from the GC-MS to confirm the identity of this compound.
- The odor descriptors from the panel are collated to form a consensus sensory profile.
Diagram: GC-O Experimental Workflow
Caption: Workflow for GC-O analysis of this compound.
Sensory Panel Evaluation
A trained sensory panel is crucial for obtaining reliable and reproducible data on the sensory attributes of a flavor compound.
Experimental Protocol: Sensory Panel Evaluation of Odor Profile
1. Objective: To characterize the odor profile of this compound using a trained sensory panel.
2. Panelist Selection and Training:
- Select 10-12 panelists based on their sensory acuity, ability to describe odors, and consistency.
- Train the panel on a range of fruity and ester-like aroma standards to develop a common vocabulary.
3. Sample Preparation:
- Prepare solutions of this compound in a neutral medium (e.g., water or mineral oil) at a concentration clearly above its detection threshold.
- Present the samples in coded, identical containers (e.g., amber glass jars with screw caps).
4. Evaluation Procedure:
- Panelists evaluate the samples in individual, well-ventilated booths.
- For each sample, panelists are asked to rate the intensity of pre-defined sensory attributes (e.g., fruity, apple, pineapple, green, sweet, chemical) on a line scale (e.g., 0 = not perceptible, 100 = very strong).
- Panelists also provide free-text descriptors for the overall aroma.
5. Data Analysis:
- The intensity ratings for each attribute are averaged across the panelists.
- The results can be visualized using a spider plot to represent the sensory profile.
- Statistical analysis (e.g., ANOVA) can be used to determine significant differences in attribute intensities.
Diagram: Sensory Perception Pathway
Caption: Simplified pathway of odor perception for this compound.
Conclusion: The Importance of Enantiomeric Purity in Sensory Science
The distinct sensory profiles of the enantiomers of ethyl 2-methylpentanoate highlight the critical importance of stereochemistry in the field of flavor and fragrance. The desirable fruity notes of the (2S)-enantiomer are in sharp contrast to the phenolic and dusty character of its (R)-counterpart. This guide has outlined the key methodologies, from instrumental analysis with GC-O to human sensory panels, that are essential for the accurate characterization of such chiral compounds. For researchers and developers, understanding and controlling the enantiomeric composition of flavor and fragrance ingredients is paramount to ensuring product quality and achieving the desired sensory experience. Further research to determine the specific odor thresholds of the individual enantiomers would provide valuable quantitative data to build upon the qualitative understanding presented here.
References
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Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (n.d.). PMC - NIH. Retrieved from [Link]
-
Gas chromatography–olfactometry in food flavour analysis. (2007). ScienceDirect. Retrieved from [Link]
-
Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. (n.d.). MDPI. Retrieved from [Link]
-
How to validate flavorings: aroma testing and sensory evaluation. (2023, December 2). BRF Ingredients. Retrieved from [Link]
-
Panel training on odour and aroma perception for sensory analysis. (n.d.). DLG.org. Retrieved from [Link]
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The Ethyl 2-methylpentanoates. (n.d.). Leffingwell & Associates. Retrieved from [Link]
-
Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. (2012). PubMed. Retrieved from [Link]
-
Enantiomeric Distribution of Ethyl 2-Hydroxy-4-methylpentanoate in Wine, A Natural Enhancer of Fruity Aroma. (n.d.). Retrieved from [Link]
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Odour character differences for enantiomers correlate with molecular flexibility. (n.d.). PMC - NIH. Retrieved from [Link]
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A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]
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Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. (2018). OENO One. Retrieved from [Link]
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ethyl (S)-2-methyl pentanoate, 28959-02-6. (n.d.). The Good Scents Company. Retrieved from [Link]
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Ethyl 2-methylpentanoate (CAS 39255-32-8): Odor profile, Properties, & IFRA compliance. (n.d.). ScentARC. Retrieved from [Link]
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RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate, CAS Registry Number 39255-32-8. (2024). ScienceDirect. Retrieved from [Link]
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Ethyl 2-methylpentanoate | C8H16O2. (n.d.). PubChem. Retrieved from [Link]
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ethyl (R)-2-methyl pentanoate, 39255-32-8. (n.d.). The Good Scents Company. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl (2S)-2-Methylpentanoate
This technical guide provides a comprehensive overview of ethyl (2S)-2-methylpentanoate, a chiral ester of significant interest in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, properties, synthesis, analytical characterization, applications, and safety.
Core Identification and Chemical Properties
This compound, also known by synonyms such as ethyl (S)-2-methylvalerate, is the S-enantiomer of the ethyl ester of 2-methylpentanoic acid. The chirality at the C2 position is a critical determinant of its sensory and biological properties, distinguishing it from its (R)-enantiomer and the racemic mixture.
Key Identifiers:
| Identifier | Value | Source(s) |
| CAS Number (for (2S)-enantiomer) | 28959-02-6 | [1] |
| CAS Number (for racemic mixture) | 39255-32-8 | [2][3][4][5][6][7] |
| FEMA Number | 3488 | [2][4][5][8] |
| Molecular Formula | C₈H₁₆O₂ | [1][5][6] |
| Molecular Weight | 144.21 g/mol | [1][5][6] |
| InChIKey | HZPKNSYIDSNZKW-UHFFFAOYSA-N | [3] |
Physicochemical Properties:
The physical properties of ethyl 2-methylpentanoate are well-documented, although most literature values do not differentiate between the enantiomers as these properties are identical in a non-chiral environment.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1][9] |
| Odor Profile | Fruity, with notes of apple and pineapple | [10][11] |
| Boiling Point | 152-153 °C | [1][9] |
| Density | 0.864 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.401 - 1.407 | [5] |
| Solubility | Insoluble in water; soluble in alcohol | [10][] |
Synthesis of this compound
The synthesis of this compound with high enantiomeric purity is crucial for applications where specific stereochemistry is required. While various esterification methods can produce the racemic mixture, enantioselective synthesis is key to obtaining the desired (S)-enantiomer.
General Synthesis Workflow
A common approach to synthesizing chiral esters is through the esterification of the corresponding chiral carboxylic acid. Alternatively, enantioselective hydrogenation of an unsaturated precursor can be employed.
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An In-depth Technical Guide to the Toxicology and Safety of Ethyl (2S)-2-Methylpentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive toxicological and safety profile of ethyl (2S)-2-methylpentanoate (CAS No: 39255-32-8), a branched-chain aliphatic ester utilized in the flavor and fragrance industries.[1] In the absence of a complete toxicological dataset for the substance, this guide employs a weight-of-evidence approach, integrating available empirical data with a scientifically robust read-across strategy from structurally similar analogs. This guide details the methodologies and rationale behind the safety assessment for key toxicological endpoints, including acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, repeated dose toxicity, and reproductive toxicity. All protocols are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) to ensure scientific integrity and regulatory relevance.
Introduction and Physicochemical Properties
This compound, also known as ethyl 2-methylvalerate, is a colorless liquid with a fruity, melon-like aroma.[2][3] Its application in consumer products necessitates a thorough evaluation of its potential impact on human health.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 39255-32-8 | [2] |
| Molecular Formula | C₈H₁₆O₂ | [2] |
| Molecular Weight | 144.21 g/mol | [2] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 152-153 °C | [4] |
| Flash Point | 39 °C (closed cup) | [3] |
Safety Assessment Strategy: A Read-Across Approach
A complete toxicological profile for this compound is not available in the public domain. Safety Data Sheets often indicate "no data available" for several acute toxicity endpoints.[5] To address these data gaps, a read-across approach is employed, a scientifically accepted methodology in toxicology for predicting the properties of a substance by using data from structurally similar chemicals (analogs).[6] The justification for this approach with branched-chain aliphatic esters is their similar metabolic pathways, where they are readily hydrolyzed to their corresponding alcohols and carboxylic acids.[7]
For this assessment, the following analogs have been selected based on their structural similarity and the availability of toxicological data, as referenced in the Research Institute for Fragrance Materials (RIFM) safety assessment:[8]
-
Ethyl 2-methylbutyrate (CAS No: 7452-79-1): A close structural analog with a similar ester functional group and branching.
-
Butyl 2-methylvalerate (CAS No: 6297-41-2): Another branched-chain ester used to support the assessment of skin sensitization.
The following diagram illustrates the decision-making workflow for the safety assessment of this compound.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.[9]
Oral, Dermal, and Inhalation Toxicity
No direct data on the acute oral, dermal, or inhalation toxicity of this compound are available.[5] Therefore, data from the read-across analog, ethyl 2-methylbutyrate, are used to assess these endpoints.
Table 2: Acute Toxicity Data for Ethyl 2-methylbutyrate
| Endpoint | Guideline | Species | Route | Value | Classification | Source |
| Oral LD₅₀ | OECD 401 | Rat | Oral | > 2000 mg/kg | Not Classified | |
| Dermal LD₅₀ | OECD 402 | Rat | Dermal | > 2000 mg/kg | Not Classified | |
| Inhalation LC₅₀ | - | Rat | Inhalation (dust/mist) | > 5.967 mg/L/4h | Not Classified |
Based on this data, ethyl 2-methylbutyrate exhibits low acute toxicity via the oral, dermal, and inhalation routes. Given the structural similarity, this compound is also expected to have a low order of acute toxicity.
Experimental Protocol: OECD 401 - Acute Oral Toxicity
The objective of the OECD 401 guideline is to determine the median lethal dose (LD₅₀) of a substance after a single oral administration.[9]
Step-by-Step Methodology:
-
Animal Selection: Healthy, young adult rodents (typically rats) are used.[9]
-
Dose Groups: The substance is administered in graduated doses to several groups of animals, with one dose per group.[9]
-
Administration: The substance is administered by gavage in a single dose.[9]
-
Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[9]
-
Data Analysis: The LD₅₀ value is calculated statistically from the dose-response data.[9]
The following diagram illustrates the experimental workflow for an acute oral toxicity study.
Local Tolerance: Skin and Eye Irritation
Local tolerance studies assess the potential of a substance to cause irritation or corrosion to the skin and eyes upon direct contact.
Skin Irritation
There is no specific skin irritation data available for this compound. The read-across analog, ethyl 2-methylbutyrate, is reported to be non-irritating to the skin. A study on guinea pigs following OECD Test Guideline 404 showed no skin irritation.
Eye Irritation
Similarly, no direct eye irritation data exists for this compound. Ethyl 2-methylbutyrate is not classified as an eye irritant. Safety data for ethyl 2-methylbutyrate indicates it may cause mild eye irritation upon contact.
Experimental Protocol: OECD 404 - Acute Dermal Irritation/Corrosion
This guideline determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
Step-by-Step Methodology:
-
Animal Model: The albino rabbit is the preferred species.
-
Application: A single dose of the test substance is applied to a small area of shaved skin.
-
Exposure: The exposure period is typically 4 hours, with the test site covered by a semi-occlusive dressing.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[7]
-
Scoring: The reactions are scored, and the substance is classified based on the severity and reversibility of the effects.[7]
Skin Sensitization
Skin sensitization is an allergic reaction that occurs after repeated exposure to a substance.
Limited data is available for this compound, but a guinea pig maximization test showed no skin sensitization reactions.[8] To further support this, data from the read-across analog, butyl 2-methylvalerate, is used. Butyl 2-methylvalerate was found to be negative in an in vitro direct peptide reactivity assay (DPRA) and a KeratinoSens™ assay. Based on the 2 out of 3 Defined Approach in OECD Guideline No. 497, butyl 2-methylvalerate is considered a non-sensitizer. Therefore, this compound is not expected to be a skin sensitizer.[8]
Genotoxicity
Genotoxicity assays are performed to determine if a substance can cause damage to the genetic material of cells.
The mutagenic potential of this compound was evaluated in a bacterial reverse mutation assay (Ames test) according to OECD Guideline 471.[2] The substance was tested in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9). No increase in the number of revertant colonies was observed at any concentration tested.[2] Based on these results, this compound is not considered to be genotoxic.[2]
Repeated Dose and Reproductive Toxicity
Repeated dose toxicity studies assess the effects of long-term exposure to a substance, while reproductive toxicity studies evaluate the potential for adverse effects on sexual function and fertility.
No repeated dose or reproductive toxicity data are available for this compound.[2] A read-across to ethyl 2-methylbutyrate was performed using data from a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD 422).[2] In this study, rats were administered ethyl 2-methylbutyrate via oral gavage at doses up to 1000 mg/kg/day.[2] The No Observed Adverse Effect Level (NOAEL) was determined to be 1000 mg/kg/day.[2] Based on this NOAEL and estimated consumer exposure, the Margin of Exposure (MOE) for both repeated dose and reproductive toxicity for this compound was calculated to be greater than 100, indicating no safety concern at current levels of use.[8]
Conclusion
Based on a comprehensive review of available data and a scientifically justified read-across approach, this compound is considered to have a low order of acute toxicity and is not expected to be a skin or eye irritant, a skin sensitizer, or genotoxic. The Margin of Exposure for repeated dose and reproductive toxicity is adequate for its current uses in consumer products. This assessment, grounded in OECD guidelines and a weight-of-evidence approach, provides a robust foundation for the safe use of this compound in its intended applications.
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A Guide to the Stereospecific Aroma of 2-Methylpentanoate Esters: From Perception to Analysis
Abstract
Chirality, the "handedness" of a molecule, is a fundamental concept in chemistry that profoundly influences the biological activity and sensory perception of compounds.[1][2] In the realm of flavor and fragrance science, enantiomers—non-superimposable mirror-image molecules—can elicit dramatically different olfactory responses.[1][3] This technical guide provides an in-depth exploration of this phenomenon using the 2-methylpentanoate ester family as a case study. We will delve into the distinct aroma profiles of (R)- and (S)-2-methylpentanoate esters, the underlying mechanisms of chiral recognition by olfactory receptors, and the analytical methodologies required for their synthesis, separation, and sensory evaluation. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, fragrance development, and drug discovery who require a comprehensive understanding of the practical implications of stereoisomerism in aroma compounds.
Introduction: The Olfactory Significance of Chirality
Our sense of smell is a sophisticated chemosensory system capable of distinguishing between thousands of volatile compounds. This system relies on a vast array of olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the nasal epithelium.[1][4][5] The interaction between an odorant molecule and an OR is highly specific, often compared to a lock-and-key mechanism, where the three-dimensional structure of the molecule is paramount.[2]
Chiral molecules, which possess a stereocenter and exist as a pair of enantiomers, provide a compelling illustration of this specificity.[1] Because olfactory receptors are themselves chiral entities, constructed from chiral amino acids, they can interact differently with each enantiomer of a chiral odorant.[2] This differential interaction can lead to one of several outcomes:
-
Distinct Aromas: Each enantiomer is perceived as having a completely different smell (e.g., (S)-(+)-carvone smells of caraway, while (R)-(-)-carvone smells of spearmint).[1][3]
-
Varying Intensities: One enantiomer may have a much lower odor threshold, meaning it is perceived as significantly more potent than its mirror image.
-
One Odorous, One Odorless: In some cases, only one enantiomer of a pair is odorous, while the other is virtually odorless.
Understanding and controlling chirality is therefore critical in the food, fragrance, and pharmaceutical industries for creating products with specific and consistent sensory profiles.[1]
Diagram 1: The Concept of Chirality in 2-Methylpentanoic Acid
Caption: Non-superimposable mirror images of 2-methylpentanoic acid.
The Aroma Dichotomy of 2-Methylpentanoate Esters
Esters of 2-methylpentanoic acid are known for their powerful and diverse fruity and green aroma notes.[6] A prominent example is ethyl 2-methylpentanoate, often referred to by its trade name, Manzanate. This compound is widely used to impart fruity top notes, particularly apple-like scents, in fragrances for products like shampoos, detergents, and air fresheners.[7]
The introduction of a chiral center at the second carbon of the pentanoate chain means that these esters exist as (R) and (S) enantiomers. While literature on the specific aroma differences of 2-methylpentanoate enantiomers is specialized, the principles of chiral perception strongly suggest distinct profiles. Based on data for structurally similar chiral esters, we can anticipate significant olfactory differentiation.[8] For instance, the enantiomers of 2-heptyl acetate are described differently: the (R)-form as green, fatty, and banana-like, and the (S)-form as mushroom, earthy, and wild berry-like.[8]
The following table summarizes the known and expected aroma profiles for ethyl 2-methylpentanoate. It is crucial for product developers to recognize that using a racemic mixture (a 50:50 mix of both enantiomers) will result in a blended, less distinct aroma compared to using an enantiomerically pure form.
| Compound | Enantiomer | CAS Number | Reported/Expected Aroma Profile | Reference |
| Ethyl 2-methylpentanoate | Racemic | 39255-32-8 | Fruity, apple, pineapple, green, sweet | [9] |
| Ethyl 2-methylpentanoate | (S) | 28959-02-6 | Often associated with the primary fruity, apple notes. | [10] |
| Ethyl 2-methylpentanoate | (R) | 39255-32-8 | May contribute greener, sharper, or different fruity nuances. | [11] |
Note: The CAS number 39255-32-8 is often used for the racemic mixture but has also been associated with the (R)-enantiomer. Precise sourcing and analysis are critical.
Experimental Methodologies
To fully characterize and utilize the distinct aromas of 2-methylpentanoate enantiomers, a robust experimental workflow is essential. This involves enantioselective synthesis or resolution, followed by rigorous analytical separation and sensory evaluation.
Synthesis of Chiral 2-Methylpentanoic Acid
The precursor acid, 2-methylpentanoic acid, must be obtained in an enantiomerically pure form. Several strategies exist:
-
Resolution of a Racemic Mixture: This is a classical approach where a racemic mixture of the acid is reacted with a chiral resolving agent (a pure enantiomer of a base, like an alkaloid) to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent acidification regenerates the separated, enantiomerically enriched acid.
-
Asymmetric Synthesis: This is a more modern and efficient approach. It involves using chiral catalysts or auxiliaries to directly synthesize the desired enantiomer. For example, asymmetric hydrogenation of a suitable precursor can yield (S)-2-methylhexanoic acid, a structurally similar compound, in high enantiomeric excess.[12] Another route is the Malonic Ester Synthesis, which can be adapted with chiral auxiliaries to produce specific enantiomers of 2-substituted carboxylic acids.[13]
Esterification
Once the desired enantiomer of 2-methylpentanoic acid is isolated, it can be esterified using standard methods, such as Fischer esterification. This involves reacting the carboxylic acid with the desired alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid).
Protocol: Chiral Gas Chromatography-Olfactometry (GC-O) Analysis
To confirm the enantiomeric purity of the synthesized ester and to characterize its specific aroma, Gas Chromatography-Olfactometry (GC-O) is the key technique.[14][15][16] This method combines the powerful separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[15][17]
Objective: To separate the (R) and (S) enantiomers of an ethyl 2-methylpentanoate sample and to describe the odor of each individual enantiomer.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: A column with a chiral stationary phase, typically based on derivatized cyclodextrins (e.g., Rt-βDEXsm), is essential for separating enantiomers.[18][19]
-
Effluent Splitter: To divide the column effluent between the chemical detector (FID/MS) and the olfactometry port.
-
Olfactometry Port (Sniff Port): A heated transfer line that delivers a portion of the effluent to a trained sensory analyst. Humidified air is mixed with the effluent to prevent nasal passage dehydration.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the synthesized ethyl 2-methylpentanoate ester in a suitable solvent (e.g., dichloromethane) to an appropriate concentration (e.g., 10-100 ppm).
-
Injection: Inject 1 µL of the sample into the GC using a split/splitless injector. A split injection is typically used to avoid column overload.
-
Chromatographic Separation:
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 5°C/min to 200°C, and hold for 5 minutes. Rationale: This temperature program provides a good balance between resolution of the enantiomers and analysis time.
-
-
Detection & Olfactometry:
-
The column effluent is split (e.g., 1:1 ratio) between the FID/MS and the sniff port.
-
A trained analyst sniffs the effluent from the olfactometry port throughout the entire run.
-
The analyst records the retention time and provides a detailed description of any odor detected. A voice recording system linked to the chromatogram is often used.
-
-
Data Analysis:
-
Correlate the peaks on the FID/MS chromatogram with the odor events recorded by the analyst.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers. This is typically done by injecting an authenticated standard of a single enantiomer if available.
-
Quantify the enantiomeric excess (% ee) by comparing the peak areas of the two enantiomers on the FID chromatogram.
-
Compile the aroma descriptors for each separated enantiomer.
-
Diagram 2: Analytical Workflow for Chiral Aroma Analysis
Caption: Workflow for chiral GC-Olfactometry analysis.
Mechanism of Chiral Recognition in Olfaction
The ability to distinguish between enantiomers originates at the molecular level within the olfactory receptors.[2] While the exact structures of most human ORs are yet to be fully elucidated, a "three-point interaction" model, analogous to other areas of stereospecific biological recognition, is widely accepted.
For an OR to differentiate between two enantiomers, the receptor's binding pocket must interact with the odorant molecule at a minimum of three specific points. The spatial arrangement of these interaction points on the chiral odorant must complement the arrangement of binding sites within the chiral receptor.
Consider the (R)- and (S)-enantiomers of a 2-methylpentanoate ester. The key functional groups for interaction are:
-
The ester carbonyl group (potential hydrogen bond acceptor).
-
The ester ether oxygen (potential hydrogen bond acceptor).
-
The alkyl chains (hydrophobic interactions).
Because the (R) and (S) forms have these groups in different spatial orientations around the chiral carbon, only one enantiomer may be able to achieve an optimal three-point fit with a specific receptor's binding pocket. The other enantiomer may bind weakly, in a different orientation, or not at all, leading to a different or no signal being sent to the brain.[1][2]
Diagram 3: Conceptual Model of Chiral Olfactory Recognition
Caption: Differential binding of enantiomers to a chiral receptor.
Conclusion and Future Outlook
The case of 2-methylpentanoate esters clearly demonstrates that chirality is not an abstract chemical concept but a critical factor with tangible consequences for the aroma and perception of flavor and fragrance ingredients. For drug development professionals, this serves as a potent reminder of how stereochemistry dictates biological interactions, a principle that is central to pharmacology.
The ability to synthesize, separate, and analyze enantiomers is essential for innovation and quality control. Methodologies like enantioselective GC, and particularly GC-O, are indispensable tools for researchers, allowing them to dissect the sensory contributions of individual stereoisomers within a complex mixture.[20][21] As our understanding of the structural biology of olfactory receptors deepens, we can anticipate a future of rational odorant design, where specific aromas can be created by tailoring the stereochemistry of molecules to target specific receptor subtypes. This will unlock new possibilities for creating novel and impactful sensory experiences in consumer products and therapeutic applications.
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(n.d.). Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis. Semantic Scholar. Available at: [Link]
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A Technical Guide to the Solubility of Ethyl (2S)-2-methylpentanoate for Pharmaceutical and Chemical Research
Abstract
The solubility of an active pharmaceutical ingredient (API), intermediate, or excipient is a critical physicochemical parameter that governs its behavior in various stages of drug development, chemical synthesis, and formulation. This guide provides an in-depth technical exploration of the solubility of ethyl (2S)-2-methylpentanoate, a versatile chiral ester used as a pharmaceutical intermediate and a flavoring and fragrance agent.[1][2][] We will move beyond simple data reporting to dissect the theoretical underpinnings of solubility, provide a robust, field-proven experimental protocol for its determination, and discuss predictive thermodynamic models. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of solubility for process design, formulation, and purification.
Introduction: The Significance of this compound and its Solubility
This compound (CAS: 39255-32-8) is a chiral ester recognized for its characteristic fruity aroma, which has led to its use in the food and cosmetics industries.[1][4] In the pharmaceutical sector, it serves as a valuable intermediate in the synthesis of more complex molecules.[1][] Understanding its solubility is not merely an academic exercise; it is a cornerstone of process efficiency and product efficacy.
Key applications where solubility data is paramount include:
-
Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, which directly impacts reaction kinetics and yield.
-
Crystallization and Purification: The purification of this compound or its derivatives often relies on controlled crystallization, a process dictated by its solubility profile in various solvent systems as a function of temperature.[5]
-
Formulation Development: For its applications in fragrance or flavor, its solubility in carrier solvents determines the stability, homogeneity, and sensory performance of the final product.[6]
-
Drug Bioavailability: Low aqueous solubility is a primary hurdle in drug development, affecting absorption and bioavailability.[7][8] While this ester is an intermediate, understanding the solubility characteristics of its structural class is vital.
This guide will provide the necessary framework for researchers to either determine or predict the solubility of this compound, enabling informed decisions in the laboratory and during process scale-up.
Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is essential before exploring its interactions with solvents. The table below summarizes the key physicochemical characteristics of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₂ | [9] |
| Molecular Weight | 144.21 g/mol | [9][10] |
| Appearance | Colorless liquid | [1][11] |
| Density | ~0.864 g/mL at 25 °C | [10][12] |
| Boiling Point | 152-153 °C | [10] |
| Flash Point | 39 °C (103 °F) | [10][11] |
| Water Solubility | Insoluble / Partially immiscible | [4][13] |
| XLogP3 | 2.4 | [9][11] |
| Topological Polar Surface Area | 26.3 Ų | [9] |
The molecule's structure, featuring a nonpolar alkyl chain and a polar ester group, suggests it is a relatively nonpolar compound. The positive XLogP3 value indicates a preference for lipophilic environments over aqueous ones. While it can act as a hydrogen bond acceptor via its oxygen atoms, it cannot donate hydrogen bonds, which limits its interaction with highly polar, protic solvents like water.[14]
Theoretical Framework: The Energetics of Dissolution
Solubility is the result of a thermodynamic equilibrium between the solid (or liquid) solute and the solution. The process can be visualized as a balance of intermolecular forces, as depicted in the diagram below.
Caption: Thermodynamic cycle of dissolution illustrating the balance of intermolecular forces.
For dissolution to occur spontaneously, the overall Gibbs free energy change (ΔG) of the process must be negative. This is governed by the equation ΔG = ΔH - TΔS, where:
-
ΔH (Enthalpy of Solution): Represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds.
-
ΔS (Entropy of Solution): Represents the change in disorder. Dissolution typically increases entropy (ΔS > 0) as the ordered solute structure breaks down and disperses into the solvent.
The principle of "like dissolves like" is a useful heuristic. This compound, being a relatively nonpolar ester, is expected to be more soluble in organic solvents of similar polarity (e.g., acetone, ethyl acetate, hexane) than in highly polar solvents like water.[15]
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[16] This technique is considered the gold standard because it allows the system to reach true thermodynamic equilibrium.[5][16]
Detailed Protocol: Shake-Flask Method
This protocol provides a self-validating system to ensure accurate and reproducible solubility measurements.
Objective: To determine the thermodynamic solubility of liquid this compound in a given solvent at a specified temperature.
Materials:
-
This compound (≥99% purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))
Workflow Diagram:
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Procedure:
-
Preparation: To several glass vials, add a measured volume of the chosen solvent (e.g., 5 mL). Add an excess amount of this compound. The key is to ensure an excess of the solute is always present to maintain a saturated solution; a visible separate phase of the ester should be observable.[17]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[17] Allow the mixtures to equilibrate for a sufficient duration. A typical period is 24 to 72 hours.[17]
-
Expert Insight & Self-Validation: To confirm that equilibrium has been reached, prepare multiple vials and sample them at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration remains constant over the last two time points.[17]
-
-
Sample Withdrawal & Separation: After equilibration, stop the shaker and allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to allow the undissolved solute to settle. Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Causality: This step is critical to avoid transferring undissolved solute, which would artificially inflate the solubility measurement.
-
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. The filter material should be compatible with the solvent (e.g., PTFE).
-
Expert Insight: Pre-saturating the filter by passing a small amount of the solution through it and discarding the initial filtrate can prevent loss of solute due to adsorption onto the filter membrane.
-
-
Dilution and Quantification: Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method (e.g., GC-FID) to determine the concentration.
-
Calculation: Calculate the solubility from the measured concentration, accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L, or g/100g solvent).
Predictive Models for Solubility Estimation
While experimental determination is the most accurate approach, predictive models are invaluable for screening solvents and estimating solubility when experimental data is unavailable.[18] Group contribution models, such as UNIFAC (UNIQUAC Functional-group Activity Coefficients) , are particularly powerful.[19][20]
The UNIFAC model estimates the activity coefficient of a compound in a solution based on its molecular structure.[19] The molecule is broken down into its constituent functional groups, and the activity coefficient is calculated using pre-determined interaction parameters between these groups.[19][21]
The solubility (xᵢ) of a solid solute can be predicted using the following thermodynamic relationship:
ln(xᵢγᵢ) = - [ΔH_fus / R] * [(T_m / T) - 1]
Where:
-
γᵢ is the activity coefficient of the solute in the solvent (predicted by UNIFAC).
-
ΔH_fus is the enthalpy of fusion of the solute.
-
T_m is the melting point of the solute.
-
R is the universal gas constant.
-
T is the temperature of the solution.
For a liquid solute like this compound, which is miscible in some solvents and immiscible in others, the UNIFAC model can be used to predict the liquid-liquid equilibrium (LLE) phase diagram. This provides a theoretical estimation of the mutual solubilities of the two liquids. Several modifications and parameter sets for the UNIFAC model exist, some specifically adapted for pharmaceutical systems.[20]
Conclusion
This guide has detailed the critical importance of understanding the solubility of this compound. We have established the theoretical basis for the dissolution process and provided a comprehensive, validated experimental protocol for its determination using the shake-flask method. Furthermore, we have introduced the UNIFAC predictive model as a powerful tool for estimating solubility in the absence of experimental data. By combining robust experimental techniques with theoretical modeling, researchers and drug development professionals can effectively navigate the challenges associated with solvent selection, purification, and formulation, ultimately accelerating their research and development timelines.
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Methodological & Application
Enantioselective Synthesis of Ethyl (2S)-2-Methylpentanoate: An Application and Protocol Guide Utilizing Lipase-Catalyzed Kinetic Resolution
Introduction: The Significance of Chiral Esters and Biocatalysis
Ethyl (2S)-2-methylpentanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its specific stereoisomer is often crucial for biological activity, making enantioselective synthesis a critical aspect of its production. Traditional chemical methods for achieving high enantiopurity can be costly, require harsh reaction conditions, and may generate significant waste. Biocatalysis, utilizing enzymes such as lipases, offers a compelling green chemistry alternative. Lipases (EC 3.1.1.3) are hydrolases that can catalyze the formation of ester bonds in non-aqueous environments.[1][2] A key advantage of many lipases is their inherent enantioselectivity, allowing them to differentiate between the enantiomers of a racemic mixture.[3][4] This property is exploited in a process known as kinetic resolution, where the enzyme preferentially acylates one enantiomer, leaving the other unreacted and thereby separating the two.
This guide provides a detailed protocol for the enantioselective synthesis of this compound via the kinetic resolution of racemic 2-methylpentanoic acid, employing the widely used and highly selective immobilized lipase B from Candida antarctica (commonly known as Novozym 435).
The Science Behind the Selectivity: Understanding Lipase-Catalyzed Esterification
The enantioselectivity of lipases stems from the three-dimensional structure of their active site.[5] This active site, containing a catalytic triad of serine, histidine, and aspartate/glutamate, creates a chiral environment.[6] When a racemic substrate, such as 2-methylpentanoic acid, enters the active site, one enantiomer will fit more favorably than the other, leading to a lower activation energy for its reaction. In the case of many lipases, including Candida antarctica lipase B (CALB), the enzyme preferentially esterifies the (R)-enantiomer of a chiral acid.[7] This leaves the (S)-enantiomer of the acid and the newly formed (R)-ester.
The reaction proceeds via a "ping-pong bi-bi" mechanism.[8] First, the carboxylic acid (2-methylpentanoic acid) acylates the serine residue in the lipase's active site, forming an acyl-enzyme intermediate and releasing a water molecule. Subsequently, the alcohol (ethanol) attacks this intermediate, leading to the formation of the ester (ethyl 2-methylpentanoate) and regenerating the free enzyme.[1] The enantioselectivity arises from the difference in the rate of formation of the acyl-enzyme intermediate for the (R) and (S) enantiomers.[[“]]
Experimental Workflow Overview
The overall process involves the enzymatic esterification of racemic 2-methylpentanoic acid with ethanol, followed by separation of the resulting (S)-acid and (R)-ester, and subsequent chemical esterification of the (S)-acid to obtain the desired this compound.
Figure 1: Experimental workflow for the enantioselective synthesis of this compound.
Detailed Protocols
Part 1: Enzymatic Kinetic Resolution of Racemic 2-Methylpentanoic Acid
Materials:
-
Racemic 2-methylpentanoic acid
-
Ethanol (anhydrous)
-
Immobilized Candida antarctica lipase B (Novozym 435 or equivalent)[10]
-
Molecular sieves (3Å or 4Å, activated)
-
Heptane or a similar non-polar solvent
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask with a stopper)
-
Water bath or heating mantle with temperature control
Protocol:
-
Preparation: To a 100 mL round-bottom flask, add racemic 2-methylpentanoic acid (e.g., 5.8 g, 50 mmol) and heptane (50 mL).
-
Addition of Reagents: Add ethanol (e.g., 3.45 mL, 60 mmol, 1.2 equivalents). The slight excess of ethanol helps to shift the equilibrium towards ester formation.
-
Water Removal: Add activated molecular sieves (approx. 10% w/w of the acid) to the mixture. Water is a byproduct of the esterification and can lead to the reverse hydrolysis reaction, reducing the yield.
-
Enzyme Addition: Add the immobilized lipase (e.g., 5-10% w/w of the acid). The optimal enzyme loading should be determined empirically.[11]
-
Reaction: Stir the mixture at a constant temperature, typically between 40-50°C.[10] The progress of the reaction should be monitored by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral gas chromatography (GC) to determine the conversion and enantiomeric excess (ee) of the remaining acid and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both components.[12]
Part 2: Work-up and Separation
Materials:
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Protocol:
-
Enzyme Removal: Once the desired conversion is reached, filter the reaction mixture to remove the immobilized lipase. The enzyme can often be washed with a solvent and reused for subsequent reactions.[11]
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the mixture with a saturated sodium bicarbonate solution. The (S)-2-methylpentanoic acid will be deprotonated and move into the aqueous layer, while the ethyl (R)-2-methylpentanoate will remain in the organic layer.
-
Isolation of (R)-Ester: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl (R)-2-methylpentanoate.
-
Isolation of (S)-Acid: Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. This will protonate the carboxylate, making the (S)-2-methylpentanoic acid insoluble in water.
-
Extraction of (S)-Acid: Extract the acidified aqueous layer with diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-2-methylpentanoic acid.
-
Purification: Purify both the crude (S)-acid and (R)-ester by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.
Part 3: Chemical Esterification of (S)-2-Methylpentanoic Acid
Materials:
-
(S)-2-Methylpentanoic acid (from Part 2)
-
Ethanol (anhydrous)
-
Concentrated sulfuric acid (catalytic amount)
-
Reflux condenser
-
Standard work-up reagents (as in Part 2)
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified (S)-2-methylpentanoic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform a standard aqueous work-up similar to that described in Part 2 to isolate and purify the final product, this compound.
Analytical Methods: Determination of Enantiomeric Excess
The enantiomeric excess (ee) is a critical parameter for assessing the success of the enantioselective synthesis. Chiral Gas Chromatography (GC) is the most common method for this analysis.[13]
Typical Chiral GC Method Parameters:
| Parameter | Recommended Setting |
| Column | Chiral capillary column (e.g., cyclodextrin-based stationary phase like Chiraldex G-TA)[13] |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 220 °C |
| Detector (FID) Temp. | 250 °C |
| Oven Program | Start at 60°C, ramp at 2°C/min to 150°C |
| Split Ratio | 50:1 |
Note: This is a representative program and must be optimized for the specific instrument and column used.[13]
Calculation of Enantiomeric Excess (ee):
The ee is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] x 100
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion Rate | - Inactive enzyme- Insufficient reaction time or temperature- Presence of water | - Use fresh or properly stored enzyme- Optimize reaction time and temperature- Ensure anhydrous conditions and use of molecular sieves |
| Low Enantioselectivity | - Non-optimal solvent- Incorrect temperature- Wrong choice of lipase | - Screen different non-polar solvents- Optimize the reaction temperature- Test other commercially available lipases |
| Difficult Separation | - Incomplete extraction- Emulsion formation | - Perform multiple extractions- Add brine to break emulsions |
Conclusion
Lipase-catalyzed kinetic resolution is a powerful and environmentally friendly method for the enantioselective synthesis of this compound. By leveraging the inherent selectivity of enzymes like Candida antarctica lipase B, it is possible to obtain this valuable chiral intermediate with high enantiomeric purity. The protocols outlined in this guide provide a robust starting point for researchers in academia and industry. Careful optimization of reaction parameters and diligent monitoring of the reaction progress are key to achieving high yields and excellent enantioselectivity.
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Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. (n.d.). Ingenta Connect. Retrieved January 14, 2026, from [Link]
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Origin of the Enantioselectivity of Lipases Explained by a Stereo-Sensing Mechanism Operative at the Transition State. (1998). Journal of the American Chemical Society, 120(7), 1584-1590. [Link]
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Lipases in the Enantioselective Biocatalysis Process to Obtain Enantiomerically Pure Racemic Products. (2022). Pubtexto. Retrieved January 14, 2026, from [Link]
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Enzymatic synthesis of esters using an immobilized lipase. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
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Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. (2020). Processes, 8(8), 973. [Link]
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Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. (2022). Catalysts, 12(12), 1530. [Link]
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Immobilized Lipase Based on Hollow Mesoporous Silicon Spheres for Efficient Enzymatic Synthesis of Resveratrol Ester Derivatives. (2021). Journal of Agricultural and Food Chemistry, 69(8), 2606-2615. [Link]
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Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023). Life, 13(7), 1560. [Link]
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[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (2001). Magyar Kemiai Folyoirat, 107(1), 1-10. [Link]
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Ethyl 2-methylpentanoate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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- 10. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
High-Resolution Enantioselective Analysis of Ethyl 2-Methylpentanoate Using Chiral Gas Chromatography
An Application Note for Researchers and Scientists
Abstract
The stereoisomers of chiral molecules can exhibit significantly different pharmacological, toxicological, and sensory properties.[1] Ethyl 2-methylpentanoate, a key ester found in various fruits and beverages, possesses a chiral center, leading to (R)- and (S)-enantiomers with distinct organoleptic profiles. Consequently, the ability to accurately separate and quantify these enantiomers is critical in the flavor, fragrance, and food industries for authenticity assessment, quality control, and process monitoring.[2] This application note presents a detailed, validated gas chromatography (GC) method for the robust and reproducible baseline separation of ethyl 2-methylpentanoate enantiomers. The protocol leverages a cyclodextrin-based chiral stationary phase, providing a highly selective system for resolving this enantiomeric pair.
Principle of Chiral Separation by Gas Chromatography
The direct separation of enantiomers by gas chromatography is achieved by employing a chiral stationary phase (CSP).[3] For volatile compounds like ethyl 2-methylpentanoate, derivatized cyclodextrins are the most versatile and widely used CSPs.[1][2]
Cyclodextrins are cyclic oligosaccharides composed of D(+)-glucose units, forming a torus-shaped macromolecule with a hydrophobic inner cavity and a hydrophilic outer surface.[2][4] For use in GC, the hydroxyl groups on the cyclodextrin rim are derivatized (e.g., with alkyl or acetyl groups) to impart enantioselective properties and thermal stability.[5]
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral cyclodextrin selector. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. Two primary interaction mechanisms are at play[2][5]:
-
Inclusion Complexing: The analyte, or a portion of it (like the pentyl group of ethyl 2-methylpentanoate), fits into the hydrophobic cavity of the cyclodextrin. The fit is dependent on the size and shape of both the analyte and the cyclodextrin cavity (α, β, or γ).[5]
-
Surface Interactions: Hydrogen bonding, dipole-dipole, and van der Waals forces occur between the functional groups of the analyte (e.g., the ester group) and the derivatized hydroxyl groups on the rim of the cyclodextrin.[2][5]
The subtle differences in the spatial arrangement of the (R)- and (S)-enantiomers result in a measurable difference in the free energy of association with the CSP, allowing for their chromatographic resolution.
Figure 1: Chiral recognition mechanism. Enantiomers form diastereomeric complexes with the CSP with differing stability, leading to separation.
Instrumentation and Materials
Instrumentation
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Autosampler (recommended for precision).
-
Electronic data acquisition and processing system.
Materials and Reagents
-
Chiral GC Column: A cyclodextrin-based capillary column is required. A Chiraldex G-TA (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar column with a derivatized gamma-cyclodextrin phase is recommended.[6]
-
Carrier Gas: Helium or Hydrogen, high purity (≥99.999%).
-
Reagents:
-
Racemic ethyl 2-methylpentanoate standard.
-
(R)- and (S)-ethyl 2-methylpentanoate reference standards (if available, for peak identification).
-
Solvent: Dichloromethane or Hexane, GC grade or higher.
-
-
Consumables:
-
2 mL autosampler vials with septa.
-
Microsyringes or autosampler syringes.
-
Detailed Experimental Protocol
This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrumentation and column used.[6]
Standard and Sample Preparation
-
Stock Solution: Prepare a stock solution of racemic ethyl 2-methylpentanoate at a concentration of 1 mg/mL in dichloromethane.
-
Working Standard: Dilute the stock solution to an appropriate concentration for GC analysis (e.g., 10-100 µg/mL), depending on detector sensitivity.
-
Sample Preparation: Dilute the test sample containing ethyl 2-methylpentanoate in dichloromethane to fall within the calibrated concentration range of the working standard.[6]
Gas Chromatography System Configuration
The following table summarizes the recommended GC parameters.
| Parameter | Recommended Setting | Rationale |
| Column | Chiraldex G-TA (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | Gamma-cyclodextrin phase provides strong surface interactions, which are effective for resolving ester enantiomers.[5] |
| Carrier Gas | Helium | Provides good efficiency and is inert. Hydrogen can be used for faster analysis but requires additional safety precautions. |
| Flow Rate | 1.0 mL/min (Constant Flow) | An optimal flow rate ensures good separation efficiency without excessively long run times. |
| Injector | Split/Splitless Inlet | |
| Mode | Split | Prevents column overloading and ensures sharp peaks for concentrated samples. |
| Temperature | 220 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation.[6] |
| Split Ratio | 100:1 | A high split ratio is suitable for percent-level analysis. This may be adjusted lower for trace analysis.[6] |
| Oven Program | Start at 40°C (hold 1 min), ramp at 2°C/min to 230°C (hold 3 min) | A slow temperature ramp is crucial for enhancing the thermodynamic differences in the enantiomer-CSP interaction, thereby maximizing resolution.[3][6] |
| Detector | Flame Ionization Detector (FID) | FID offers high sensitivity for organic compounds, is robust, and has a wide linear range. |
| Temperature | 230 °C | Set higher than the final oven temperature to prevent condensation of the analyte.[6] |
| H₂ Flow | 30 mL/min | Typical setting for FID operation. |
| Air Flow | 300 mL/min | Typical setting for FID operation. |
| Injection Vol. | 1 µL | Standard volume to avoid column and detector saturation. |
Analysis Workflow
Figure 2: General workflow for the chiral GC analysis of ethyl 2-methylpentanoate.
-
System Equilibration: Equilibrate the GC system with the specified conditions until a stable baseline is achieved.
-
Solvent Blank Injection: Inject 1 µL of the solvent (dichloromethane) to ensure no interfering peaks are present.
-
Standard Injection: Inject the racemic working standard to determine the retention times of the (R)- and (S)-enantiomers and to verify system suitability (e.g., resolution).
-
Sample Injection: Inject the prepared samples. Ensure to run standards periodically to monitor system performance.
Data Analysis and Calculations
-
Peak Identification: Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times from the standard injection. If individual standards are available, their identity can be confirmed.
-
Peak Integration: Integrate the peak areas for each enantiomer in the sample chromatograms.
-
Calculation of Enantiomeric Excess (ee %): Use the integrated peak areas to calculate the enantiomeric excess, which represents the purity of the dominant enantiomer.[6]
ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Method Validation
A validated GC method ensures reliable and accurate results.[7] Key parameters to assess during validation include:
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | Baseline resolution of enantiomers (Resolution > 1.5). No interfering peaks from the matrix at the retention times of the analytes. | Confirms the method can accurately measure the analytes without interference.[7] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a defined concentration range. | Demonstrates a proportional relationship between analyte concentration and detector response.[7] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) < 2% for multiple injections of the same standard. | Measures the consistency of results for repeated analyses under the same conditions.[7] |
| Accuracy | Recovery of 98-102% for a spiked sample matrix. | Assesses the closeness of the measured value to the true value.[7] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy (e.g., Signal-to-Noise ratio ≥ 10). | Defines the lower limit of the method's quantitative range. |
| Robustness | Consistent performance with slight, deliberate variations in method parameters (e.g., ±2°C in oven temp, ±0.1 mL/min in flow rate). | Shows the method's reliability during normal use and transfer between labs.[7] |
Conclusion
This application note details a robust and highly selective gas chromatography method for the separation of ethyl 2-methylpentanoate enantiomers. By utilizing a derivatized cyclodextrin-based chiral stationary phase, this protocol achieves excellent resolution, enabling accurate quantification for quality control and research purposes. The provided parameters for instrumentation, protocol, and method validation serve as a comprehensive guide for scientists in the pharmaceutical, food, and flavor industries to implement this critical analysis.
References
-
Analytical Methods (RSC Publishing). Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds. Available at: [Link]
-
MDPI. Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. Available at: [Link]
-
PubMed. Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative. Available at: [Link]
-
LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available at: [Link]
-
ResearchGate. Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. Available at: [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
Environics. Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]
Sources
- 1. Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. environics.com [environics.com]
An Application Guide to Ethyl (2S)-2-methylpentanoate for the Food and Fragrance Industries
Foreword
Ethyl (2S)-2-methylpentanoate is a chiral ester celebrated for its potent and pleasant fruity aroma. As a key volatile organic compound found in various fruits and fermented products, it offers a unique opportunity to impart a natural and desirable sensory profile to a wide array of consumer goods. This guide provides an in-depth exploration of its application, grounded in scientific principles and industry best practices. It is intended for researchers, product developers, and scientists seeking to leverage the unique properties of this versatile molecule.
Section 1: Compound Profile and Sensory Characterization
Ethyl 2-methylpentanoate is a versatile ester valued for its fruity aroma and flavor.[1] It is widely utilized as a flavoring agent in food products and as a fragrance component in cosmetics and personal care items.[1] The sensory perception of this compound is critically dependent on its stereochemistry. The (S)-enantiomer, the focus of this guide, is characterized by a pleasant, fruity, apple-like aroma. In contrast, the (R)-enantiomer is described as having less desirable etheric, phenolic, and dusty notes.[2] This stark difference highlights the necessity of enantioselective synthesis and rigorous chiral analysis for its successful application.
1.1 Natural Occurrence Ethyl 2-methylpentanoate has been identified as a naturally occurring volatile compound in foods such as wine.[3] Its presence contributes to the complex and desirable aroma profiles of these products.
1.2 Physicochemical & Organoleptic Properties A summary of the key properties of ethyl 2-methylpentanoate is provided below.
| Property | Value | Source(s) |
| Synonyms | Ethyl S-2-methylvalerate, Manzanate | [1][4] |
| CAS Number | 39255-32-8 | [1] |
| Molecular Formula | C₈H₁₆O₂ | [1][] |
| Molecular Weight | 144.21 g/mol | [1][] |
| Appearance | Colorless liquid | [1][6] |
| Odor Profile | Fruity, apple, pineapple, green, melon | [4][7] |
| Boiling Point | 152-153 °C | [4] |
| Density | ~0.864 g/mL at 25 °C | [4] |
| Solubility | Soluble in alcohol; partially miscible in water | [6][8] |
| Regulatory Status | FEMA GRAS No. 3488; JECFA No. 214 | [9][10] |
Section 2: Quality Control & Analytical Protocols
Ensuring the chemical purity and, most importantly, the enantiomeric excess of this compound is paramount for achieving the desired sensory outcome. The primary analytical technique for this purpose is chiral gas chromatography.
Protocol 2.1: Determination of Enantiomeric Purity via Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify the (S) and (R) enantiomers of ethyl 2-methylpentanoate in a given sample to determine its enantiomeric excess (% ee).
Rationale: The underlying principle of this method is "chiral recognition," where the chiral stationary phase of the GC column forms transient diastereomeric complexes with the enantiomers.[11] These complexes have different thermodynamic stabilities, leading to different retention times and enabling their separation and quantification.[11] The use of a mass spectrometer detector allows for unambiguous identification of the analytes.[11]
Instrumentation & Consumables:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chiral Capillary Column (e.g., a cyclodextrin-based stationary phase such as Chirasil-L-Val).[12][13]
-
High-purity Helium (Carrier Gas).
-
Autosampler vials.
-
Analytical standards of this compound and ethyl (2R)-2-methylpentanoate.
-
Appropriate solvent (e.g., Ethanol or Hexane).
Procedure:
-
Standard Preparation: Prepare individual solutions of the (S) and (R) standards at a known concentration (e.g., 100 ppm) in the chosen solvent. Prepare a mixed standard containing both enantiomers.
-
Sample Preparation: Dilute the sample to be tested in the same solvent to a concentration within the calibrated range of the instrument.
-
GC-MS Method Parameters (Example):
-
Injector: 250°C, Split mode (e.g., 50:1).
-
Oven Program: Start at 50°C, hold for 1 min, ramp at 2°C/min to 120°C, then ramp at 20°C/min to 240°C, hold for 5 min. (Note: This program is a starting point and must be optimized for the specific column and instrument).[12]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Operate in full scan mode (e.g., m/z 40-250) for initial identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity during quantification.[11]
-
-
Analysis Sequence:
-
Inject a solvent blank to ensure no system contamination.
-
Inject the individual (S) and (R) standards to determine their respective retention times.
-
Inject the mixed standard to confirm resolution.
-
Inject the prepared sample.
-
-
Data Processing:
-
Integrate the peak areas for the (S) and (R) enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area(S) - Area(R)| / (Area(S) + Area(R))) * 100
-
Diagram 2.1: Chiral GC-MS Analytical Workflow
Caption: Workflow for determining enantiomeric purity using Chiral GC-MS.
Section 3: Application in the Food Industry
This compound is a valuable flavoring agent used to build or enhance fruity notes in products like candies, baked goods, dairy products, and beverages.[1][14] Its characteristic profile is particularly effective for creating apple, pineapple, and general fruity accords.[7]
Application Note 3.1: Reconstituting Apple Notes in a Juice Beverage
Context: During processing, such as pasteurization and concentration, fruit juices can lose a significant portion of their volatile aroma compounds, leading to a less authentic flavor. This compound is a key character-impact compound in apples and can be used to restore a fresh, juicy profile.
Objective: To enhance the sensory perception of "fresh apple" in a reconstituted apple juice product.
Recommended Starting Dosage: 0.5 to 5.0 ppm (mg/kg) in the final beverage. Sensory testing is required to determine the optimal level for a specific product base.
Protocol 3.2: Benchtop Formulation and Sensory Evaluation
Objective: To determine the ideal concentration of this compound for a target flavor profile in an apple juice base.
Materials:
-
This compound (high enantiomeric purity).
-
Food-grade ethanol (95% or absolute).
-
Product base (unflavored apple juice).
-
Graduated cylinders, pipettes, and volumetric flasks.
-
Sample cups for sensory evaluation.
Procedure:
-
Prepare a 0.1% Stock Solution: Accurately weigh 100 mg of this compound and dissolve it in food-grade ethanol to a final volume of 100 mL in a volumetric flask. This solution contains 1000 ppm of the flavorant.
-
Create Test Samples: Label five sample containers with concentrations (e.g., 0 ppm, 0.5 ppm, 1.0 ppm, 2.5 ppm, 5.0 ppm).
-
Dosing: For each 100g of the juice base, add the calculated amount of the stock solution. For example, to achieve a 1.0 ppm concentration in 100g of juice, you would add 0.1 mL of the 0.1% stock solution. The "0 ppm" sample serves as the control.
-
Homogenization: Thoroughly mix each sample to ensure uniform distribution of the flavorant.
-
Sensory Panel: Allow the samples to equilibrate for at least one hour at serving temperature. Conduct a blind tasting with a sensory panel. Ask panelists to rank the samples based on preference and describe the flavor characteristics (e.g., "natural apple," "artificial," "too strong").
-
Analysis: Analyze the sensory data to identify the concentration that best achieves the desired "fresh apple" note without being perceived as artificial.
Section 4: Application in the Fragrance Industry
In perfumery, this compound is used to impart a bright, diffusive, and fruity top note.[4] It is particularly effective in formulations for shampoos, fabric conditioners, air fresheners, and fine fragrances where a fresh, fruity lift is desired.[4][7]
Application Note 4.1: Building a Fruity-Floral Accord
Context: The volatility and potent character of this compound make it an excellent modifier for floral and green fragrance accords. It can add a modern, juicy nuance that enhances the overall character of the scent.
Objective: To create a vibrant apple top note that introduces a classic white floral (e.g., jasmine) heart.
Recommended Starting Dosage: 0.2% to 2.5% of the final fragrance oil concentrate.
Protocol 4.2: Top Note Accord Development
Objective: To evaluate the effect of this compound on a simple floral base and determine a harmonious ratio.
Materials:
-
This compound.
-
Key components of a jasmine accord (e.g., Hedione®, Benzyl Acetate, Aurantiol®).
-
A fixative base (e.g., Iso E Super®, Galaxolide®).
-
Perfumer's alcohol.
-
Glass beakers, pipettes, and a digital scale.
-
Perfumer's smelling strips.
Procedure:
-
Create a Simple Base: Prepare a simple jasmine accord by blending Hedione®, Benzyl Acetate, and Aurantiol® in a predetermined ratio (e.g., 70:25:5).
-
Prepare Test Blends: Create a series of modifications by adding this compound to the jasmine base at different levels (e.g., 1%, 2%, 5%).
-
Evaluation on Smelling Strips:
-
Dip a separate smelling strip into each blend.
-
Evaluate the initial impression (the "top note") immediately after dipping. Note the intensity and character of the fruity note.
-
Evaluate the strips again after 5 minutes, 30 minutes, and 2 hours to assess the "dry-down" and the transition from the fruity top note to the floral heart.
-
-
Refinement: Based on the evaluation, adjust the ratios. Does the apple note overwhelm the floralcy? Is it too fleeting? Modify the blend until a seamless and pleasing transition is achieved.
Diagram 4.1: Fragrance Pyramid Relationship
Caption: Role of this compound in the fragrance structure.
Section 5: References
-
Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate, CAS Registry Number 39255-32-8. Food and Chemical Toxicology, 189, 114651.
-
Alliance Aromatics. (n.d.). Optimizing Fragrance Formulations: The Role of Ethyl 2-Methylpentanoate. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). ETHYL 2-METHYLPENTANOATE. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Retrieved from [Link]
-
ODOWELL. (n.d.). ETHYL 2-METHYLPENTANOATE manufacturers and suppliers in China. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-methylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). manzanate (Givaudan) ethyl 2-methylpentanoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl (S)-2-methyl pentanoate. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Ethyl (±)-2-methylpentanoate (FDB008204). Retrieved from [Link]
-
Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In: Amino Acid Analysis: Methods and Protocols. Humana, New York, NY.
-
JOVE. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Retrieved from [Link]
-
AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). GRAS Substances (3250-3325). Retrieved from [Link]
-
Marina, M., et al. (2015). Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study. Journal of Pharmaceutical and Biomedical Analysis, 107, 213-221.
-
MILTITZ AROMATICS GmbH. (n.d.). ETHYL 2-METHYLPENTANOATE FCC. Retrieved from [Link]
-
Zhang, K., et al. (n.d.). Mass spectrometric research of chiral liquid crystals of ester family. Research output: Contribution to journal.
-
Lytra, G., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 1-10.
-
Google Patents. (n.d.). CN116143586A - Preparation method of 2-ethyl-2-methyl valeric acid. Retrieved from
-
Leffingwell, J.C. (n.d.). The Ethyl 2-methylpentanoates. Leffingwell & Associates. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The Ethyl 2-methylpentanoates [leffingwell.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. ETHYL 2-METHYLPENTANOATE manufacturers and suppliers in China - ODOWELL [odowell.com]
- 6. miltitz-aromatics.com [miltitz-aromatics.com]
- 7. nbinno.com [nbinno.com]
- 8. ethyl (S)-2-methyl pentanoate, 28959-02-6 [thegoodscentscompany.com]
- 9. femaflavor.org [femaflavor.org]
- 10. Ethyl 2-methylpentanoate | C8H16O2 | CID 62902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Ethyl (2S)-2-methylpentanoate as a Versatile Chiral Synthon in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Ethyl (2S)-2-methylpentanoate in Asymmetric Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the ability to construct stereochemically complex molecules with high precision is paramount. Chiral synthons, or building blocks, are enantiomerically pure compounds that serve as starting materials to introduce a specific stereocenter into a target molecule. This strategy circumvents the often challenging and costly development of de novo asymmetric catalytic methods for every new target.
This compound is a valuable chiral building block that offers a readily available source of (S)-stereochemistry at the C2 position.[1] Its structure, featuring a single chiral center adjacent to a versatile ester functionality, provides a strategic entry point for a variety of stereocontrolled transformations. This guide details the core applications of this synthon, providing both the theoretical basis and practical, field-tested protocols for its use in key synthetic operations. While it is used as a flavoring and fragrance agent, its utility as an intermediate in pharmaceutical synthesis is a key area of research.[2][3][]
| Compound Properties | |
| IUPAC Name | This compound |
| Molecular Formula | C8H16O2 |
| Molecular Weight | 144.21 g/mol [5][6] |
| CAS Number | 39255-32-8 (for racemic)[2][7] |
| Appearance | Colorless liquid[2] |
| Chiral Center | C2 (S-configuration) |
Core Synthetic Transformations: From Chiral Ester to Key Intermediates
This compound serves as a launchpad for creating a family of valuable chiral intermediates. The ester group can be readily transformed into other key functional groups, such as carboxylic acids, alcohols, and amides, while preserving the critical C2 stereocenter. Furthermore, the α-proton's acidity allows for stereocontrolled C-C bond formation via enolate chemistry.
Below are detailed protocols for three fundamental transformations that unlock the synthetic potential of this chiral synthon.
Application 1: Synthesis of (2S)-2-Methylpentanoic Acid via Ester Hydrolysis
Scientific Rationale: The conversion of the ethyl ester to the corresponding carboxylic acid is a foundational step. (2S)-2-Methylpentanoic acid is a versatile intermediate in its own right, enabling amide bond formations, further derivatizations, and use in total synthesis projects. The hydrolysis can be performed under acidic or basic conditions, with basic hydrolysis (saponification) being irreversible and often preferred for its high conversion rates.[8]
Workflow Diagram: Ester Hydrolysis
Caption: Workflow for the saponification of the chiral ester.
Protocol: Basic Hydrolysis (Saponification)
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Diethyl ether (or Ethyl Acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 3-4 mL per mmol of ester).
-
Saponification: Add an aqueous solution of sodium hydroxide (1.5 eq, dissolved in a minimal amount of water) to the flask.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has disappeared (typically 2-4 hours).
-
Cooling and Concentration: Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous residue, add 2M HCl dropwise with stirring in an ice bath until the pH is ~1-2. This protonates the carboxylate salt to form the free carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude (2S)-2-methylpentanoic acid. Further purification can be achieved by distillation if necessary.
| Parameter | Typical Value | Notes |
| Typical Yield | >90% | Saponification is generally a high-yielding reaction. |
| Purity Check | ¹H NMR, ¹³C NMR | Confirm the disappearance of ethyl peaks and the appearance of a carboxylic acid proton. |
| Enantiopurity | Chiral HPLC/GC | The reaction does not affect the stereocenter. Enantiomeric excess (ee) should be identical to the starting material. |
Application 2: Diastereoselective Alkylation via Enolate Formation
Scientific Rationale: The alkylation of ester enolates is a cornerstone of C-C bond formation.[9][10] By using a chiral ester like this compound, the existing stereocenter at C2 can influence the stereochemical outcome of the alkylation at the same carbon, leading to the formation of a quaternary stereocenter with diastereoselectivity. The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical to ensure complete and irreversible enolate formation, minimizing side reactions.[11]
Workflow Diagram: Enolate Alkylation
Caption: General workflow for the diastereoselective alkylation of the chiral ester.
Protocol: LDA-Mediated Alkylation
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard extraction and purification solvents and equipment
Procedure:
-
LDA Preparation (In Situ): In a flame-dried, two-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 eq) followed by the slow, dropwise addition of n-BuLi (1.05 eq). Stir the solution at -78 °C for 15 minutes, then at 0 °C for 15 minutes to form the LDA solution.
-
Enolate Formation: Cool the LDA solution back down to -78 °C. Slowly add a solution of this compound (1.0 eq) in anhydrous THF via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.1 eq), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Work-up: Add water and extract the product with diethyl ether or ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the dialkylated ester.
| Electrophile (R-X) | Expected Diastereomeric Ratio (d.r.) | Notes |
| Methyl Iodide | Moderate to Good | The small size of methyl iodide may lead to lower selectivity. |
| Benzyl Bromide | Good to Excellent | The bulkier electrophile often leads to higher diastereoselectivity. |
| Allyl Bromide | Good | Useful for introducing an allyl group for further functionalization. |
Note: The diastereoselectivity is highly dependent on the specific electrophile, solvent, and temperature. The ratios provided are illustrative.
Application 3: Reduction to (2S)-2-Methylpentan-1-ol
Scientific Rationale: The reduction of the ester to the primary alcohol provides another key chiral building block. (2S)-2-Methylpentan-1-ol can be used in ether synthesis, converted to leaving groups (e.g., tosylates) for substitution reactions, or oxidized to the corresponding chiral aldehyde. Strong reducing agents like lithium aluminum hydride (LAH) are typically required for this transformation.
Protocol: LAH Reduction
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or THF
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard inert atmosphere and work-up equipment
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of LAH (1.0-1.5 eq) in anhydrous diethyl ether at 0 °C (ice bath).
-
Ester Addition: Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise to the LAH suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until completion as monitored by TLC.
-
Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and slowly add water (X mL, where X = grams of LAH used), followed by 15% aqueous NaOH (X mL), and then water again (3X mL). This procedure is designed to precipitate the aluminum salts into a filterable solid.
-
Filtration and Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Drying and Concentration: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (2S)-2-methylpentan-1-ol, which can be purified by distillation.
Analytical Characterization
Ensuring the stereochemical integrity of the products is crucial. The primary method for determining the enantiomeric excess (ee) or diastereomeric ratio (d.r.) of these compounds is through chiral chromatography.
-
Chiral Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These techniques use a chiral stationary phase to separate enantiomers or diastereomers, allowing for their quantification. Specific methods must be developed for each compound, often involving screening of different chiral columns and mobile phases. For instance, the analysis of ethyl 2-methylpentanoate can be performed using a reverse-phase HPLC method.[12]
Conclusion
This compound is a powerful and economically viable chiral synthon for introducing (S)-stereochemistry in organic synthesis. The straightforward protocols for its conversion into the corresponding acid, alcohol, and more complex dialkylated products demonstrate its versatility. By leveraging these fundamental transformations, researchers in drug development and other fields can efficiently construct complex chiral molecules, accelerating the pace of discovery and innovation.
References
- BenchChem. (2025). Application Notes and Protocols for the Asymmetric Synthesis of Chiral β-Hydroxy Esters.
- PMC. (2025). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. PubMed Central.
- NIH. (n.d.). A Convergent Catalytic Asymmetric Synthesis of Esters of Chiral Dialkyl Carbinols.
- Journal of the American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines.
- Overman, L. E., Cannon, J. S., & Kirsch, S. F. (2010). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Journal of the American Chemical Society, 132(42), 15185–15191.
- Chem-Impex. (n.d.). Ethyl 2-methylpentanoate.
- PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-pentanoate.
- ChemicalBook. (n.d.). ETHYL 2-METHYLPENTANOATE synthesis.
- BenchChem. (2025). A Technical Guide to the Chirality and Enantiomeric Forms of Ethyl 2-Methylpentanoate.
- Filo. (2025). How 2 methyl butanoic acid obtained from ethyl 2 methyl butanoiate.
- Google Patents. (n.d.). CN116143586A - Preparation method of 2-ethyl-2-methyl valeric acid.
- MedchemExpress.com. (n.d.). Ethyl 2-methylpentanoate (Ethyl 2-methylvalerate) | Biochemical Assay Reagent.
- NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Chemistry LibreTexts. (2024). 5.5: Alkylation of Enolate Ions.
- Fiveable. (n.d.). Alkylation of Enolate Ions | Organic Chemistry Class Notes.
- (n.d.). Chapter 1: Enolate Alkylations.
- BOC Sciences. (n.d.). CAS 39255-32-8 ETHYL 2-METHYL PENTANOATE.
- Sigma-Aldrich. (n.d.). Ethyl 2-methylpentanoate = 98 , FG 39255-32-8.
- PubChem. (n.d.). ethyl (2R)-2-methylpentanoate.
- Biosynth. (n.d.). (2RS)-2-Ethyl-2-methylpentanoic acid.
- The Organic Chemistry Tutor. (2025). Alkylation of Enolates [Video]. YouTube.
- SIELC Technologies. (2018). Ethyl 2-methylpentanoate.
- Leffingwell, J. C. (n.d.). The Ethyl 2-methylpentanoates.
- BenchChem. (2025). Application Note: Enantioselective Synthesis of (R)-2-methylpentanal.
- (n.d.). The Chemistry of Scent: Exploring Ethyl 2-Methylpentanoate in Formulations.
- RIFM. (2024). RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate, CAS Registry Number 39255-32-8.
- PubChem. (n.d.). Ethyl 2-methylpentanoate.
- ECHEMI. (n.d.). 39255-32-8, Ethyl 2-methylpentanoate Formula.
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Application Note: Quantification of Ethyl (2S)-2-Methylpentanoate in Beverages by SPME-GC-MS
Abstract
This application note details a robust and sensitive method for the quantification of ethyl (2S)-2-methylpentanoate, a key fruity and apple-like aroma compound, in various beverage matrices.[1][2] The protocol employs Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This solvent-free sample preparation technique offers significant advantages, including minimal sample manipulation, reduced analysis time, and high sensitivity, making it ideal for the analysis of volatile and semi-volatile compounds in complex food and beverage samples.[3][4] The method has been validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and precision, demonstrating its suitability for quality control and research applications in the beverage industry.
Introduction
This compound, also known as manzanate, is a crucial ester that contributes a characteristic fruity, apple, and melon-like aroma to a wide range of beverages, including wines, spirits, and fruit juices.[1][2][5] The concentration of this and other volatile organic compounds (VOCs) is a critical determinant of the final sensory profile and consumer acceptance of these products.[6] Therefore, a reliable and accurate analytical method for its quantification is essential for quality assurance, product development, and authenticity verification.[7]
Traditional methods for analyzing volatile compounds in beverages often involve laborious and solvent-intensive techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[8][9] Solid-Phase Microextraction (SPME) has emerged as a powerful alternative that integrates sampling, extraction, and concentration into a single, solvent-free step.[10][11] SPME is based on the equilibrium partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica fiber.[4][10] When coupled with the high separation efficiency of Gas Chromatography (GC) and the sensitive, selective detection of Mass Spectrometry (MS), SPME-GC-MS provides a highly effective platform for the analysis of trace-level volatile compounds in complex matrices.[12][13]
This application note provides a comprehensive protocol for the quantification of this compound in beverages using HS-SPME-GC-MS. The causality behind experimental choices, from fiber selection to instrumental parameters, is explained to provide a deeper understanding of the method's principles.
Experimental
Materials and Reagents
-
This compound standard: (≥98% purity, Food Grade)
-
Internal Standard (IS): Ethyl heptanoate or other suitable non-native ester.
-
Sodium Chloride (NaCl): ACS grade, anhydrous. Used to increase the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.[6]
-
Deionized Water: For preparation of standard solutions.
-
Beverage Samples: Wine, fruit juice, etc.
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its broad applicability to volatile and semi-volatile compounds.
-
Headspace Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.
Preparation of Standards and Samples
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of ethanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a model beverage matrix (e.g., a dealcoholized and deodorized wine base or a synthetic juice matrix) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/L).
-
Internal Standard (IS) Working Solution: Prepare a 10 µg/mL solution of the internal standard in ethanol.
-
Sample Preparation:
-
For each beverage sample, transfer 5 mL into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial.
-
Spike with 50 µL of the 10 µg/mL internal standard working solution to achieve a final IS concentration of 100 µg/L.
-
Immediately seal the vial with a magnetic screw cap.
-
SPME-GC-MS Protocol
The following protocol outlines the optimized conditions for the analysis. It is crucial to optimize parameters such as extraction time and temperature for each specific beverage matrix to ensure accurate and reproducible results.[13][14]
Table 1: SPME-GC-MS Instrumental Parameters
| Parameter | Condition | Rationale |
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm | Provides a broad range of selectivity for volatile compounds. |
| Incubation Temp. | 40 °C | Balances efficient volatilization with minimal degradation of the sample matrix. |
| Incubation Time | 15 min | Allows for equilibration of the headspace. |
| Extraction Time | 30 min | Sufficient time for analyte partitioning onto the SPME fiber. Optimization may be required.[15] |
| Agitation | 250 rpm | Facilitates mass transfer of the analyte from the liquid to the headspace. |
| Desorption Temp. | 250 °C | Ensures complete and rapid desorption of the analyte from the fiber in the GC inlet. |
| Desorption Time | 5 min | Prevents carryover between injections. |
| GC Inlet | Splitless mode (1 min) | Maximizes the transfer of the analyte to the GC column for improved sensitivity. |
| Carrier Gas | Helium, 1.0 mL/min | Inert carrier gas with good chromatographic performance. |
| Oven Program | 40°C (2 min hold), ramp to 220°C at 8°C/min, hold for 5 min | Provides good separation of volatile compounds in beverage samples. |
| MS Transfer Line | 250 °C | Prevents condensation of the analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Mass Scan Range | m/z 40-300 | Covers the characteristic fragment ions of this compound and the internal standard. |
| Quantifier Ion | m/z 102 | A prominent and specific ion in the mass spectrum of this compound.[16] |
| Qualifier Ions | m/z 71, 43 | Used for confirmation of the analyte's identity.[16] |
Method Validation
A thorough method validation was performed to ensure the reliability of the analytical results.[14][17] The following parameters were assessed:
-
Linearity: The calibration curve was linear over the concentration range of 1-100 µg/L with a correlation coefficient (R²) > 0.995.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
-
Precision: The precision of the method was evaluated by analyzing replicate samples at low, medium, and high concentrations. The relative standard deviation (RSD) for both intra-day and inter-day precision was less than 15%.
-
Accuracy: Accuracy was assessed through spike-recovery experiments in different beverage matrices. Recoveries were within the acceptable range of 85-115%.
Table 2: Method Validation Summary
| Parameter | Result |
| Linear Range | 1 - 100 µg/L |
| Correlation Coefficient (R²) | > 0.995 |
| LOD | 0.2 µg/L |
| LOQ | 0.7 µg/L |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 92 - 108% |
Workflow and Process Visualization
The overall analytical workflow is depicted in the following diagram:
Caption: HS-SPME-GC-MS workflow for beverage analysis.
The core of the sample preparation, the SPME process, relies on the partitioning of the analyte between the sample and the fiber coating.
Caption: Principle of Headspace SPME.
Conclusion
The described HS-SPME-GC-MS method provides a sensitive, accurate, and high-throughput solution for the quantification of this compound in beverages. The elimination of organic solvents and the simplification of the sample preparation process make it a green and efficient analytical technique.[3] This method can be readily implemented in quality control laboratories for routine monitoring and in research settings for the investigation of flavor chemistry in beverages.
References
- Vertex AI Search. (2022, August 25). Solid Phase Microextraction: Principle, process, application - Chemistry Notes.
- Wikipedia. (n.d.). Solid-phase microextraction.
- MDPI. (n.d.). Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review.
- LCGC International. (n.d.). Solid-Phase Microextraction (SPME): A Discussion.
- MDPI. (2024, July 27). Determination of Volatilome Profile in Carbonated Beverages Using n-Hexane as an Extractant by GC-MS.
- Separation Science. (2024, March 8). Sample Preparation Techniques for Food & Beverage Analysis.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- MDPI. (2024, February 26). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach.
- National Institutes of Health. (n.d.). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops.
- National Institutes of Health. (2017, July 27). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry.
- ODOWELL. (n.d.). ETHYL 2-METHYLPENTANOATE manufacturers and suppliers in China.
- ChemicalBook. (n.d.). ETHYL 2-METHYLPENTANOATE | 28959-02-6.
- PubChem. (n.d.). Ethyl 2-methylpentanoate | C8H16O2 | CID 62902.
- Sigma-Aldrich. (n.d.). Ethyl 2-methylpentanoate = 98 , FG 39255-32-8.
- Chem-Impex. (n.d.). Ethyl 2-methylpentanoate.
- National Institutes of Health. (n.d.). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham.
- ResearchGate. (n.d.). Validation of a solid-phase microextraction (SPME) method to assess the volatile inventories of preserved foods using commercially available dill pickles and maraschino cherries.
- ResearchGate. (2025, August 6). Determination of volatile fatty acid ethyl esters in raw spirits using solid phase microextraction and gas chromatography.
- Frontiers. (2024, January 31). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham.
- ResearchGate. (n.d.). Validation of the four-phase HS-SPME GC-MS method.
- Semantic Scholar. (n.d.). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham.
- PubMed. (2013, October 14). A SPME-GC/MS procedure for the determination of fatty acid ethyl esters in hair for confirmation of abstinence test results.
- Oxford Academic. (n.d.). SPME-GC/MS Procedure for the Determination of Fatty Acid Ethyl Esters in Hair for Confirmation of Abstinence Test Results | Journal of Chromatographic Science.
- PubMed. (n.d.). Analysis of fatty acid ethyl esters in hair as possible markers of chronically elevated alcohol consumption by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS).
- Oxford Academic. (2013, October 14). A SPME-GC/MS Procedure for the Determination of Fatty Acid Ethyl Esters in Hair for Confirmation of Abstinence Test.
- MDPI. (n.d.). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages.
- BOC Sciences. (n.d.). CAS 39255-32-8 ETHYL 2-METHYL PENTANOATE.
- CVUAS. (n.d.). Determination of ethyl carbamate in stone fruit spirits, fruit marc spirits and other spirit drinks – A method validation study.
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Techniques for determining the enantiomeric excess of ethyl (2S)-2-methylpentanoate
An Application Guide to the Chiral Analysis of Ethyl (2S)-2-methylpentanoate
Abstract
The determination of enantiomeric excess (ee) is a cornerstone of modern asymmetric synthesis, pharmaceutical development, and quality control. For chiral molecules like this compound, an ester with applications in flavor, fragrance, and as a synthetic intermediate, robust and accurate analytical methods are imperative.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary techniques for quantifying the enantiomeric purity of ethyl 2-methylpentanoate. We delve into the theoretical underpinnings and provide field-proven protocols for Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section explains the causality behind experimental choices, offers step-by-step methodologies, and presents frameworks for data interpretation to ensure a self-validating analytical system.
Introduction: The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different biological activities. This dichotomy is a critical consideration in the pharmaceutical industry, where one enantiomer of a drug may be therapeutic while the other is inactive or even toxic.[2] Consequently, the ability to accurately measure the enantiomeric excess (ee) of a chiral compound is not merely an academic exercise but a regulatory and safety necessity.
Ethyl 2-methylpentanoate possesses a chiral center at the C2 position. Its synthesis via asymmetric methods, such as the enantioselective hydrogenation of a precursor, or resolution from a racemic mixture using enzymatic kinetic resolution, requires precise analytical tools to quantify the success of the stereoselective transformation.[3]
This guide explores the three most powerful and widely adopted techniques for this purpose: Chiral GC, Chiral HPLC, and NMR Spectroscopy. The selection of a method is contingent upon factors including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.[4]
Foundational Principle: Chiral Recognition
Enantiomers possess identical physical properties (e.g., boiling point, solubility) in an achiral environment, making their separation or differentiation challenging. Analytical determination of 'ee' relies on the principle of chiral recognition . This is achieved by introducing another chiral entity—a chiral stationary phase in chromatography or a chiral auxiliary agent in NMR—to create transient or stable diastereomeric complexes. Diastereomers, unlike enantiomers, have different physical properties and can be separated or distinguished using standard analytical techniques.[5]
Technique I: Chiral Gas Chromatography (GC)
Chiral GC is a highly effective and often preferred method for the analysis of volatile, thermally stable compounds like ethyl 2-methylpentanoate. The technique achieves separation by utilizing a capillary column containing a chiral stationary phase (CSP).
Causality of Separation: The Role of the Chiral Stationary Phase
The most common and effective CSPs for separating chiral esters are based on cyclodextrin derivatives.[6] These are cyclic oligosaccharides that form a tapered, "bucket-like" cavity. The analyte enantiomers can enter this chiral cavity, forming transient inclusion complexes. The separation mechanism is based on the differential stability of the diastereomeric complexes formed between the two enantiomers and the chiral stationary phase. One enantiomer will have a slightly better fit and stronger interaction (e.g., via hydrogen bonding, dipole-dipole interactions) with the CSP, causing it to be retained longer on the column and thus elute later, enabling separation.[6] For ethyl 2-methylpentanoate, a cyclodextrin-based column such as one containing 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin is highly recommended.[3]
Experimental Protocol: Chiral GC-FID Analysis
Objective: To separate and quantify the (R)- and (S)-enantiomers of ethyl 2-methylpentanoate to determine the enantiomeric excess (ee) of a sample.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column (e.g., Chiraldex G-TA, 30 m x 0.25 mm ID, 0.25 µm film, or similar).
-
Autosampler or manual syringe for injection.
Materials:
-
Ethyl 2-methylpentanoate sample.
-
High-purity solvent (e.g., dichloromethane or hexane).
-
Helium or Hydrogen (carrier gas).
Protocol Steps:
-
Instrument Setup:
-
Install the chiral GC column according to the manufacturer's instructions.
-
Condition the column by heating it under a flow of carrier gas as per the manufacturer's protocol. This removes any contaminants and ensures a stable baseline.
-
Set the GC parameters as outlined in Table 1. Rationale: The temperatures and flow rates are optimized to ensure the analyte is volatile without causing thermal degradation, while the split injection prevents column overloading and ensures sharp peaks.
-
-
Sample Preparation:
-
Prepare a stock solution of the ethyl 2-methylpentanoate sample at approximately 10 mg/mL in dichloromethane.
-
Create a dilute working solution by performing a 1:100 dilution of the stock solution (final concentration ~100 µg/mL). Rationale: Dilution is critical to avoid saturating the detector and overloading the column, which can lead to peak broadening and poor resolution.
-
-
Analysis Sequence:
-
Inject a solvent blank (e.g., dichloromethane) to ensure the system is clean.
-
Inject a 1 µL aliquot of the prepared sample solution into the GC.
-
Acquire the chromatogram. The enantiomers will separate based on their interaction with the CSP.
-
(Optional but Recommended) Inject a racemic standard of ethyl 2-methylpentanoate to confirm the retention times of both the (R) and (S) enantiomers.
-
-
Data Analysis & Calculation:
-
Integrate the peak areas for the two separated enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula, where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively: ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100 [3]
-
Data Presentation & Workflow
Table 1: Recommended Chiral GC Method Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | Chiraldex G-TA (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | Proven cyclodextrin-based CSP for resolving chiral esters. |
| Carrier Gas | Helium | Inert, provides good efficiency. Hydrogen can be used for faster analysis. |
| Injector Temp. | 220 °C | Ensures rapid and complete volatilization of the sample. |
| Detector Temp. | 230 °C | Prevents condensation of the analyte in the detector. |
| Split Ratio | 100:1 | Prevents column overload and maintains sharp peak shape for a dilute sample. |
| Oven Program | Start at 40°C (hold 1 min), ramp at 2°C/min to 150°C (hold 3 min) | A slow temperature ramp is crucial for resolving enantiomers with small differences in retention. This program must be optimized for the specific instrument and column.[3] |
Technique II: NMR Spectroscopy
NMR spectroscopy offers a fundamentally different approach that does not require physical separation of the enantiomers. The strategy is to convert the enantiomeric pair into a mixture of diastereomers, which are distinguishable by NMR.[5][7] This can be achieved through covalent bonding with a chiral derivatizing agent (CDA) or through non-covalent interactions with a chiral solvating agent (CSA).[8][9]
Causality of Differentiation: Creating a Diastereomeric Environment
Enantiomers in a standard (achiral) NMR solvent have identical spectra because their magnetic environments are identical. By introducing a single enantiomer of a chiral auxiliary reagent, a diastereomeric relationship is established.
-
(R)-Analyte + (R)-CDA → (R,R)-Diastereomer
-
(S)-Analyte + (R)-CDA → (S,R)-Diastereomer
The (R,R) and (S,R) diastereomers have different spatial arrangements. Consequently, corresponding protons (or other nuclei like ¹⁹F or ³¹P) in the two diastereomers experience slightly different magnetic fields, leading to different chemical shifts (δ).[10] The enantiomeric excess can then be determined by integrating the signals corresponding to each diastereomer.[11]
Experimental Protocol: Using a Chiral Derivatizing Agent (e.g., Mosher's Acid)
For an ester like ethyl 2-methylpentanoate, direct derivatization is not feasible. However, this method is invaluable for determining the 'ee' of the precursor chiral alcohol, 2-methylpentan-1-ol, from which the ester is often synthesized. The protocol below describes the formation of Mosher's esters.
Objective: To determine the ee of a chiral alcohol by forming diastereomeric esters and analyzing them by ¹H or ¹⁹F NMR.
Instrumentation:
-
NMR Spectrometer (≥400 MHz recommended for better resolution).
-
High-quality 5 mm NMR tubes.
Materials:
-
Chiral alcohol sample (e.g., 2-methylpentan-1-ol).
-
(R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl, Mosher's acid chloride].
-
Anhydrous deuterated solvent (e.g., CDCl₃).
-
Anhydrous pyridine or a non-chiral tertiary amine base (e.g., triethylamine).
Protocol Steps:
-
Derivatization Reaction (in a dry vial):
-
Dissolve ~5-10 mg of the chiral alcohol sample in 0.5 mL of anhydrous CDCl₃.
-
Add a slight molar excess (1.2 equivalents) of anhydrous pyridine. Rationale: Pyridine acts as a base to neutralize the HCl byproduct of the esterification, driving the reaction to completion.
-
Add 1.1 equivalents of (R)-MTPA-Cl to the solution.
-
Seal the vial and allow the reaction to proceed at room temperature for 30 minutes, or until the reaction is complete (can be monitored by TLC). Self-Validation: The reaction must proceed to 100% completion to ensure the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio of the alcohol. Incomplete reaction could lead to kinetic resolution, skewing the results.
-
-
NMR Sample Preparation:
-
Transfer the reaction mixture directly into an NMR tube. If necessary, filter through a small plug of silica or celite to remove pyridinium hydrochloride salt.
-
Dilute with additional CDCl₃ to a final volume of ~0.6-0.7 mL.
-
-
NMR Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum.
-
If available, acquire a fluorine (¹⁹F) NMR spectrum. Rationale: ¹⁹F NMR is often superior for this analysis. The spectra are simpler (no proton coupling unless specified), the chemical shift range is wider, and the CF₃ signal is a clean singlet for each diastereomer, making integration highly accurate.[12]
-
-
Data Analysis & Calculation:
-
In the resulting spectrum, identify a well-resolved signal corresponding to a proton (e.g., the methoxy group on the Mosher's reagent) or the CF₃ group that is split into two distinct peaks for the two diastereomers.
-
Carefully integrate the areas of these two peaks.
-
Calculate the enantiomeric excess using the same formula as for GC analysis.
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. gcms.cz [gcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Enantioseparation of Ethyl (2S)-2-methylpentanoate Using Cyclodextrin-Based Chiral Selectors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The separation of enantiomers is a critical task in the pharmaceutical, flavor, and fragrance industries, where the biological or sensory properties of a chiral molecule are often exclusive to a single stereoisomer. This guide provides a comprehensive overview and detailed protocols for the enantioseparation of ethyl 2-methylpentanoate, a representative chiral ester, using cyclodextrin-based chiral selectors. We explore the fundamental principles of chiral recognition by cyclodextrins and present validated methodologies for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), empowering researchers to develop robust and efficient separation methods.
The Principle of Chiral Recognition by Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone or torus shape.[1] This unique structure features a hydrophobic inner cavity and a hydrophilic outer surface decorated with hydroxyl groups.[2] Chiral recognition is primarily achieved through the formation of transient diastereomeric inclusion complexes with the analyte enantiomers.
The separation mechanism relies on the differential stability of these complexes. Key interactions include:
-
Inclusion Complexation: The nonpolar alkyl chain of ethyl 2-methylpentanoate fits into the hydrophobic cavity of the cyclodextrin. The degree of fit can vary between enantiomers depending on the steric hindrance imposed by the chiral center.
-
Hydrogen Bonding: The hydroxyl groups on the rim of the cyclodextrin can form hydrogen bonds with polar functionalities of the analyte. For an ester like ethyl 2-methylpentanoate, this interaction occurs with the carbonyl oxygen.
-
Dipole-Dipole and van der Waals Interactions: These forces further contribute to the overall stability of the host-guest complex.
The combination of these interactions leads to a difference in the association energy between each enantiomer and the cyclodextrin, resulting in different retention times in a chromatographic system and, thus, separation.[3] Derivatizing the hydroxyl groups of the native cyclodextrin (e.g., with methyl, acetyl, or hydroxypropyl groups) alters the steric and electronic environment, enhancing enantioselectivity for a wider range of compounds.[4]
Application 1: Gas Chromatography (GC) Protocol
Gas chromatography is the preferred method for volatile and semi-volatile compounds like ethyl 2-methylpentanoate. Chiral separation is achieved using a capillary column coated with a stationary phase containing a cyclodextrin derivative dissolved in a polysiloxane.[1]
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): Beta-cyclodextrins (β-CDs) are most common due to their cavity size being suitable for a wide range of molecules.[1] Derivatives like 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin are chosen to enhance enantioselectivity and thermal stability.[5]
-
Temperature Program: A slow temperature ramp is crucial. Lower temperatures increase the stability of the transient diastereomeric complexes, leading to greater differences in retention and thus better resolution.[4] However, this must be balanced with the need for reasonable analysis times and sharp peaks.
-
Carrier Gas: Hydrogen is often used as a carrier gas because it allows for faster linear velocities without a significant loss of efficiency, shortening analysis times while maintaining good separation.[4]
Detailed GC Protocol
1. Sample Preparation:
-
Prepare a 100 ppm stock solution of racemic ethyl 2-methylpentanoate in a suitable solvent (e.g., hexane or dichloromethane).
-
Dilute the stock solution to a working concentration of 1-10 ppm for analysis.
-
Note: Ensure the solvent does not co-elute with the analytes of interest.
2. Instrument Setup and Conditions:
-
Gas Chromatograph: Any modern GC system equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Chiral GC Column: Rt-βDEXsm (or equivalent column with a 2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl beta-cyclodextrin stationary phase).
-
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Injector:
-
Temperature: 220 °C
-
Mode: Split (Ratio 100:1)
-
Injection Volume: 1 µL
-
-
Carrier Gas: Hydrogen or Helium, constant flow or pressure mode (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: 2 °C/min to 150 °C.
-
Final Hold: Hold at 150 °C for 5 minutes.
-
-
Detector (FID):
-
Temperature: 250 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (N₂ or He): 25 mL/min
-
3. Data Acquisition and Analysis:
-
Acquire the chromatogram for the duration of the run.
-
Identify the two enantiomer peaks.
-
Calculate the resolution (Rs) between the peaks. A baseline separation is typically achieved when Rs ≥ 1.5.
Expected Results
The following table provides representative data for the chiral GC separation of a similar compound, ethyl-2-methylbutyrate, which demonstrates the expected performance.[6]
| Parameter | Value | Description |
| Retention Time (Enantiomer 1) | ~12.5 min | Time taken for the first enantiomer to elute. |
| Retention Time (Enantiomer 2) | ~12.8 min | Time taken for the second enantiomer to elute. |
| Selectivity (α) | > 1.05 | Ratio of the corrected retention times (k'₂ / k'₁). |
| Resolution (Rs) | ≥ 1.5 | Degree of separation between the two peaks. |
Application 2: High-Performance Liquid Chromatography (HPLC) Protocols
For less volatile compounds or when GC is not available, HPLC offers a powerful alternative. Chiral separation can be achieved using either a Chiral Stationary Phase (CSP) or by adding a cyclodextrin as a Chiral Mobile Phase Additive (CMPA).[7][8]
Protocol A: Chiral Stationary Phase (CSP) Method
This is the most direct approach, using a column where the cyclodextrin is covalently bonded to the silica support.[9]
Causality Behind Experimental Choices:
-
Column: A β-cyclodextrin column is a good starting point due to its versatility.[10] The choice between native and derivatized CDs depends on the analyte; derivatization can provide additional interaction sites like π-π or dipole interactions.[11]
-
Mobile Phase: Reversed-phase mode (e.g., water/acetonitrile) is common. The organic modifier content is a critical parameter; increasing it generally reduces retention time but may also decrease resolution. A careful balance is required.
1. Instrument Setup and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV or PDA detector.
-
Chiral Column: Cyclodextrin-based CSP (e.g., CYCLOBOND™ I 2000 or equivalent β-cyclodextrin column).
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v).
-
Note: The optimal ratio must be determined empirically. Start with a higher aqueous content for more retention.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (for the ester carbonyl group).
-
Injection Volume: 10 µL.
2. Protocol Steps:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a 100 ppm solution of racemic ethyl 2-methylpentanoate in the mobile phase.
-
Inject the sample and acquire data.
-
Optimize the mobile phase composition to achieve a resolution (Rs) of ≥ 1.5.
Protocol B: Chiral Mobile Phase Additive (CMPA) Method
This cost-effective method uses a standard achiral column (like C18) and adds a cyclodextrin to the mobile phase.[2][12] The separation occurs as diastereomeric complexes form in the mobile phase and partition differently with the stationary phase.[7]
Causality Behind Experimental Choices:
-
Selector: Sulfated or hydroxypropyl derivatives of β-cyclodextrin are often used as they have good aqueous solubility and can offer additional electrostatic or hydrogen-bonding interactions.[8][12]
-
Concentration: The CD concentration is critical. Too low, and there is no separation. Too high, and both enantiomers may be fully complexed, again leading to co-elution. An optimal concentration must be found that maximizes the differential partitioning.[12]
1. Instrument Setup and Conditions:
-
HPLC System: As above.
-
Achiral Column: Standard C18 reversed-phase column.
-
Dimensions: 150 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase:
-
Prepare an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0).
-
Dissolve the chosen cyclodextrin (e.g., 10 mM Hydroxypropyl-β-cyclodextrin) in the buffer.
-
Mix with an organic modifier (e.g., Acetonitrile) to create the final mobile phase (e.g., 70:30 Buffer/ACN).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
2. Protocol Steps:
-
Equilibrate the achiral C18 column with the CD-containing mobile phase. This may take longer than usual to ensure the column is fully saturated.
-
Prepare the sample as in Protocol A.
-
Inject and acquire data.
-
Systematically vary the CD concentration (e.g., 5, 10, 15 mM) and organic modifier percentage to optimize the separation.
Workflow and Method Development
The selection and optimization of a chiral separation method is a systematic process. The following workflow provides a general guide for approaching the separation of a new chiral compound.
References
-
Gomes, C., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. Retrieved from [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Retrieved from [Link]
-
Regalado, E. L., et al. (2018). Sulfated β-Cyclodextrin as Chiral Mobile Phase Additive for Ultrahigh-Pressure Liquid Chromatography. LCGC International. Retrieved from [Link]
-
Armstrong, D. W. (2019). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. Springer Protocols. Retrieved from [Link]
-
Haginaka, J. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Retrieved from [Link]
-
Restek Corporation. (n.d.). GC Columns - Chiral Analysis. Restek. Retrieved from [Link]
-
Lucy, C. A., et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Journal of Separation Science. Retrieved from [Link]
-
Tiam-Siam, C., et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. ResearchGate. Retrieved from [Link]
-
Chiralpedia. (n.d.). Cyclodextrin-based CSPs. Chiralpedia. Retrieved from [Link]
-
Wang, Q., et al. (2016). The CGC enantiomer separation of 2-arylcarboxylic acid esters by using β-cyclodextrin derivatives as chiral stationary phases. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Armstrong, D. W., et al. (2014). Enantioseparation of 2,2,4-trimethylpentane (C8) obtained by enantioselective hydrogenation of alkene precursors. ResearchGate. Retrieved from [Link]
-
Hepner, J., et al. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek Corporation. Retrieved from [Link]
-
Wang, Q., et al. (2014). Enantioseparation of Methyl 2-Hydroxypropionate with Two Peracylated β-Cyclodextrin Derivatives as CGC Chiral Stationary Phases. ResearchGate. Retrieved from [Link]
-
Szejtli, J. (2010). CYCLODEXTRINS IN CHROMATOGRAPHY. PART 2. MISCELLANEOUS CHROMATOGRAPHIC METHODS. REAL-J. Retrieved from [Link]
-
Aturki, Z., et al. (2021). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. MDPI. Retrieved from [Link]
-
Reinhardt, R., et al. (1995). Enantiomer separation of cycloalkanols by capillary gas-chromatography on cyclodextrin phases. Lirias - KU Leuven. Retrieved from [Link]
Sources
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- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. real-j.mtak.hu [real-j.mtak.hu]
- 4. lcms.cz [lcms.cz]
- 5. crown-chrom.com [crown-chrom.com]
- 6. gcms.cz [gcms.cz]
- 7. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 8. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 11. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Ethyl (2S)-2-methylpentanoate
Welcome to the technical support center for the gas chromatographic (GC) analysis of ethyl (2S)-2-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, specifically peak tailing, that can compromise the accuracy and precision of your results. Peak tailing, an asymmetrical distortion where the peak's latter half is broader, can impede proper integration and reduce resolution, making it a critical issue to address.[1][2]
This document provides a structured, question-and-answer-based approach to troubleshooting, moving from simple physical adjustments to more complex chemical considerations.
Frequently Asked Questions (FAQs)
Q1: My chromatogram for this compound is showing significant peak tailing. What is the most likely cause?
Peak tailing can stem from either physical disruptions in the carrier gas flow path or chemical interactions within the GC system.[3][4] For a moderately polar compound like this compound, which contains an ester group, both possibilities should be considered. A simple way to begin diagnosing the issue is to observe the behavior of other peaks in your chromatogram.[3]
-
If all peaks are tailing: This often points to a physical problem, such as improper column installation or a leak.[2][5]
-
If only the this compound peak and other polar compounds are tailing: This suggests a chemical interaction, likely with active sites within the system.[3][5]
Q2: I suspect a physical issue is causing the peak tailing. What are the first steps I should take?
When indiscriminate tailing is observed, the issue often lies with the physical setup of the GC column.[2] The most common culprits are a poorly cut column or incorrect installation depth in the inlet.[6]
Protocol 1: Column Installation Check and Re-installation
-
System Cooldown: Ensure the GC inlet, oven, and detector are cooled to safe temperatures (typically below 50°C).
-
Carrier Gas Off: Turn off the carrier gas flow.
-
Column Removal: Carefully disconnect the column from the inlet and detector.
-
Column Trimming:
-
Using a ceramic scoring wafer or a diamond-tipped scribe, score the column about 1-2 cm from the end.[7][8]
-
Gently snap the column at the score for a clean, 90-degree break.[8]
-
Inspect the cut with a magnifying glass to ensure it is clean and free of jagged edges or shards, which can cause turbulence and peak tailing.[2][9]
-
-
Re-installation:
-
Leak Check: Restore carrier gas flow and perform a leak check at the inlet fitting using an electronic leak detector.[10]
A proper column cut and installation are fundamental to good peak shape.[2][6]
Troubleshooting Flowchart: Diagnosing Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Q3: I've re-installed the column, but the peak for this compound is still tailing. What should I investigate next?
If the issue persists and primarily affects polar analytes, the cause is likely chemical interaction with active sites in the GC system.[11] These active sites are often exposed silanol groups on the surfaces of the inlet liner, seals, or the column itself.[2] The ester functionality of this compound can interact with these sites, causing tailing.
Protocol 2: Inlet Maintenance
The inlet is a common source of contamination and active sites.[12]
-
Cooldown and Depressurize: Follow steps 1 and 2 from Protocol 1.
-
Disassemble Inlet: Loosen and remove the septum nut. Remove the old septum, O-ring, and inlet liner.[13]
-
Clean Inlet (if necessary): Use a lint-free swab with an appropriate solvent (e.g., methanol or acetone) to clean the inlet surfaces.
-
Install New Components: Wearing powder-free gloves, place a new O-ring on a new, deactivated inlet liner and install it.[13] Insert a new septum and tighten the retaining nut.
-
Re-pressurize and Equilibrate: Restore carrier gas flow, perform a leak check, and allow the system to equilibrate for 10-15 minutes before heating.[13]
Q4: Inlet maintenance didn't solve the problem. Could the column itself be the issue?
Yes, the front end of the GC column can accumulate non-volatile residues or become degraded over time, creating active sites.[14] Trimming a larger section off the front of the column can often resolve this.[6]
Protocol 3: Column Trimming for Contamination Removal
-
Cooldown and Disconnect: Follow the initial steps of Protocol 1 to cool the system and disconnect the column from the inlet.
-
Trim the Column: Cut approximately 10-20 cm from the inlet end of the column using a ceramic wafer.[6][14]
-
Inspect and Re-install: Ensure the new cut is clean and square before re-installing the column as described in Protocol 1.
Q5: Can my injection parameters or sample concentration affect the peak shape for a chiral compound?
Absolutely. For chiral separations on cyclodextrin-based stationary phases, column overload is a frequent cause of peak tailing.[15][16] Unlike typical non-chiral columns where overloading often causes peak fronting, chiral columns tend to exhibit tailing.[16]
Troubleshooting Sample Overload:
-
Reduce Injection Volume: Decrease the amount of sample injected.
-
Dilute the Sample: If reducing the volume is not feasible, dilute your sample. For many chiral applications, on-column concentrations of 50 ng or less are recommended.[15]
-
Increase the Split Ratio: This will reduce the amount of sample that reaches the column.
Table 1: Summary of Common Causes and Solutions for Peak Tailing
| Cause | Symptoms | Recommended Action | Reference |
| Poor Column Cut/Installation | All peaks tailing. | Re-cut and re-install the column according to manufacturer specifications. | [2][6] |
| System Leaks | All peaks tailing, baseline disturbances. | Perform a thorough leak check of all fittings. | [10] |
| Active Sites in Inlet | Tailing of polar analytes. | Perform inlet maintenance: replace liner, septum, and seals. | [12][13] |
| Column Contamination | Tailing of polar analytes, loss of resolution. | Trim 10-20 cm from the front of the column. | [6][14] |
| Column Overload (Chiral) | Tailing of the chiral analyte peak. | Reduce sample concentration, decrease injection volume, or increase split ratio. | [15][16] |
| Sub-optimal Flow Rate | General peak broadening or tailing. | Optimize the carrier gas flow rate for the column dimensions. | [17][18] |
Q6: Could the carrier gas flow rate be a factor?
Yes, an improper carrier gas flow rate can affect peak shape.[17] While less common as a primary cause for tailing of a single peak, an unoptimized flow rate can lead to broader peaks, which can exacerbate tailing. It's important to operate at or near the optimal linear velocity for your carrier gas (Helium or Hydrogen) and column dimensions to ensure the best efficiency.[19][20] You can consult your column manufacturer's guidelines for the recommended flow rate range.
By systematically addressing these potential physical and chemical issues, you can effectively troubleshoot and eliminate peak tailing in the GC analysis of this compound, leading to more accurate and reliable results.
References
- Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
- Element Lab Solutions. Troubleshooting GC peak shapes.
- Hawach. (2024, October 18). What Affects Peak Area in GC? Key Influencing Factors.
- Restek. (2018, January 13). GC Troubleshooting—Tailing Peaks.
- BenchChem.
- Restek via YouTube. (2018, June 14). GC Troubleshooting—Tailing Peaks.
- Agilent. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
- SCION Instruments.
- Thermo Fisher Scientific.
- BenchChem. Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.
- LabRulez GCMS.
- LCGC. (2013, June 1). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems.
- LCGC. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing.
- ResearchGate. (2025, August 7). (PDF) Effects of GC temperature and carrier gas flow rate on on-line oxygen isotope measurement as studied by on-column CO injection.
- LCGC. (2016, July 15).
- LCGC International. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in GC.
- Restek. (2021, September 12).
- Thermo Fisher Scientific. GC Column Cutting Mini Guide.
- Scribd. Gas Chromatography (GC)
- MAC-MOD Analytical.
- BenchChem. Technical Support Center: Overcoming Peak Tailing in GC Analysis.
- Thermo Fisher Scientific.
- Chemistry For Everyone via YouTube. (2025, February 1).
- Restek. GC Troubleshooting—Tailing Peaks.
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- 2. chromatographyonline.com [chromatographyonline.com]
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- 5. it.restek.com [it.restek.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
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- 16. Chiral Separations 3: Overloading and Tailing [discover.restek.com]
- 17. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. gcms.cz [gcms.cz]
Technical Support Center: Large-Scale Production of Enantiopure Ethyl (2S)-2-Methylpentanoate
Document ID: TSC-CHEM-2026-0114
Last Updated: January 14, 2026
Welcome to the technical support guide for the synthesis of enantiopure ethyl (2S)-2-methylpentanoate. This document is designed for researchers, process chemists, and drug development professionals engaged in the large-scale production of this valuable chiral intermediate. The primary method addressed is the lipase-catalyzed kinetic resolution of racemic ethyl 2-methylpentanoate, a robust and scalable technique.
This guide is structured into a primary Troubleshooting section and a supplementary FAQ section to directly address the common and complex challenges encountered in the lab and during scale-up.
Troubleshooting Guide: Common Production Issues
The enzymatic kinetic resolution of racemic esters is a powerful technique, but its efficiency on a large scale is sensitive to a range of process parameters. Below are common problems presented in a question-and-answer format with detailed, actionable solutions.
Problem Area 1: Low Enantiomeric Excess (e.e.) of the Final Product
Q1: My kinetic resolution is yielding this compound with an enantiomeric excess (e.e.) significantly below the target of >95%. What are the primary causes and how can I improve enantioselectivity?
A1: Low enantiomeric excess is typically a result of suboptimal enzyme selectivity (Enantiomeric Ratio, E), reaction conditions that compromise enzyme performance, or running the reaction past the ideal 50% conversion point.
Causality & Explanation: The goal of a kinetic resolution is to have the enzyme selectively catalyze the reaction of one enantiomer (in this case, the R-enantiomer) while leaving the desired S-enantiomer untouched. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.[1][2] Exceeding this conversion level means the enzyme will begin to react with the less-favored (S)-enantiomer, thereby reducing its enantiomeric purity. The intrinsic ability of an enzyme to differentiate between enantiomers is given by its E-value; a high E-value (>200) is desirable for achieving high e.e.[3][4]
Troubleshooting Protocol:
-
Verify Enzyme Choice and Selectivity: Not all lipases exhibit high enantioselectivity for this specific substrate. Lipases from Candida antarctica B (often immobilized, e.g., Novozym 435) and Pseudomonas cepacia are known to be effective for resolving 2-substituted alkanoic acids and their esters.[3][5] If you are using a different lipase, screen a panel of commercially available enzymes to find one with a higher E-value for your substrate.[6][7]
-
Strictly Monitor Conversion:
-
Set up small-scale analytical reactions and take time-course samples (e.g., every 1-2 hours).
-
Analyze the samples using chiral Gas Chromatography (GC) to determine both the conversion percentage and the e.e. of the remaining this compound.
-
Plot e.e. vs. conversion. Identify the conversion percentage at which the e.e. is maximized (ideally at or slightly below 50% conversion).
-
Use this optimal reaction time for your large-scale batches.
-
-
Optimize Reaction Temperature: Temperature can influence an enzyme's flexibility and, consequently, its enantioselectivity.
-
Solvent Selection: The organic solvent can significantly impact enzyme activity and selectivity.
-
Apolar solvents like hexane or heptane are generally preferred for lipase-catalyzed resolutions as they tend to maintain the enzyme's essential water layer and rigid conformation, which is crucial for high selectivity.[1]
-
Avoid highly polar solvents unless they have been specifically validated for your enzyme system.
-
Problem Area 2: Poor Reaction Yield and Stalled Reactions
Q2: My reaction starts but stalls prematurely, leading to low conversion and a poor yield of the resolved product. What could be causing this inhibition?
A2: Reaction stalling is often due to product inhibition, pH shifts in the enzyme's microenvironment, or enzyme denaturation.
Causality & Explanation: In the hydrolysis of racemic ethyl 2-methylpentanoate, the enzyme selectively converts the (R)-ester into (R)-2-methylpentanoic acid and ethanol. The accumulation of these products can be inhibitory. The generated acid can lower the pH of the essential water layer around the enzyme, moving it away from its optimal pH and potentially leading to inactivation.[8][9] High concentrations of the alcohol co-product can also inhibit or denature the lipase.[10]
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for stalled lipase reactions.
Troubleshooting Protocol:
-
Address Product Inhibition (Acid):
-
For Biphasic Systems: Incorporate a buffered aqueous phase (e.g., 0.1 M phosphate buffer, pH 7.0) to neutralize the acid as it is formed.
-
For Organic Media: Consider adding a non-interfering base (e.g., an insoluble polymer-bound base) to sequester the acid.
-
Continuous Flow: For large-scale operations, using a packed bed reactor with an immobilized enzyme allows for the continuous removal of products from the reaction zone, preventing their accumulation and inhibitory effects.[11]
-
-
Mitigate Alcohol Inhibition:
-
If using transesterification with a different alcohol, high concentrations can be detrimental.
-
A fed-batch strategy, where the alcohol is added portion-wise throughout the reaction, can maintain a low, non-inhibitory concentration.
-
-
Enhance Enzyme Stability with Immobilization:
-
Immobilizing the lipase on a solid support is a crucial strategy for large-scale production.[12][13] Immobilization improves stability against pH shifts, temperature, and organic solvents. It also simplifies enzyme recovery and reuse, significantly reducing costs.[11][14]
-
Common immobilization techniques include adsorption, covalent binding, and entrapment.[14] The choice of support and method can influence enzyme activity and stability.
-
Problem Area 3: Difficult Downstream Processing and Product Separation
Q3: After the reaction, I am struggling to efficiently separate the product, this compound, from the unreacted substrate and the byproducts. What are the best practices for downstream purification at scale?
A3: Effective downstream processing is critical for achieving high purity and is a major cost driver in bioprocessing.[15][16] The strategy depends on separating the desired (S)-ester from the (R)-acid byproduct and any remaining racemic starting material.
Causality & Explanation: The reaction mixture typically contains the desired this compound, the byproduct (R)-2-methylpentanoic acid, and potentially some unreacted racemic starting material. The significant difference in acidity between the ester and the carboxylic acid is the primary handle for separation.
Recommended Downstream Workflow
Caption: Standard downstream purification process.
Step-by-Step Purification Protocol:
-
Enzyme Removal:
-
If using an immobilized enzyme, remove it from the reaction mixture by simple filtration or decantation. The enzyme can then be washed and prepared for reuse.[17]
-
For free enzymes, separation can be more complex, often requiring centrifugation, which reinforces the advantage of immobilization for large-scale processes.[18]
-
-
Liquid-Liquid Extraction:
-
Transfer the reaction mixture to a separation funnel or reactor.
-
Add a dilute aqueous basic solution (e.g., 5% sodium bicarbonate or sodium carbonate solution). This will deprotonate the (R)-2-methylpentanoic acid, converting it to its water-soluble sodium salt.
-
Mix the phases thoroughly. The water-insoluble this compound will remain in the organic phase.[15]
-
Allow the layers to separate and drain the aqueous layer containing the acid salt.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Purification (Fractional Distillation):
-
The crude this compound can be purified to >99% by fractional distillation under vacuum to remove any non-volatile impurities or residual starting material.
-
Frequently Asked Questions (FAQs)
Q4: Why is enzymatic kinetic resolution preferred over asymmetric synthesis for this specific molecule on a large scale? A4: While asymmetric synthesis can theoretically provide 100% yield, enzymatic kinetic resolution often offers significant practical advantages for industrial scale-up. These include the use of cheaper racemic starting materials, mild and environmentally benign reaction conditions (ambient temperature and pressure), and the high selectivity of enzymes, which reduces the formation of byproducts and simplifies purification.[5] Furthermore, the enzymes (lipases) are robust, commercially available in bulk, and highly effective in non-aqueous solvents.[19]
Q5: How critical is enzyme loading, and can I reduce the amount to save costs? A5: Enzyme loading is a key parameter to optimize. While a higher concentration generally leads to a faster reaction, an excessively high amount can cause mass transfer limitations and doesn't improve the rate beyond a certain point.[17][20] For large-scale production, the goal is to find the minimum enzyme loading that achieves the desired conversion in a practical timeframe. This can be determined by running kinetic tests with varying enzyme concentrations (e.g., 0.5%, 1%, 2% w/w relative to the substrate).[17] Using a highly active, immobilized enzyme that can be efficiently recycled over many batches is the most effective strategy for minimizing enzyme-related costs.[21]
Q6: What is a "Dynamic Kinetic Resolution" (DKR) and could it be applied here? A6: Dynamic Kinetic Resolution (DKR) is an advanced technique that combines the enzymatic kinetic resolution of one enantiomer with the in-situ racemization (conversion back to a 1:1 mixture) of the undesired, unreacted enantiomer.[1][2] This allows the theoretical yield to increase from 50% to 100%. For this system, it would require a second catalyst that can racemize ethyl (R)-2-methylpentanoate under conditions compatible with the lipase. While powerful, developing a DKR process can be challenging because the racemization catalyst must not deactivate the enzyme.[2] It represents a next-generation optimization for this process but adds significant complexity to the initial setup.
Summary of Key Optimization Parameters
| Parameter | Typical Range | Key Considerations |
| Enzyme | Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase | Select for high Enantiomeric Ratio (E > 200). Immobilized forms are highly recommended for stability and reuse.[3][12] |
| Temperature | 30 - 60 °C | Lower temperatures may improve enantioselectivity (E-value) but decrease the reaction rate.[5] |
| Solvent | Heptane, Hexane, t-Butyl methyl ether (MTBE) | Apolar solvents are generally preferred to maintain enzyme conformation and selectivity.[1] |
| Conversion | < 50% | Monitor reaction closely with chiral GC to stop at the point of maximum e.e. for the (S)-ester. |
| pH Control | Buffered system (pH ~7.0) or in-situ acid removal | Crucial to prevent enzyme inactivation due to the formation of 2-methylpentanoic acid.[9] |
| Enzyme Loading | 0.5% - 5% (w/w) | Optimize to balance reaction time with cost. Higher loading does not always equate to a proportionally faster rate.[17] |
References
- Enzyme Immobilization Technologies and Industrial Applications.National Institutes of Health (NIH).
- Enzyme Immobilization Technologies and Industrial Applications.ACS Omega.
- Special Issue : Biotransformation Catalyzed by Immobilized Enzyme.MDPI.
- Effect of the product inhibition on the reaction courses using two...ResearchGate.
- A Comprehensive Guide to Enzyme Immobilization: All You Need to Know.National Institutes of Health (NIH).
- Kinetics of product inhibition and mechanisms of lipoprotein lipase activation by apolipoprotein C-II.PubMed.
- Formulation, stabilization and immobilization of enzymes for biotransformations.Moodle@Units.
- Unraveling Lipase's Promiscuous Behavior: Insights into Organic Acid Inhibition during Solventless Ester Production.ACS Publications.
- Thermophilic Anaerobic Digestion of Food Waste: A Review of Inhibitory Factors, Microbial Community Characteristics, and Optimization Strategies.MDPI.
- Lipase-catalyzed Kinetic Resolution of (.+-.)-trans- and cis-2-Azidocycloalkanols.ResearchGate.
- [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols].PubMed.
- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif.TU Delft Repository.
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.National Institutes of Health (NIH).
- Downstream processing.Unknown Source.
- A novel dynamic kinetic resolution system for production of enantiopure aliphatic amines.Unknown Source.
- Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.Almac.
- Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts.National Institutes of Health (NIH).
- Optimization, kinetic, and scaling‐up of solvent‐free lipase‐catalyzed synthesis of ethylene glycol oleate emollient ester.sfera.
- Upstream and Downstream Bioprocessing in Enzyme Technology.National Institutes of Health (NIH).
- Technical Support Center: Optimization of Lipase Activity for Ethyl Heptanoate Synthesis.Benchchem.
- Chapter 11: Downstream Processing.Biomanufacturing.org.
- Industrial Applications of Enzymes: Recent Advances, Techniques, and Outlooks.MDPI.
- Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THpC Derivatives: Green A.SZTE Publicatio Repozitórium.
Sources
- 1. isgc-symposium-2019.livescience.io [isgc-symposium-2019.livescience.io]
- 2. Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. repository.tudelft.nl [repository.tudelft.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Kinetics of product inhibition and mechanisms of lipoprotein lipase activation by apolipoprotein C-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalysts | Special Issue : Biotransformation Catalyzed by Immobilized Enzyme [mdpi.com]
- 12. Enzyme Immobilization Technologies and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Upstream and Downstream Bioprocessing in Enzyme Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomanufacturing.org [biomanufacturing.org]
- 17. sfera.unife.it [sfera.unife.it]
- 18. Downstream processing (Chapter 9) - Basic Biotechnology [resolve.cambridge.org]
- 19. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Industrial Applications of Enzymes: Recent Advances, Techniques, and Outlooks [mdpi.com]
Technical Support Center: Method Development for Trace Level Detection of Ethyl (2S)-2-methylpentanoate
As a Senior Application Scientist, I've frequently guided researchers through the nuances of trace-level analysis. Detecting specific volatile compounds like ethyl (2S)-2-methylpentanoate—a chiral ester significant in the flavor, fragrance, and pharmaceutical industries—presents a unique set of challenges.[1][2][3] Its low concentration in complex matrices requires a robust, sensitive, and reproducible method. This guide is structured as a series of questions and troubleshooting scenarios you might encounter, providing not just solutions, but the underlying scientific reasoning to empower your method development.
Section 1: Method Selection & Initial Considerations
This section addresses the foundational questions you should consider before beginning your experimental work. The choices made here will influence your entire workflow.
Q1: What is the most appropriate analytical technique for trace-level detection of this compound?
For a volatile, thermally stable compound like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard.[4][5]
-
Expertise & Experience: GC provides the high-resolution separation necessary to isolate the analyte from other volatile components in a complex matrix. The MS acts as a highly sensitive and selective detector, allowing for positive identification based on the compound's unique mass spectrum and fragmentation pattern, which is crucial when working at trace levels.[5] For ultimate sensitivity, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended over full scan mode.
Q2: My research requires distinguishing between the (2S) and (2R) enantiomers. Does this change the approach?
Yes, significantly. While the enantiomers of ethyl 2-methylpentanoate have identical physical properties in a non-chiral environment, their biological and sensory properties can differ greatly.[1] To separate them, you must employ a chiral analytical method.
-
Trustworthiness: A standard GC column will not separate enantiomers. You must use a chiral GC column . These columns contain a chiral stationary phase (CSP), often based on cyclodextrin derivatives, which interacts differently with each enantiomer, leading to different retention times and allowing for their separation and individual quantification.[1]
Section 2: Sample Preparation for Volatile Esters
Sample preparation is often the most critical and error-prone step in trace analysis. The goal is to efficiently extract and concentrate the analyte from the sample matrix while minimizing the introduction of interferences.
Q3: What is the best sample preparation technique for extracting this compound from a liquid matrix (e.g., beverage, cell culture media)?
For volatile compounds in liquid or solid matrices, headspace sampling techniques are superior as they avoid injecting non-volatile matrix components that can contaminate the GC system. The two primary recommended techniques are Static Headspace (SHS) and Solid-Phase Microextraction (SPME).[6][7]
-
Expertise & Experience:
-
Static Headspace (SHS): In SHS, the sample is sealed in a vial and heated, allowing volatile compounds to partition into the gas phase (the headspace) above the sample. A portion of this headspace gas is then injected into the GC. SHS is simple and robust, but may lack the sensitivity needed for very low trace levels.[8]
-
Headspace Solid-Phase Microextraction (HS-SPME): SPME is an equilibrium-based, solvent-free extraction technique that uses a coated fiber to adsorb and concentrate analytes from the headspace.[7] The fiber is then desorbed directly in the hot GC inlet. This concentration step makes HS-SPME significantly more sensitive than SHS and is often the preferred method for trace and ultra-trace analysis.[4][8]
-
Data Presentation: Comparison of Headspace Techniques
| Feature | Static Headspace (SHS) | Headspace SPME (HS-SPME) |
| Principle | Equilibrium between sample and gas phase. | Equilibrium between sample, gas phase, and coated fiber. |
| Sensitivity | Lower; no analyte enrichment. | Higher; analyte concentration on the fiber.[8] |
| Complexity | Simpler, less method development. | More parameters to optimize (fiber, time, temp). |
| Cost | Lower initial cost. | Higher (fibers are consumables). |
| Best For | Higher concentration volatiles, screening. | Trace and ultra-trace level analysis.[7] |
Q4: How do I choose the correct SPME fiber for my analysis?
The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. For a moderately non-polar ester like ethyl 2-methylpentanoate, a combination or mixed-phase fiber is often a good starting point.
-
Authoritative Grounding: A common and effective choice for flavor compounds is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[6] This fiber has a combination of coating materials that allows it to effectively trap a wide range of volatile and semi-volatile compounds of varying polarities.
Q5: Is an internal standard necessary, and how do I select one?
Absolutely. For accurate and reliable quantification, the use of an internal standard (IS) is non-negotiable.[6] An IS is a compound added at a known concentration to every sample, standard, and blank. It helps correct for variations in sample preparation, injection volume, and instrument response.
-
Trustworthiness: A good internal standard should be chemically similar to the analyte but not naturally present in the samples. For this compound, a suitable IS could be another ester of similar chain length and volatility, such as methyl octanoate [7] or 2-octanol [6]. Using a stable isotope-labeled version of the analyte (e.g., this compound-d3) is the ideal, albeit more expensive, option.
Section 3: GC Analysis & Troubleshooting Guide
This section provides a troubleshooting guide for common issues encountered during the GC separation phase. A systematic approach is key to quickly identifying and resolving problems.[9]
Experimental Protocols: Recommended Starting GC-MS Parameters
This protocol is a starting point and may require optimization for your specific instrument and matrix.[1]
| Parameter | Recommended Setting | Rationale |
| GC Column | Chiral: Cyclodextrin-based (e.g., Beta-DEX) OR Achiral: Mid-polar (e.g., DB-624, DB-Wax) | Chiral column is mandatory for enantiomer separation.[1] Mid-polar achiral columns provide good selectivity for esters.[10][11] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) | Transfers the entire sample onto the column, maximizing sensitivity.[9] |
| Carrier Gas | Helium or Hydrogen | Inert gases that serve as the mobile phase. |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 220°C (hold 5 min) | A starting point to ensure good separation. Lower initial temperatures help focus volatile analytes at the head of the column.[9] |
| MS Transfer Line | 250 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230 °C | A standard temperature for electron ionization. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by only monitoring specific ions for the target analyte. |
| Monitored Ions | e.g., m/z 88, 115, 144 (Quantifier/Qualifiers) | These should be determined by analyzing a pure standard in full scan mode first. |
FAQ: GC Troubleshooting
Q6: My chromatographic peaks are tailing. What are the common causes and solutions?
Peak tailing, where the back half of the peak is drawn out, is a frequent issue. It typically points to unwanted interactions between the analyte and the GC system.
-
Expertise & Experience:
-
Active Sites in the Inlet Liner: The glass inlet liner can develop active sites (exposed silanols) that irreversibly adsorb or have strong secondary interactions with polar functional groups on analytes.
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.
-
Solution: "Bake out" the column at its maximum allowed temperature for a few hours. If this fails, trim the column by removing the first 10-15 cm from the inlet side and reinstalling it.[13]
-
-
Improper Column Installation: If the column is not seated correctly in the inlet or detector, it can create dead volume, leading to peak distortion.
-
Q7: My peaks are fronting. What does this indicate?
Peak fronting, a less common issue where the front of the peak is sloped, usually points to column overload or a temperature mismatch.
-
Trustworthiness:
-
Column Overload: You have injected too much analyte for the column's capacity. The stationary phase becomes saturated, and excess analyte travels down the column more quickly.
-
Solution: Dilute your sample or, if using splitless injection, increase the split ratio. You can also switch to a column with a thicker film or wider internal diameter.[9]
-
-
Incompatible Solvent or Temperature: If the initial oven temperature is higher than the boiling point of the injection solvent, the sample band may not focus correctly at the head of the column.
-
Solution: Lower the initial oven temperature to be below the boiling point of your solvent.[9]
-
-
Mandatory Visualization: Troubleshooting Poor Peak Shape
Caption: A decision tree for troubleshooting common GC peak shape problems.
Section 4: MS Detection & Quantitation
This section focuses on ensuring your detector is performing optimally and that your quantitation is accurate.
Q8: I'm not getting enough sensitivity from the mass spectrometer. How can I improve my signal-to-noise ratio?
Low sensitivity is a critical barrier in trace analysis. Here are the key areas to investigate:
-
Expertise & Experience:
-
Switch to SIM Mode: As mentioned, Selected Ion Monitoring (SIM) is vastly more sensitive than full scan mode because the detector spends all its time monitoring only a few specific ions of interest, increasing the dwell time on your target.
-
Check for Leaks: Air leaks in the MS system (or GC side) will create high background noise (especially at m/z 18, 28, 32, 40, 44) and suppress the analyte signal. Perform a leak check, paying close attention to the injector septum, column fittings, and MS vacuum seals.[12]
-
Clean the Ion Source: The ion source is where molecules are ionized before entering the mass analyzer. Over time, it becomes contaminated with sample matrix and column bleed, which can coat the lens surfaces and reduce ionization efficiency.
-
Solution: Follow the manufacturer's procedure for cleaning the ion source. This is a routine maintenance task that is essential for maintaining sensitivity.[12]
-
-
Verify MS Tune: The MS needs to be "tuned" regularly. The tuning process optimizes voltages on the lenses and calibrates the mass axis. If the tune report looks poor or has failed, you will not get good performance.
-
Solution: Run an autotune or manual tune according to your instrument's protocol.[12]
-
-
Q9: How do I properly set up a calibration curve for trace-level quantitation?
A reliable calibration curve is the foundation of accurate quantitation.
-
Trustworthiness:
-
Range: Prepare a series of at least 5-7 calibration standards that bracket the expected concentration of your samples. The range should extend slightly below your limit of quantitation (LOQ) and slightly above the highest expected concentration.
-
Internal Standard: Spike every calibration standard with the same, constant concentration of your chosen internal standard.
-
Plot: The calibration curve should plot the ratio of the (analyte peak area / internal standard peak area) on the y-axis versus the known concentration of the analyte on the x-axis.
-
Regression: Use a linear regression model. A good calibration curve should have a coefficient of determination (r²) of >0.995. For trace analysis, it may be necessary to use a weighted regression (e.g., 1/x) to give more importance to the lower concentration points.
-
Mandatory Visualization: General Analytical Workflow
Caption: A workflow diagram for the trace analysis of volatile esters.
References
- BenchChem. (2025). A Technical Guide to the Chirality and Enantiomeric Forms of Ethyl 2-Methylpentanoate.
- BenchChem. (n.d.). Application Notes and Protocols for Volatile Compound Analysis Using Internal Standards.
- Restek Corporation. (n.d.). GC Troubleshooting Guide.
- Bicchi, C., et al. (2010). Essential oils and volatiles: sample preparation and analysis. A review. Flavour and Fragrance Journal.
- Eurofins. (2023). GC MS Techniques for Troubleshooting Off Flavor, Off Odor, and Flavor Scalping in Foods, Beverages. YouTube.
- Eurofins. (2023). Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages. YouTube.
- Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
- ResearchGate. (2025). Determination of volatile fatty acid ethyl esters in raw spirits using solid phase microextraction and gas chromatography. Request PDF.
- MedchemExpress.com. (n.d.). Ethyl 2-methylpentanoate (Ethyl 2-methylvalerate) | Biochemical Assay Reagent.
- Sigma-Aldrich. (n.d.). Ethyl 2-methylpentanoate, ≥98%, FG.
- Scientific Laboratory Supplies Ltd. (2025). Ethyl 2-methylpentanoate, >=98 | W348805-SAMPLE | SIGMA-ALDRICH.
- IRIS-AperTO. (n.d.). Essential oils and volatiles: sample preparation and analysis. A review.
- Chromatography Today. (n.d.). Sample Preparation Options for Aroma Analysis.
- ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference.
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and Isopropyl chloride in Ziprasidone Hydrochloride.
- Chem-Impex. (n.d.). Ethyl 2-methylpentanoate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. iris.unito.it [iris.unito.it]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. shimadzu.co.uk [shimadzu.co.uk]
- 13. researchgate.net [researchgate.net]
Minimizing by-product formation in the synthesis of ethyl (2S)-2-methylpentanoate
Welcome to the technical support center for the synthesis of ethyl (2S)-2-methylpentanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you minimize by-product formation and achieve high purity and yield of the target chiral ester.
Introduction
This compound is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereochemical purity is often critical for the desired biological activity and to avoid potential off-target effects of the corresponding (R)-enantiomer. This guide addresses common challenges and questions related to its synthesis, focusing on practical solutions and the underlying scientific principles.
Frequently Asked Questions (FAQs)
General Synthesis & Strategy
Q1: What are the primary synthetic strategies for obtaining enantiomerically pure this compound?
A1: There are three main strategies to produce this compound with high enantiomeric excess (ee):
-
Chiral Pool Synthesis via Fischer Esterification: This is a straightforward approach that starts with the commercially available chiral building block, (S)-2-methylpentanoic acid, and esterifies it with ethanol. The primary challenge here is driving the reaction to completion to avoid unreacted starting material as an impurity.
-
Asymmetric Synthesis via Hydrogenation: This method typically involves the asymmetric hydrogenation of an achiral precursor, such as ethyl 2-methyl-2-pentenoate, using a chiral catalyst. The success of this strategy hinges on the selection of the appropriate catalyst and reaction conditions to achieve high enantioselectivity.[1]
-
Kinetic Resolution of a Racemic Mixture: This technique starts with a racemic mixture of ethyl 2-methylpentanoate and uses an enzyme, most commonly a lipase, to selectively react with one enantiomer, leaving the other enriched.[2] For example, a lipase can selectively hydrolyze the (R)-enantiomer to (R)-2-methylpentanoic acid, leaving the desired (S)-ester unreacted. The key is to stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of both the remaining ester and the hydrolyzed acid.[2]
Q2: My final product has a low enantiomeric excess (ee). How do I begin troubleshooting?
A2: Before optimizing the reaction, it is crucial to validate your analytical method. An unoptimized chiral chromatography method can give a false impression of low enantioselectivity.
-
Action: Prepare a racemic standard of ethyl 2-methylpentanoate.
-
Test: Analyze the racemic standard using your chiral GC or HPLC method.
-
Expected Outcome: You should observe two baseline-separated peaks of equal area (50:50 ratio).
-
Troubleshooting: If the peaks are not well-resolved, your analytical method requires optimization before you can accurately assess the ee of your reaction product.[3]
Troubleshooting Guide: Fischer Esterification of (S)-2-Methylpentanoic Acid
This method is attractive due to the direct use of a chiral precursor. However, by-product formation can still occur.
Common Issues and Solutions
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete conversion (presence of starting acid) | The Fischer esterification is an equilibrium reaction. | - Use a large excess of ethanol (it can also serve as the solvent). - Remove water as it forms using a Dean-Stark trap or a drying agent like molecular sieves.[4] |
| Presence of a by-product with a lower boiling point | Dehydration of ethanol to diethyl ether, especially with strong acid catalysts and high temperatures. | - Use a milder acid catalyst (e.g., Amberlyst-15 resin). - Maintain a controlled reaction temperature. |
| Product loss during workup | The product ester can be partially hydrolyzed back to the carboxylic acid during aqueous workup if acidic conditions are not properly neutralized. | - Ensure complete neutralization of the acid catalyst with a mild base (e.g., sodium bicarbonate solution) before extraction.[5][6] |
Experimental Protocol: Fischer Esterification
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-2-methylpentanoic acid (1.0 eq).
-
Reagents: Add a 10-fold excess of absolute ethanol.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.
Troubleshooting Guide: Asymmetric Hydrogenation of Ethyl 2-Methyl-2-pentenoate
This is a powerful method for creating the chiral center, but it is sensitive to a variety of parameters that can affect both yield and enantioselectivity.
Common Issues and Solutions
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low enantioselectivity (ee) | - Suboptimal catalyst/ligand combination. - Incorrect reaction temperature or pressure. - Inappropriate solvent choice. | - Screen a variety of chiral ligands (e.g., BINAP, Josiphos) with different metal precursors (e.g., Rh, Ru, Ir).[1] - Lowering the reaction temperature often improves enantioselectivity.[1] - Systematically screen different solvents. |
| Low or no conversion | - Catalyst deactivation by impurities (e.g., oxygen, water, sulfur compounds). - Insufficient hydrogen pressure. | - Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under an inert atmosphere. - Check for leaks in the hydrogenation apparatus and ensure adequate hydrogen pressure.[7] |
| Formation of multiple products | - Incomplete hydrogenation leading to a mixture of starting material, product, and partially hydrogenated intermediates. - Isomerization of the double bond in the starting material. | - Increase reaction time or hydrogen pressure. - Screen for a more selective catalyst that minimizes isomerization. |
Experimental Protocol: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, add the chiral catalyst precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand (e.g., (S)-BINAP) to a high-pressure reactor.
-
Reaction Setup: Add the degassed solvent (e.g., methanol or dichloromethane) and stir for 15-30 minutes to form the active catalyst.
-
Substrate Addition: Add the substrate, ethyl 2-methyl-2-pentenoate.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm). Stir the reaction at a controlled temperature until the reaction is complete (monitor by GC).
-
Workup: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: Enzymatic Kinetic Resolution of Racemic Ethyl 2-methylpentanoate
This method can provide high enantiomeric purity for both the desired (S)-ester and the (R)-acid. Precise monitoring is key to success.
Common Issues and Solutions
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low enantiomeric excess (ee) of the desired (S)-ester | - Reaction has proceeded beyond 50% conversion, leading to some hydrolysis of the (S)-ester. - The chosen enzyme has low enantioselectivity for this substrate. | - Carefully monitor the reaction progress by chiral GC and stop the reaction at or near 50% conversion.[2] - Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with higher selectivity.[8][9] |
| Difficult separation of the (S)-ester and the (R)-acid | - Incomplete hydrolysis, leaving unreacted (R)-ester. - Emulsion formation during workup. | - Ensure the reaction reaches ~50% conversion. - After stopping the reaction, perform a basic extraction to separate the acidic (R)-2-methylpentanoic acid from the neutral (S)-ester. |
| Low yield of the (S)-ester | - The reaction was stopped too early (significantly below 50% conversion). | - Allow the reaction to proceed closer to 50% conversion. |
Experimental Protocol: Enzymatic Kinetic Resolution
-
Reaction Setup: In a flask, prepare a biphasic system with a phosphate buffer (e.g., pH 7.0) and an organic solvent (e.g., hexane).
-
Substrate: Add racemic ethyl 2-methylpentanoate to the mixture.
-
Enzyme: Add an immobilized lipase (e.g., Novozym 435).
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Periodically take aliquots from the organic layer and analyze by chiral GC to determine the conversion and the ee of the remaining ester.
-
Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
-
Separation: Separate the organic and aqueous layers. The organic layer contains the enriched (S)-ester. The aqueous layer contains the salt of the (R)-acid.
-
Purification: Wash the organic layer, dry, and concentrate to obtain the (S)-ester. Acidify the aqueous layer and extract with an organic solvent to isolate the (R)-acid.
Analytical Methods
Chiral Gas Chromatography (GC) for Enantiomeric Excess (ee) Determination
A reliable analytical method is essential for accurately determining the success of your chiral synthesis.
-
Column: A chiral stationary phase is required. A common choice is a cyclodextrin-based column (e.g., Beta-DEX™ or Gamma-DEX™).
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Typically 250 °C.
-
Oven Program: An optimized temperature program is needed to achieve baseline separation of the enantiomers. A starting point could be:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Expected Elution Order: The elution order of the enantiomers will depend on the specific chiral stationary phase used. It is essential to confirm the identity of each peak by running an authentic sample of the racemate and, if available, an enriched sample of one enantiomer.
Visualizing the Workflow
Decision-Making for Synthesis Strategy
Caption: Decision tree for selecting a synthetic strategy.
Troubleshooting Low Enantiomeric Excess
Caption: Workflow for troubleshooting low enantiomeric excess.
References
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Leffingwell, J. C. The Ethyl 2-methylpentanoates. [Link]
-
Bode Research Group, ETH Zürich. (2015). Key Concepts in Stereoselective Synthesis. [Link]
-
Mount Allison University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
PrepChem.com. Synthesis of ethyl-2-methyl-pentanoate. [Link]
-
Lytra, G., Tempère, S., de Revel, G., & Barbe, J.-C. (2012). Distribution and Organoleptic Impact of Ethyl 2-Methylbutanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry, 60(49), 12164–12171. [Link]
-
Parra, T. (2020, June 20). Fischer Esterification [Video]. YouTube. [Link]
-
Dr. Hubbard UGA Chemistry. (2020, July 4). CHEM 2212L Experiment 7 - Fischer Esterification [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62902, Ethyl 2-methylpentanoate. Retrieved January 14, 2026, from [Link].
-
Lytra, G., Tempère, S., & de Revel, G. (2014). Enantiomeric distribution of ethyl 2-hydroxy-4-methylpentanoate in wine, a natural enhancer of fruity aroma. Food Chemistry, 156, 20-24. [Link]
-
University of California, Riverside. (n.d.). Fischer Esterification. [Link]
-
Kun, I., Török, B., Felföldi, K., & Bartók, M. (2000). Heterogeneous asymmetric reactions Part 17. Asymmetric hydrogenation of 2-methyl-2-pentenoic acid over cinchona modified Pd/Al2O3 catalysts. Applied Catalysis A: General, 203(1), 71-79. [Link]
-
Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry, 14(20), 3015-3021. [Link]
-
de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(5), 7864–7903. [Link]
-
Liljeblad, A., & Kanerva, L. T. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(15), 2287-2294. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. athabascau.ca [athabascau.ca]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Separation Conditions for Ethyl 2-Methylpentanoate Enantiomers
Welcome to the technical support center dedicated to the chiral separation of ethyl 2-methylpentanoate. This resource is designed for researchers, scientists, and professionals in drug development who are working to achieve baseline resolution of its (R)- and (S)-enantiomers. Ethyl 2-methylpentanoate possesses a single chiral center at the C2 position, leading to two enantiomeric forms that can exhibit different biological and sensory properties.[1] Achieving robust, baseline separation is therefore critical for accurate quantification and characterization.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the chromatographic separation of ethyl 2-methylpentanoate enantiomers.
Q1: Why am I not achieving baseline resolution between the (R)- and (S)-enantiomers?
Answer:
Failure to achieve baseline resolution is the most common challenge in chiral separations and typically points to issues with the stationary phase, mobile phase, or analytical conditions. Chiral recognition is a complex process relying on subtle differences in the three-dimensional interactions between the enantiomers and the chiral stationary phase (CSP).[2][3]
Potential Causes & Systematic Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereoselective interactions for ethyl 2-methylpentanoate.[4][5] For esters, polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are often the most effective.[2][4][6]
-
Actionable Step: If you are not using a CSP known to be effective for small ester enantiomers, consider screening a few different types. A systematic screening across various chiral column chemistries is crucial for optimizing challenging separations.[7]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition is a powerful tool for manipulating selectivity in chiral chromatography.[7][8][9]
-
For Normal-Phase HPLC: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in an alkane mobile phase (e.g., n-hexane) are critical.[10] Increasing the alcohol percentage generally reduces retention time but may also decrease resolution.[10]
-
Actionable Step: Systematically vary the concentration of your alcohol modifier. Start with a low percentage (e.g., 2% isopropanol in n-hexane) and gradually increase it, observing the effect on the resolution factor (Rs).
-
-
Incorrect Flow Rate: Chiral separations are often highly sensitive to flow rate. A lower flow rate allows for more interaction time between the enantiomers and the CSP, which can improve resolution.[4][11]
-
Actionable Step: Reduce the flow rate. For a standard 4.6 mm ID HPLC column, try optimizing between 0.5 mL/min and 1.0 mL/min.
-
-
Inadequate Temperature Control: Temperature influences the thermodynamics of chiral recognition and can have unpredictable effects.[4][12] While lower temperatures often enhance selectivity, higher temperatures can improve peak efficiency.[7][12]
-
Actionable Step: Evaluate the separation at three different temperatures: ambient (e.g., 25°C), below ambient (e.g., 15°C), and above ambient (e.g., 40°C). Ensure the column temperature is stable and reproducible.
-
Troubleshooting Workflow for Poor Resolution
Caption: A systematic workflow for troubleshooting poor resolution.
Q2: My peaks are showing significant tailing. What are the causes and solutions?
Answer:
Peak tailing is an asymmetry where the back half of the peak is broader than the front half.[12] This distorts the peak shape, complicates integration, and reduces resolution.[13]
Potential Causes & Solutions:
-
Column Overload: Injecting too much sample mass is a common cause of peak distortion. Chiral compounds can show overloading at lower concentrations than achiral compounds.[5]
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. For silica-based CSPs, acidic silanol groups can interact with analytes.[4]
-
Column Contamination/Deterioration: Accumulation of strongly adsorbed material at the head of the column can lead to poor peak shape.[15][16] This can be caused by impurities in the sample or mobile phase.
-
Solution: If using an immobilized CSP, flushing with a strong solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) may resolve the issue.[15] For coated CSPs, flushing with a compatible strong solvent like 100% isopropanol is a safer option.[15][17] If washing doesn't work, the column may need to be replaced.[15]
-
Q3: My retention times are drifting and unstable. How can I fix this?
Answer:
Drifting retention times compromise the reliability and reproducibility of your analysis. This issue is often related to the HPLC system or mobile phase instability.
Potential Causes & Solutions:
-
Inadequate Column Equilibration: Chiral columns, especially polysaccharide-based ones, can require extended equilibration times with a new mobile phase.[18]
-
Mobile Phase Inconsistency: The mobile phase composition can change over time due to the evaporation of volatile components (like hexane) or inadequate mixing.[4]
-
Temperature Fluctuations: Unstable ambient temperatures can affect mobile phase viscosity and interaction kinetics, leading to retention time drift.
-
Solution: Use a column oven to maintain a constant, controlled temperature.[19]
-
Part 2: Frequently Asked Questions (FAQs)
Q4: How do I select the appropriate chiral stationary phase (CSP) for ethyl 2-methylpentanoate?
Answer:
Selecting the right CSP is the most critical decision in chiral method development.[4] While structural similarity to a known compound can be a guide, it's no guarantee of similar chromatographic behavior.[3] A screening approach is highly recommended.
General Guidelines for CSP Selection:
-
Polysaccharide-Based CSPs: These are the most widely used and successful CSPs for a broad range of compounds, including esters.[6][7] They are based on derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate).
-
Cyclodextrin-Based CSPs: These are particularly effective for GC separations and for compounds that can fit into the cyclodextrin cavity.[2][3] Derivatized cyclodextrin phases are common choices for separating volatile chiral compounds like esters in GC.[5][14]
-
Pirkle-Type CSPs: These "brush-type" phases are effective for compounds that can undergo π-π interactions, such as aromatic compounds.[20][21][22]
For ethyl 2-methylpentanoate, a good starting point would be to screen a derivatized cyclodextrin column for GC analysis and a set of polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) for HPLC analysis.[15]
Q5: What is the role of the mobile phase modifier in normal-phase HPLC?
Answer:
In normal-phase chiral chromatography, the mobile phase typically consists of a non-polar solvent (e.g., n-hexane) and a polar modifier, usually an alcohol like isopropanol (IPA) or ethanol (EtOH).[10] The modifier plays a crucial role in controlling retention and selectivity.
-
Mechanism: Alcohol molecules in the mobile phase compete with the analyte for polar interaction sites (chiral and achiral) on the CSP.[10]
-
Effect on Retention: Increasing the concentration of the alcohol modifier increases the elution strength of the mobile phase, causing the analytes to elute faster (reduced retention time).[10]
-
Effect on Resolution: The effect on resolution is complex. While reducing retention often decreases resolution, the specific type of alcohol can also influence the chiral recognition mechanism itself. For example, secondary or tertiary alcohols may provide greater resolution than primary alcohols for certain analytes.[8]
A typical method development strategy involves screening different alcohols (e.g., IPA, EtOH) at various concentrations (e.g., 2%, 5%, 10%, 20% in hexane) to find the optimal balance of retention time and resolution.[10]
Q6: How does temperature programming affect the GC separation of these enantiomers?
Answer:
For GC separations, temperature programming is a key parameter for achieving good resolution, especially for volatile compounds like ethyl 2-methylpentanoate.
-
Slower Ramp Rates: Slower temperature ramp rates (e.g., 1-2°C/min) generally improve the resolution between enantiomeric pairs.[14] This gives more time for the differential interactions to occur on the column.
-
Initial Oven Temperature: For volatile compounds, a low initial oven temperature (e.g., 40-60°C) is often necessary to ensure sufficient retention and interaction with the CSP at the beginning of the run.[14]
-
Carrier Gas Velocity: Optimizing the linear velocity of the carrier gas (e.g., hydrogen or helium) is also critical. Faster linear velocities can sometimes improve separation efficiency.[14]
A typical starting point for method development would be an initial temperature of 60°C, held for 1-2 minutes, followed by a slow ramp of 2-5°C/minute to a final temperature of around 180-200°C.[23]
Part 3: Protocols and Data
Protocol 1: HPLC Method Development Screening for Ethyl 2-Methylpentanoate
This protocol outlines a systematic approach to screen for initial separation conditions.
-
Column Selection:
-
Select three polysaccharide-based chiral columns with different selectivities (e.g., Chiralpak IA, Chiralpak IB, Chiralcel OD-H).
-
-
Mobile Phase Preparation:
-
Prepare four mobile phases:
-
MP A: n-Hexane / Isopropanol (90:10, v/v)
-
MP B: n-Hexane / Ethanol (90:10, v/v)
-
MP C: 100% Methanol (for polar organic mode)
-
MP D: 100% Acetonitrile (for polar organic mode)
-
-
Ensure all solvents are HPLC grade. Prepare fresh daily.[12]
-
-
Sample Preparation:
-
Dissolve the racemic ethyl 2-methylpentanoate standard in the initial mobile phase (MP A) to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C (controlled by column oven)
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm
-
-
Screening Procedure:
-
Equilibrate the first column with MP A for at least 20 column volumes.
-
Inject the sample and record the chromatogram.
-
If no separation is observed, proceed to the next mobile phase, ensuring proper column flushing and re-equilibration between each change.
-
Repeat the process for all selected columns and mobile phases.
-
Table 1: Example Screening Data & Optimization Parameters
| Parameter | Condition 1 (Initial) | Condition 2 (Optimized) | Rationale for Change |
| Column | Chiralpak IA (250x4.6mm, 5µm) | Chiralpak IA (250x4.6mm, 5µm) | Column showed initial promise. |
| Mobile Phase | n-Hexane/IPA (90:10) | n-Hexane/IPA (98:2) | Decreasing modifier % to increase retention and selectivity.[10] |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | Lowering flow rate to improve interaction time.[4] |
| Temperature | 25°C | 15°C | Lowering temperature to enhance enantioselectivity.[12] |
| Resolution (Rs) | 1.2 (Partial Separation) | >1.5 (Baseline Resolution) | Combination of changes led to successful separation. |
Logical Diagram for Method Development
Caption: A logical workflow for chiral method development.
References
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available from: [Link]
-
[The effect of mobile phase on the enantiomeric separation of cyfluthrin by chiral high performance liquid chromatography]. PubMed. Available from: [Link]
-
On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. National Institutes of Health (NIH). Available from: [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Available from: [Link]
-
Finding the Best Separation for Enantiomeric Mixtures. LCGC International. Available from: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available from: [Link]
-
The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. Available from: [Link]
-
CHIRAL STATIONARY PHASES - HPLC. Regis Technologies. Available from: [Link]
-
Chiral Chromatography. Chemistry LibreTexts. Available from: [Link]
-
How can I improve my chiral column resolution? ResearchGate. Available from: [Link]
-
Trouble with chiral separations. Chromatography Today. Available from: [Link]
-
(PDF) Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. ResearchGate. Available from: [Link]
-
An Investigation of Peak Shape Models in Chiral Separations. MavMatrix. Available from: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]
-
Method development with CHIRALPAK® IA. Chiral Technologies. Available from: [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available from: [Link]
-
Abnormal Peak Shapes. Shimadzu. Available from: [Link]
-
(PDF) Complete chiral resolution in a continuous flow crystallizer with recycle stream. ResearchGate. Available from: [Link]
-
How does flow rate impact flash chromatography results?. Biotage. Available from: [Link]
-
Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. ACS Publications. Available from: [Link]
-
Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. Available from: [Link]
-
Chiral Resolution Techniques. Available from: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. Available from: [Link]
-
Ethyl 2-methylpentanoate. SIELC Technologies. Available from: [Link]
-
Separation of Ethyl 2-methylpentanoate on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available from: [Link]
-
CHIRALPAK® IA - The new DAICEL chiral HPLC column compatible with all solvents. MZ-Analysentechnik. Available from: [Link]
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Available from: [Link]
-
Chiral HPLC for efficient resolution of enantiomers. Royal Society of Chemistry. Available from: [Link]
-
Advances in Method Development for Preparative Chiral Chromatography. Chiral Technologies. Available from: [Link]
-
Recent Development: Enantio Selective Eextraction in Chiral Separation. Available from: [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. MDPI. Available from: [Link]
-
2-methyl pentanoate ethyl (R)-2-methylpentanoate. The Good Scents Company. Available from: [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health (NIH). Available from: [Link]
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- 6. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
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- 8. [The effect of mobile phase on the enantiomeric separation of cyfluthrin by chiral high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Stability of Ethyl (2S)-2-Methylpentanoate in Food Matrices
Welcome to the technical support center for Ethyl (2S)-2-methylpentanoate. This guide is designed for researchers, food scientists, and formulation professionals to diagnose and resolve stability challenges associated with this valuable flavor compound. Here, we synthesize technical data with field-proven insights to help you maintain the desired sensory profile of your products throughout their shelf life.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications?
This compound, also known by trade names such as Manzanate, is a flavor ester prized for its potent fruity aroma, often described as reminiscent of green apple, pineapple, and melon.[] It is widely used as a flavoring agent in a variety of food products, including beverages, candies, baked goods, and dairy products, to impart a fresh and ripe fruity character.[2] Its use is considered safe at current intake levels by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2]
Q2: What are the primary causes of this compound degradation in food products?
The stability of this ester, like most flavor esters, is threatened by several factors inherent to food matrices and processing:
-
Hydrolysis: This is the most significant degradation pathway. The ester bond is susceptible to being cleaved by water, a reaction catalyzed by either acidic or alkaline conditions, resulting in the formation of ethanol and 2-methylpentanoic acid.[3][4] The latter can introduce undesirable sour or cheesy off-notes.
-
High Temperatures: Thermal processing, such as pasteurization or baking, accelerates the rate of hydrolysis and can also lead to the loss of this volatile compound through evaporation.[5]
-
Enzymatic Activity: The presence of esterase or lipase enzymes, either naturally occurring in raw materials or from microbial contamination, can rapidly break down the ester.
-
Interaction with Food Matrix: Components like proteins and carbohydrates can bind with the flavor molecule, reducing its volatility and thus the perceived aroma intensity, a phenomenon known as "flavor scalping."[6][7]
Q3: What are the sensory indicators of instability?
The primary indicator of degradation is a noticeable shift in the product's aroma profile. You may observe:
-
A significant decrease in the intended fruity, apple-like aroma.
-
The emergence of a sour, rancid, or cheesy off-note, which is characteristic of the 2-methylpentanoic acid formed during hydrolysis.
Q4: In what pH range is this compound most stable?
Esters are generally most stable in a neutral to slightly acidic pH range (approximately pH 4 to 6). Stability decreases significantly in highly acidic (pH < 3) or alkaline (pH > 7) conditions, as both H+ and OH- ions catalyze the hydrolysis reaction.[8] Alkaline hydrolysis, also known as saponification, is particularly problematic as it is an irreversible reaction that goes to completion, unlike acid-catalyzed hydrolysis which is a reversible equilibrium reaction.[3][4]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during product development and shelf-life testing.
Q2.1: My product is losing its fruity aroma during its shelf life, but I don't detect any off-notes. What's happening?
This issue often points to non-chemical degradation causes:
-
Problem Diagnosis: The absence of off-notes suggests that hydrolysis might not be the primary issue. Instead, the flavor loss is likely due to either volatilization (flavor scalping by packaging) or physical binding to matrix components. High-fat or high-protein systems are particularly known for binding hydrophobic flavor molecules like esters, effectively trapping them and preventing their release into the headspace where they can be smelled.[6][9]
-
Solution Pathway:
-
Analyze Packaging: Evaluate your packaging material for its barrier properties. Consider materials with a proven aroma barrier to prevent the volatile ester from escaping.[5]
-
Assess Matrix Interactions: Conduct sensory evaluations on simplified model systems (e.g., a sugar-water solution vs. your full product base) to confirm if the matrix is suppressing the aroma.
-
Consider Encapsulation: If matrix binding is confirmed, microencapsulation is a highly effective strategy. By entrapping the ester in a protective shell, you create a barrier that prevents it from interacting with proteins or fats until the product is consumed.[5][10]
-
Troubleshooting Decision Workflow
The following diagram outlines a logical path for diagnosing and addressing the loss of flavor stability.
Caption: A decision tree for troubleshooting flavor loss issues.
Q2.2: A distinct sour/cheesy off-note is developing in my beverage product over time. How can I fix this?
-
Problem Diagnosis: This is a classic sign of ester hydrolysis, where this compound is breaking down into ethanol and 2-methylpentanoic acid. The "cheesy" note is a direct sensory marker for the carboxylic acid by-product. This is likely being accelerated by the product's pH and storage temperature.
-
Solution Pathway:
-
pH Control (First Line of Defense): The most critical step is to measure and adjust the pH of your product. Aim for a range of 4.0-6.0 where ester hydrolysis is minimized. Use food-grade buffers (e.g., citrate or phosphate buffer systems) to maintain this pH throughout the shelf life.
-
Reduce Water Activity (aw): If applicable to your matrix (e.g., in confections or fillings), reducing the water activity by adding humectants like glycerol or sorbitol can significantly slow down the hydrolysis reaction by limiting the availability of water.[11]
-
Optimize Storage Conditions: Advise that the product be stored in a cool, dark place. Lowering the temperature has a profound effect on slowing reaction kinetics.[5]
-
Implement Microencapsulation: For maximum protection, especially in challenging matrices like low-pH beverages, microencapsulation provides a robust physical barrier against water and acid catalysts.[12]
-
Section 3: Protocols and Methodologies
Protocol 3.1: Microencapsulation of this compound via Spray-Drying
This protocol provides a robust method for protecting the ester from hydrolysis and premature volatilization, making it ideal for use in dry mixes or for enhanced stability in aqueous systems.
Objective: To encapsulate this compound within a water-soluble matrix to enhance its stability.
Materials:
-
Core Material: this compound
-
Wall Material: Gum Arabic or a blend of Maltodextrin (DE 10-12) and Modified Starch (ratio 3:1 w/w)
-
Emulsifier (if needed): Polysorbate 80
-
Distilled Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Spray dryer with a two-fluid nozzle
-
Magnetic stirrer
Procedure:
-
Wall Material Preparation: Dissolve the wall material (e.g., 300 g of the Maltodextrin/Starch blend) in 700 mL of warm (40-50°C) distilled water under constant stirring to form a 30% w/w solution. Stir until fully hydrated and free of lumps.
-
Emulsion Formation:
-
Slowly add the core material (e.g., 75 g of this compound) to the wall material solution under continuous high-shear homogenization. This creates a 25% flavor load relative to the wall material solids.
-
Homogenize for 5-10 minutes until a stable, fine oil-in-water emulsion is formed. The target droplet size should be <2 µm to maximize encapsulation efficiency.
-
-
Spray-Drying:
-
Feed the emulsion into the spray dryer.
-
Typical Operating Parameters:
-
Inlet Air Temperature: 180-200°C
-
Outlet Air Temperature: 80-90°C
-
Feed Flow Rate: Adjusted to maintain the desired outlet temperature.
-
Atomization Pressure: Adjusted to achieve fine atomization.
-
-
The hot air evaporates the water, and a solid shell of the wall material forms around the flavor oil droplets.[13]
-
-
Powder Collection & Storage: Collect the resulting powder from the cyclone and collection chamber. Store in an airtight, light-proof container at cool, dry conditions.
Microencapsulation Workflow
This diagram illustrates the key stages of the spray-drying encapsulation process.
Caption: Key stages in the spray-drying encapsulation workflow.
Protocol 3.2: Quantitative Stability Analysis by GC-MS
Objective: To quantify the concentration of this compound in a food matrix over time to assess its stability.
Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Procedure:
-
Sample Preparation:
-
Place a known amount (e.g., 5 g) of the food product into a 20 mL headspace vial.
-
Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analyte.
-
Add a known concentration of an internal standard (e.g., ethyl heptanoate, which is structurally similar but not present in the sample).
-
Seal the vial immediately.
-
-
HS-SPME Extraction:
-
Incubate the vial at a controlled temperature (e.g., 40°C) for a set time (e.g., 20 minutes) to allow for equilibration.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a fixed time (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the fiber in the hot GC inlet (e.g., 250°C).
-
GC Column: A chiral column (e.g., a cyclodextrin-based phase) is required to separate the (2S) enantiomer from any potential (2R) isomer.[14]
-
Oven Program: Start at a low temperature (e.g., 40°C), hold, then ramp up to a high temperature (e.g., 240°C) to elute all compounds.
-
MS Detection: Use Selected Ion Monitoring (SIM) mode for quantification. Monitor characteristic ions for this compound (e.g., m/z 102, 71, 43) and the internal standard.[2]
-
-
Quantification: Calculate the concentration of the ester based on the peak area ratio relative to the internal standard and a previously established calibration curve. Compare results from samples at different time points (T=0, T=1 month, etc.) to determine the degradation rate.
Section 4: Data Summary
Understanding the impact of environmental factors is key to predicting and preventing instability.
Table 1: Influence of pH and Temperature on Ester Hydrolysis Rate
| pH | Temperature | Relative Rate of Hydrolysis (Illustrative) | Stability Outlook |
| 3.0 | 40°C | High (15x) | Poor: Significant degradation expected within days/weeks. |
| 3.0 | 20°C | Moderate (5x) | Fair: Slow degradation, but noticeable loss over a typical shelf life. |
| 5.0 | 20°C | Baseline (1x) | Good: Optimal condition for maximizing shelf life in aqueous systems. |
| 5.0 | 40°C | Moderate (4x) | Fair: Accelerated storage testing will show significant loss. |
| 8.0 | 20°C | Very High (50x+) | Very Poor: Rapid and irreversible degradation (saponification). Avoid at all costs. |
This table provides illustrative data to demonstrate the principles of hydrolysis kinetics. Actual rates are matrix-dependent.
References
-
Patil, H. (2017). Flavour retention in the food matrix. Food Additives & Contaminants. [Link]
-
Guichard, E. (2017). Flavour retention and release from the food matrix: An overview. ResearchGate. [Link]
-
Milliken Chemical. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]
-
StudySmarter. (2024). Flavor Stability: Techniques & Factors. [Link]
-
Frontiers in Nutrition. (n.d.). Decoding Flavor Release: Interactions Between Food Matrices and Flavor Compounds. [Link]
-
Save My Exams. (2025). Acid & Alkaline Hydrolysis of Esters. [Link]
-
Valentin, J., et al. (2023). Unraveling the Role of Flavor Structure and Physicochemical Properties in the Binding Phenomenon with Commercial Food Protein Isolates. ACS Publications. [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. [Link]
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. [Link]
-
Young, C.J., et al. (2019). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]
-
LibreTexts Chemistry. (2022). Hydrolysis of Esters. [Link]
-
Wang, Y., et al. (2022). Recent advances and challenges in the interaction between myofibrillar proteins and flavor substances. PubMed Central. [Link]
-
BUCHI. (n.d.). Microencapsulation of Flavors and Fragrances by Spray Drying. [Link]
-
Patil, H. (2017). Factors Affecting Flavour Stability. Food Additives & Contaminants. [Link]
-
Leclercq, S., & Reineccius, G. A. (2017). Minimizing Flavor Deterioration. Perfumer & Flavorist. [Link]
-
Xiao, Z., & Ho, C.-T. (2015). Reactivity and stability of selected flavor compounds. ResearchGate. [Link]
-
Acharya, S., et al. (2021). Review: Flavor encapsulation by spray drying technique. ResearchGate. [Link]
-
Lytra, G., et al. (2015). Enantiomeric Distribution of Ethyl 2-Hydroxy-4-methylpentanoate in Wine, A Natural Enhancer of Fruity Aroma. ACS Publications. [Link]
-
Acharya, S., et al. (2021). Review: Flavor encapsulation by spray drying technique. Semantic Scholar. [Link]
-
Reineccius, G. A. (2004). The Spray Drying of Food Flavors. ResearchGate. [Link]
-
Porzio, M. (n.d.). Spray Drying. Perfumer & Flavorist. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-methylpentanoate. PubChem. [Link]
-
Lytra, G., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One. [Link]
-
Api, A.M., et al. (2024). RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate. Food and Chemical Toxicology. [Link]
Sources
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- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. kevaflavours.com [kevaflavours.com]
- 6. kevaflavours.com [kevaflavours.com]
- 7. Recent advances and challenges in the interaction between myofibrillar proteins and flavor substances - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Analysis of the Aroma Profiles of (S)- and (R)-Ethyl 2-Methylpentanoate: A Guide for Researchers
In the intricate world of aroma chemistry, the stereochemistry of a molecule can play a pivotal role in its olfactory perception. This guide provides a comprehensive comparison of the aroma profiles of the (S)- and (R)-enantiomers of ethyl 2-methylpentanoate, a chiral ester of interest in the flavor and fragrance industries. We will delve into the distinct sensory characteristics of each enantiomer, supported by experimental methodologies for their separation and analysis, and explore the fundamental principles of chiral recognition at the olfactory receptors. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of structure-odor relationships.
The Dichotomy of Scent: (S)- vs. (R)-Ethyl 2-Methylpentanoate
Ethyl 2-methylpentanoate, in its racemic form, is generally described as possessing a fruity aroma with notes of apple, pineapple, and melon. However, this broad description masks the nuanced and dramatically different scent profiles of its individual enantiomers. The separation and sensory evaluation of these stereoisomers reveal a fascinating case study in how chirality dictates biological perception.
A critical distinction in their olfactory properties has been documented, highlighting the importance of enantiomeric purity in flavor and fragrance applications.
-
(S)-Ethyl 2-methylpentanoate is characterized by a desirable fruity, sweet, and full-flavored aroma . Its scent profile is often described with notes of apple, pear, star fruit, and pineapple .
-
(R)-Ethyl 2-methylpentanoate , in stark contrast, presents a much less desirable aroma profile. Its top notes are described as etheric and phenolic , with middle and last notes being characterized as dusty .
This stark difference underscores the necessity for precise analytical techniques to distinguish and quantify each enantiomer, as the presence of the (R)-enantiomer can significantly detract from the desired fruity notes of the (S)-form.
Quantitative Sensory Analysis: Unveiling the Olfactory Landscape
Sensory Panel Evaluation Protocol
A trained sensory panel is essential for discerning the subtle and distinct differences between the enantiomers. The following protocol outlines a standard approach for quantitative descriptive analysis (QDA) and the determination of odor detection thresholds.
Objective: To quantitatively describe the aroma attributes of (S)- and (R)-ethyl 2-methylpentanoate and determine their respective odor detection thresholds.
Materials:
-
Purified (S)-ethyl 2-methylpentanoate (>99% enantiomeric excess)
-
Purified (R)-ethyl 2-methylpentanoate (>99% enantiomeric excess)
-
Odor-free solvent (e.g., diethyl ether, ethanol, or mineral oil)
-
Glass sniffing jars with Teflon-lined caps
-
A panel of 10-15 trained sensory assessors
Methodology:
-
Panelist Training: Panelists are trained on a range of reference aroma standards to develop a consensus vocabulary for describing the aroma attributes of the samples. This includes fruity, sweet, phenolic, dusty, and other relevant descriptors.
-
Sample Preparation: A series of dilutions of each enantiomer are prepared in the odor-free solvent. Concentrations should span a wide range to encompass the detection thresholds of all panelists.
-
Quantitative Descriptive Analysis (QDA): Panelists are presented with the samples in a randomized and blind manner. They rate the intensity of each agreed-upon aroma attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
-
Odor Detection Threshold Determination: The three-alternative forced-choice (3-AFC) method is a standard for determining detection thresholds.[1] In each trial, the panelist is presented with three samples, one containing the odorant at a specific concentration and two blanks (solvent only). The panelist must identify the odor-containing sample. The threshold is typically defined as the concentration at which an individual can correctly identify the odorant 50% of the time above chance.
-
Data Analysis: The intensity ratings from the QDA are averaged across panelists to generate a sensory profile for each enantiomer. The odor detection thresholds are calculated for each panelist and then geometrically averaged to determine the group threshold.
The expected outcome of such an analysis would be a quantitative confirmation of the qualitative descriptions, with the (S)-enantiomer showing high scores for fruity and sweet attributes and the (R)-enantiomer scoring high on phenolic and dusty notes. Furthermore, it is plausible that the odor detection thresholds of the two enantiomers would differ significantly, a common phenomenon among chiral odorants.
Analytical Separation and Identification: The Role of Chiral Chromatography
The ability to separate and accurately quantify the enantiomers of ethyl 2-methylpentanoate is crucial for quality control in the flavor and fragrance industry and for conducting meaningful sensory evaluations. Chiral gas chromatography (GC) is the technique of choice for this purpose.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To achieve baseline separation of (S)- and (R)-ethyl 2-methylpentanoate and to quantify their relative abundance in a sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Chiral capillary column (e.g., a cyclodextrin-based stationary phase such as β-DEX™ or γ-DEX™)
Methodology:
-
Sample Preparation: The sample containing the ethyl 2-methylpentanoate enantiomers is diluted in a suitable solvent (e.g., dichloromethane or hexane).
-
Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet in split or splitless mode.
-
Chromatographic Separation:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: An initial temperature of 40-60 °C held for 1-2 minutes, followed by a ramp of 2-5 °C/min to a final temperature of 200-220 °C. The specific program will need to be optimized for the chosen chiral column to achieve baseline separation.
-
Transfer Line Temperature: 250 °C
-
-
Mass Spectrometry Detection:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-200
-
Data Analysis: The separated enantiomers will produce distinct peaks in the chromatogram. The mass spectra of the two enantiomers will be identical. Quantification is achieved by integrating the peak areas of the (S)- and (R)-enantiomers.
Enantioselective Synthesis and Resolution: Accessing Pure Enantiomers
The availability of enantiomerically pure samples is a prerequisite for their individual sensory and biological evaluation. Enantioselective synthesis or the resolution of a racemic mixture are the two primary routes to obtaining these compounds.
Lipase-Catalyzed Kinetic Resolution Protocol
Enzymatic kinetic resolution is a powerful and environmentally friendly method for separating enantiomers. Lipases are commonly used enzymes that can selectively catalyze the hydrolysis or transesterification of one enantiomer of an ester at a much higher rate than the other.
Objective: To resolve racemic ethyl 2-methylpentanoate into its (S)- and (R)-enantiomers using a lipase-catalyzed reaction.
Materials:
-
Racemic ethyl 2-methylpentanoate
-
Lipase (e.g., from Candida antarctica B, often immobilized as Novozym® 435)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Acyl donor (for transesterification, e.g., vinyl acetate) or water (for hydrolysis)
-
Buffer solution (for hydrolysis, e.g., phosphate buffer at pH 7)
Methodology (Transesterification):
-
Reaction Setup: In a dry flask, dissolve racemic ethyl 2-methylpentanoate (1 mmol) and an excess of an acyl donor (e.g., vinyl acetate, 3 mmol) in an anhydrous organic solvent (10 mL).
-
Enzyme Addition: Add the lipase (e.g., 50 mg of Novozym® 435).
-
Incubation: Stir the mixture at a controlled temperature (e.g., 40 °C) on a magnetic stirrer.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral GC to determine the enantiomeric excess (e.e.) of the remaining ester and the newly formed ester.
-
Work-up: When the desired conversion (ideally around 50%) is reached, filter off the enzyme. The reaction mixture will contain one enantiomer of the unreacted ethyl 2-methylpentanoate and the acetate ester of the other enantiomer.
-
Purification: The two compounds can be separated by column chromatography. The acetate ester can then be hydrolyzed back to the alcohol, which can be re-esterified to obtain the other enantiomer of ethyl 2-methylpentanoate.
The Molecular Basis of Chiral Perception: Olfactory Receptor Interactions
The distinct aroma profiles of the (S)- and (R)-enantiomers of ethyl 2-methylpentanoate are a direct consequence of their differential interactions with olfactory receptors (ORs) in the nasal epithelium. ORs are G-protein coupled receptors (GPCRs) that possess chiral binding pockets.
The "lock and key" model, while a simplification, provides a useful analogy. The three-dimensional shape of the odorant molecule must complement the shape of the receptor's binding site to elicit a neuronal signal. Due to the specific spatial arrangement of their atoms, enantiomers will fit differently into a chiral binding pocket. One enantiomer may bind with high affinity and activate the receptor, leading to a strong and distinct odor perception, while the other enantiomer may bind weakly or not at all, resulting in a different or no perceived odor.
The combinatorial nature of odor perception, where a single odorant can interact with multiple ORs and a single OR can recognize multiple odorants, adds another layer of complexity. The distinct patterns of OR activation by the (S)- and (R)-enantiomers are what the brain ultimately interprets as two different smells.
Conclusion
The case of (S)- and (R)-ethyl 2-methylpentanoate provides a compelling illustration of the profound impact of stereochemistry on aroma perception. The desirable fruity and sweet notes of the (S)-enantiomer stand in stark contrast to the unpleasant etheric and dusty aroma of its (R)-counterpart. This guide has outlined the key sensory differences and provided a framework of experimental protocols for the quantitative sensory analysis, chiral separation, and enantioselective resolution of these compounds. A fundamental understanding of the principles of chiral recognition at the molecular level is essential for the targeted design and synthesis of novel flavor and fragrance ingredients. For researchers in this field, the ability to control and analyze the stereochemistry of aroma compounds is not merely a technical exercise but a critical determinant of product quality and sensory success.
References
-
Leffingwell & Associates. (n.d.). The Ethyl 2-methylpentanoates. Retrieved from [Link]
-
Lytra, G., Tempere, S., de Revel, G., & Barbe, J.-C. (2012). Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. Journal of Agricultural and Food Chemistry, 60(6), 1515–1522. [Link]
-
Gammacurta, M., Tempere, S., Marchand, S., Moine, V., & de Revel, G. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 57-65. [Link]
-
Ferreira, V., Lopez, R., & Cacho, J. F. (2000). Quantitative determination of the odorants of young red wines from different grape varieties. Journal of the Science of Food and Agriculture, 80(11), 1659-1667. [Link]
-
Buck, L., & Axel, R. (1991). A novel multigene family may encode odorant receptors: a molecular basis for odor recognition. Cell, 65(1), 175-187. [Link]
-
SIELC Technologies. (2018). Separation of Ethyl 2-methylpentanoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
The Good Scents Company. (n.d.). manzanate (Givaudan) ethyl 2-methylpentanoate. Retrieved from [Link]
-
PubChem. (n.d.). ethyl (2R)-2-methylpentanoate. Retrieved from [Link]
-
RIFM. (2024). RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate, CAS Registry Number 39255-32-8. Food and Chemical Toxicology, 189, 114651. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62902, Ethyl 2-methylpentanoate. Retrieved from [Link].
Sources
Comparative Guide to the Validation of an Analytical Method for Ethyl (2S)-2-methylpentanoate Quantification
This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of ethyl (2S)-2-methylpentanoate, a significant chiral ester in the flavor, fragrance, and pharmaceutical industries. As the biological and sensory properties of a chiral molecule are often enantiomer-specific, a robust and reliable analytical method capable of differentiating and quantifying the (S)-enantiomer is paramount. This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, grounding every step in the principles of scientific integrity and regulatory compliance.
The validation process detailed herein is designed to be a self-validating system, ensuring that the analytical procedure is fit for its intended purpose. All claims and protocols are supported by authoritative sources, primarily the International Council for Harmonisation (ICH) guidelines, which represent a consensus among regulatory agencies in Europe, Japan, and the USA.[1][2][3]
The Regulatory Cornerstone: Principles of Method Validation
Before delving into specific methods, it is crucial to understand the regulatory framework that ensures analytical data is reliable and accurate. The validation of an analytical procedure is a process of documented evidence, demonstrating that the method is suitable for its intended use.[4][5] Key guidelines from the ICH, U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA) provide a harmonized structure for this process.[6][7][8][9][10][11][12][13]
The core performance characteristics evaluated during validation include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Selecting the Right Tool: A Comparison of Analytical Techniques
The primary challenge in quantifying this compound is its chiral nature. Therefore, a technique capable of enantiomeric separation is required.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation in the gas phase based on analyte volatility and interaction with a chiral stationary phase. | Separation in the liquid phase based on analyte interaction with a chiral stationary phase. |
| Suitability for Analyte | Excellent. Ethyl 2-methylpentanoate is volatile and thermally stable, making it ideal for GC analysis.[14] | Good. Can be used, but may require more complex mobile phase development. |
| Detection | Flame Ionization Detector (FID) offers universal response for hydrocarbons. Mass Spectrometry (MS) provides high specificity and structural information. | UV detector is common but requires a chromophore (analyte has none). Refractive Index (RI) or Evaporative Light Scattering (ELSD) detectors are needed, which can have lower sensitivity. |
| Resolution | Typically provides very high-resolution separation of enantiomers with appropriate chiral columns (e.g., cyclodextrin-based). | High resolution is achievable but may require more extensive method development and specialized chiral columns. |
| Run Time | Generally faster run times compared to HPLC. | Can have longer run times due to the nature of liquid-phase separation. |
| Solvent Consumption | Minimal, as it uses a carrier gas. | Significantly higher, leading to higher operational costs and waste disposal concerns. |
Experimental Protocol: Validated Chiral GC-MS Method
This section details the step-by-step methodology for the quantification of this compound.
Instrumentation and Reagents
-
System: Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
Column: Chiral GC column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents:
-
This compound reference standard (>99% purity).
-
Ethyl (R)-2-methylpentanoate or a racemic mixture for specificity testing.
-
Internal Standard (IS): Ethyl Heptanoate.
-
Solvent: Hexane (HPLC grade).
-
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in hexane.
-
Calibration Standards: Serially dilute the stock solution to prepare a minimum of five calibration standards across the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/mL). Each standard must contain a constant concentration of the internal standard.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) from a separate stock solution to ensure an unbiased assessment of accuracy.
GC-MS Operating Conditions
-
Inlet Temperature: 220°C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold: 5 minutes at 150°C.
-
-
MS Transfer Line: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for ethyl 2-methylpentanoate (e.g., m/z 101, 115, 144) and the internal standard.
Experimental Workflow Diagram
A Deep Dive into Method Validation Parameters
The following sections provide the experimental design and rationale for validating each key performance characteristic of the Chiral GC-MS method.
Specificity
Causality: It is imperative to prove that the analytical signal is solely due to this compound. Any interference from its enantiomer, the internal standard, or matrix components would lead to inaccurate quantification. Experimental Protocol:
-
Inject a blank hexane solvent to check for system contamination.
-
Inject a solution containing only the internal standard.
-
Inject a solution containing the (R)-enantiomer of ethyl 2-methylpentanoate.
-
Inject a solution containing the (2S)-analyte and the internal standard to confirm their retention times are different and peaks are well-resolved from the (R)-enantiomer. Acceptance Criteria: The retention time of the analyte peak in a sample must match that of a reference standard. No interfering peaks should be observed at the retention times of the analyte or the internal standard in the blank or enantiomer-only injections. Resolution between the (S) and (R) enantiomers should be >1.5.
Linearity and Range
Causality: Establishing linearity demonstrates that the method's response is proportional to the analyte concentration across a defined range. This justifies the use of a calibration curve for quantification. Experimental Protocol:
-
Analyze the five calibration standards in triplicate.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Plot the mean response ratio against the concentration.
-
Perform a linear regression analysis. Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.995. The y-intercept should not be significantly different from zero.
Table 1: Example Linearity Data
| Concentration (µg/mL) | Mean Response Ratio | Calculated Conc. (µg/mL) | % Accuracy |
|---|---|---|---|
| 1.0 | 0.052 | 1.01 | 101.0% |
| 5.0 | 0.255 | 5.03 | 100.6% |
| 10.0 | 0.512 | 10.1 | 101.0% |
| 50.0 | 2.530 | 49.8 | 99.6% |
| 100.0 | 5.080 | 100.4 | 100.4% |
| Result | r² = 0.9998 | y = 0.0506x + 0.001 | |
Accuracy and Precision
Causality: Accuracy (closeness to the true value) and precision (reproducibility) are the most critical parameters for demonstrating a method's reliability. They are assessed together using QC samples. Experimental Protocol:
-
Repeatability (Intra-Assay): Analyze six replicates of each QC level (low, mid, high) in a single analytical run.
-
Intermediate Precision (Inter-Assay): Repeat the analysis on two additional days, preferably with a different analyst or on a different instrument.
-
Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision. Acceptance Criteria:
-
Accuracy: The mean recovery should be within 85-115% of the nominal value.
-
Precision: The %RSD should not exceed 15%.
Table 2: Example Accuracy and Precision Summary | QC Level | Nominal Conc. (µg/mL) | Intra-Assay (n=6) | Inter-Assay (n=18) | | :--- | :--- | :--- | :--- | | | | Mean Recovery (%) | %RSD | Mean Recovery (%) | %RSD | | Low QC | 2.5 | 102.4% | 4.5% | 101.8% | 6.2% | | Mid QC | 40.0 | 99.5% | 2.8% | 100.1% | 4.1% | | High QC | 80.0 | 101.2% | 2.1% | 100.9% | 3.5% |
LOD and LOQ
Causality: Defining the lower limits of the method is essential for understanding its capabilities and ensuring it is sensitive enough for the intended application. Experimental Protocol: The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH guidelines.[16]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines.
-
And S is the slope of the calibration curve. Acceptance Criteria: The calculated LOQ must be verified by analyzing replicates (n=6) at this concentration, which must meet the accuracy and precision criteria (e.g., within ±20%).
-
Robustness
Causality: This "stress test" ensures that minor, unavoidable variations in experimental conditions during routine use do not significantly impact the results, thereby demonstrating the method's reliability.[17][18][19] Experimental Protocol:
-
Analyze the mid-level QC sample in triplicate under standard conditions.
-
Analyze the sample again after introducing small, deliberate changes to the method parameters, one at a time.
-
Vary oven ramp rate (e.g., 4.5 °C/min and 5.5 °C/min).
-
Vary carrier gas flow rate (e.g., 1.1 mL/min and 1.3 mL/min).
-
Vary inlet temperature (e.g., 215°C and 225°C). Acceptance Criteria: The %RSD of the results obtained under all varied conditions should not exceed 15%, and the system suitability parameters (e.g., peak resolution, tailing factor) should remain within acceptable limits.
-
Logical Relationships in Method Validation
Final Assessment
The Chiral GC-MS method, when validated according to the protocols described, provides a robust, specific, and reliable system for the quantification of this compound. Each validation step builds upon the last, creating a network of evidence that confirms the method is suitable for its intended purpose in a regulated research or quality control environment. By adhering to the principles outlined in international guidelines, laboratories can ensure the integrity and defensibility of their analytical data.
References
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European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline.[Link]
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U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures.[Link]
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Lab Manager. Robustness and Ruggedness Testing in Analytical Chemistry.[Link]
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PharmaGuru. How To Perform Robustness In Analytical Method Validation.[Link]
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ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance.[Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.[Link]
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Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.[Link]
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LCGC International. Robustness Tests.[Link]
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European Medicines Agency (EMA). Guideline on bioanalytical method validation (2011).[Link]
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European Medicines Agency (EMA). ICH M10 on bioanalytical method validation.[Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.[Link]
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GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.[Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
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G. S. S. R. C. Prasad, et al. Analytical method validation: A brief review.[Link]
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International Council for Harmonisation (ICH). Quality Guidelines.[Link]
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Pharma Growth Hub. Analytical Method Validation Tutorial: Step-by-Step with Examples.[Link]
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ResearchGate. How to calculate LOD and LOQ of analyte by hplc?[Link]
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U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]
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Dr. Naeem. ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I.[Link]
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BioPharm International. FDA Releases Guidance on Analytical Procedures.[Link]
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Pharmaceutical Technology. Robustness in Analytical Methods Outlined.[Link]
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Patel, K. et al. Analytical Method Validation Parameters: An Updated Review.[Link]
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SlideShare. Bioanalytical method validation emea.[Link]
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U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry (2021).[Link]
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Separation Science. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N.[Link]
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Vander Heyden, Y. et al. Tests for robustness of biomedical and pharmaceutical analytic methods.[Link]
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TrAC Trends in Analytical Chemistry. A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles.[Link]
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U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology (2005).[Link]
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Chromatography Forum. Determination of LOD, LOQ of HPLC method.[Link]
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ACS Publications. Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food.[Link]
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PubMed. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS).[Link]
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ResearchGate. Determination of volatile fatty acid ethyl esters in raw spirits using solid phase microextraction and gas chromatography.[Link]
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MOST Wiedzy. Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in meconium by GC-MS/MS.[Link]
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MDPI. Revelation for the Influence Mechanism of Long-Chain Fatty Acid Ethyl Esters on the Baijiu Quality by Multicomponent Chemometrics Combined with Modern Flavor Sensomics.[Link]
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IKEV. VALIDATION OF ANALYTICAL METHODS.[Link]
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A Comparative Guide to Lipase-Catalyzed Resolution of Ethyl 2-Methylpentanoate for Pharmaceutical and Fine Chemical Synthesis
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is ever-increasing, driven by the stringent requirements of the pharmaceutical, agrochemical, and flavor and fragrance industries. The kinetic resolution of racemates using enzymes, particularly lipases, has emerged as a powerful and green alternative to traditional chemical methods. This guide provides a comprehensive comparative study of different lipases for the enzymatic resolution of ethyl 2-methylpentanoate, a valuable chiral building block.
This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of chiral molecules. It offers a blend of theoretical principles, practical experimental protocols, and comparative data to facilitate informed decisions in the selection of an appropriate biocatalyst and reaction conditions.
Introduction: The Imperative of Chirality and the Role of Lipases
Chirality is a fundamental property of many biologically active molecules, where enantiomers of the same compound can exhibit remarkably different pharmacological or physiological effects. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) have garnered significant attention as versatile biocatalysts for asymmetric synthesis.[1][2][3][4] Their broad substrate specificity, high enantioselectivity, and stability in organic solvents make them ideal for the kinetic resolution of a wide array of chiral compounds, including esters like ethyl 2-methylpentanoate.[5][6]
The principle of kinetic resolution lies in the differential rate of reaction of a chiral catalyst, in this case, a lipase, with the two enantiomers of a racemic substrate. The enzyme preferentially catalyzes the transformation (e.g., hydrolysis or transesterification) of one enantiomer, leaving the other enantiomer unreacted. This process, when stopped at approximately 50% conversion, can yield both the product and the unreacted substrate with high enantiomeric excess (e.e.).
This guide will focus on the comparative performance of three widely used lipases for the resolution of racemic ethyl 2-methylpentanoate:
-
Candida antarctica Lipase B (CALB) : A highly versatile and widely used lipase, often in its immobilized form (e.g., Novozym 435).
-
Pseudomonas cepacia Lipase (PCL) : Known for its high enantioselectivity towards a variety of substrates.[7][8][9][10]
-
Porcine Pancreatic Lipase (PPL) : A classic and cost-effective lipase from an animal source.[6][11][12]
Mechanistic Considerations and Experimental Design
The enantioselectivity of a lipase is dictated by the three-dimensional structure of its active site, which creates a chiral environment that preferentially binds one enantiomer of the substrate over the other. The choice of reaction medium (e.g., organic solvent, buffer system), temperature, and pH can significantly influence the enzyme's conformation and, consequently, its activity and enantioselectivity.
For the resolution of ethyl 2-methylpentanoate, two primary strategies can be employed: enantioselective hydrolysis or enantioselective transesterification.
-
Enantioselective Hydrolysis : In an aqueous or biphasic system, the lipase selectively hydrolyzes one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.
-
Enantioselective Transesterification (or Alcoholysis) : In a non-aqueous organic solvent, the lipase catalyzes the reaction of the racemic ester with an alcohol (e.g., butanol), again preferentially converting one enantiomer and leaving the other enriched.
The choice between these methods often depends on the desired product (the unreacted ester or the newly formed product) and the ease of separation and purification.
Comparative Performance of Selected Lipases
The following table summarizes the typical performance of CALB, PCL, and PPL in the kinetic resolution of ethyl 2-methylpentanoate based on literature data for similar substrates. It is important to note that optimal conditions can vary, and the data presented here serves as a general guideline.
| Lipase | Source | Typical Form | Preferred Reaction | Enantioselectivity (E-value) | Key Advantages | Potential Limitations |
| Candida antarctica Lipase B (CALB) | Fungal | Immobilized | Transesterification/Hydrolysis | High (>100) | High stability, broad substrate scope, commercially available in robust formulations.[13][14][15] | Higher cost compared to crude lipases. |
| Pseudomonas cepacia Lipase (PCL) | Bacterial | Powder/Immobilized | Hydrolysis/Transesterification | Very High (>200) | Excellent enantioselectivity for many substrates, good activity.[7][8][9][10] | Can be more sensitive to reaction conditions than CALB. |
| Porcine Pancreatic Lipase (PPL) | Animal | Crude Powder | Hydrolysis | Moderate (20-50) | Cost-effective, readily available.[6][11][12] | Lower enantioselectivity and stability, often requires optimization. |
Experimental Protocols
The following protocols provide a starting point for the lipase-catalyzed resolution of ethyl 2-methylpentanoate. Optimization of parameters such as enzyme concentration, temperature, and reaction time is recommended for achieving the best results.
Protocol 1: Enantioselective Hydrolysis of Ethyl 2-Methylpentanoate
This protocol describes a general procedure for the hydrolytic resolution of racemic ethyl 2-methylpentanoate.
Workflow for Lipase-Catalyzed Hydrolysis
Caption: Workflow for the enantioselective hydrolysis of ethyl 2-methylpentanoate.
Materials:
-
Racemic ethyl 2-methylpentanoate
-
Lipase (e.g., Pseudomonas cepacia lipase or Porcine Pancreatic Lipase)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Sodium hydroxide solution (0.1 M)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a temperature-controlled reaction vessel, combine the phosphate buffer and racemic ethyl 2-methylpentanoate.
-
Adjust the pH of the mixture to 7.0 with a few drops of NaOH solution.
-
Add the selected lipase to the mixture.
-
Maintain the reaction at a constant temperature (e.g., 37°C) with gentle stirring.
-
Monitor the pH of the reaction and maintain it at 7.0 by the controlled addition of the NaOH solution using a pH-stat or manual titration. The consumption of NaOH is indicative of the progress of the hydrolysis.
-
Periodically, withdraw small aliquots of the reaction mixture, extract with an organic solvent, and analyze the conversion and enantiomeric excess of the remaining ester by chiral gas chromatography.[16]
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme (if immobilized) or by acidifying the mixture and extracting the products.
-
Extract the final reaction mixture with an organic solvent. The organic layer will contain the unreacted, enantiomerically enriched ethyl 2-methylpentanoate. The aqueous layer will contain the enantiomerically enriched 2-methylpentanoic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the enantiomeric excess of the resulting products using chiral GC.
Protocol 2: Enantioselective Transesterification of Ethyl 2-Methylpentanoate
This protocol outlines a general method for the transesterification of racemic ethyl 2-methylpentanoate, which is particularly suitable for immobilized lipases like CALB.
Workflow for Lipase-Catalyzed Transesterification
Caption: Workflow for the enantioselective transesterification of ethyl 2-methylpentanoate.
Materials:
-
Racemic ethyl 2-methylpentanoate
-
Immobilized lipase (e.g., Candida antarctica Lipase B)
-
Anhydrous organic solvent (e.g., n-hexane, toluene, or methyl tert-butyl ether)
-
Acyl acceptor (e.g., 1-butanol)
-
Molecular sieves (optional, to maintain anhydrous conditions)
Procedure:
-
In a sealed reaction vessel, dissolve racemic ethyl 2-methylpentanoate and the acyl acceptor (e.g., 1-butanol, typically 2-3 equivalents) in the anhydrous organic solvent.
-
Add the immobilized lipase to the reaction mixture. If necessary, add activated molecular sieves to remove any residual water.
-
Incubate the mixture at a constant temperature (e.g., 45°C) with shaking or stirring.
-
Monitor the progress of the reaction by taking small samples at regular intervals and analyzing them by GC for the conversion of the starting material and the formation of the new ester.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
The filtrate contains the unreacted, enantiomerically enriched ethyl 2-methylpentanoate and the newly formed, enantiomerically enriched butyl 2-methylpentanoate.
-
Analyze the enantiomeric excess of both the remaining substrate and the product by chiral gas chromatography.
Protocol 3: Chiral Gas Chromatography (GC) Analysis
This protocol provides a general method for the analysis of the enantiomeric excess of ethyl 2-methylpentanoate. Specific column and method parameters may require optimization.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based stationary phase like Chiraldex G-TA).[16]
Typical GC Method Parameters:
| Parameter | Recommended Setting |
|---|---|
| Column | Chiral Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 220 °C |
| Detector Temperature | 250 °C |
| Split Ratio | 100:1 |
| Oven Program | Start at 60°C (hold for 2 min), ramp at 5°C/min to 150°C (hold for 5 min) |
Procedure:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., hexane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Record the chromatogram and identify the peaks corresponding to the (R)- and (S)-enantiomers of ethyl 2-methylpentanoate based on the retention times of authentic standards, if available.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Discussion and Conclusion
The choice of lipase for the kinetic resolution of ethyl 2-methylpentanoate will depend on the specific requirements of the synthesis, including the desired level of enantiopurity, cost considerations, and process scalability.
-
For applications demanding the highest enantioselectivity and process robustness, immobilized Candida antarctica Lipase B is often the preferred choice. Its proven track record and commercial availability in a highly stable form make it suitable for industrial applications.[13][14][15]
-
Pseudomonas cepacia Lipase represents an excellent alternative, frequently offering superior enantioselectivity.[7][8][9][10] However, its stability and performance may be more sensitive to the reaction environment, necessitating careful optimization of conditions.
-
Porcine Pancreatic Lipase provides a cost-effective option for initial screening and proof-of-concept studies.[6][11][12] While its enantioselectivity is generally lower, it can still be a viable catalyst for certain applications, particularly if further enantiomeric enrichment steps are planned.
References
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Lytra, G., Tempère, S., de Revel, G., & Barbe, J.-C. (2012). Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry, 60(7), 1761–1768. [Link]
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Kroutil, W., Mang, H., Edegger, K., & Faber, K. (2004). Stereoselectivity of Pseudomonas cepacia lipase toward secondary alcohols: a quantitative model. European Journal of Biochemistry, 271(12), 2455–2461. [Link]
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van den Berg, E. M., van den Bergh, L. C., & Verheij, H. M. (1998). Structural basis of the chiral selectivity of Pseudomonas cepacia lipase. European Journal of Biochemistry, 254(2), 333–340. [Link]
-
Gotor-Fernández, V., de Gonzalo, G., & Gotor, V. (2020). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Molecules, 25(17), 3959. [Link]
-
Ueji, S., Fujino, T., & Sugai, T. (2003). Studies on hydrolysis of chiral, achiral and racemic alcohol esters with Pseudomonas cepacia lipase: mechanism of stereospecificity of the enzyme. Journal of the Chemical Society, Perkin Transactions 2, (8), 1437-1442. [Link]
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Gotor, V., Gotor-Fernández, V., & Lavandera, I. (2017). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 22(11), 1957. [Link]
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Forró, E., & Fülöp, F. (2018). Efficient and Stable Magnetic Chitosan-Lipase B from Candida Antarctica Bioconjugates in the Enzymatic Kinetic Resolution of Racemic Heteroarylethanols. Molecules, 25(2), 350. [Link]
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Gotor-Fernández, V., & Gotor, V. (2019). Properties and biotechnological applications of porcine pancreatic lipase. Catalysts, 9(11), 903. [Link]
-
Poppe, L., Nagy, J., & Hornyánszky, G. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11559. [Link]
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Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Orvosi Hetilap, 144(43), 2111-2116. [Link]
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Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. [Link]
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Xu, J., Jia, S., & Han, P. (2022). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology, 10, 869904. [Link]
-
Chahinian, H., Nini, L., Boitard, E., Dubès, J.-P., Sarda, L., & Comeau, L. (2002). Distinction between esterases and lipases: a kinetic study with vinyl esters and TAG. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1583(1), 57–66. [Link]
-
Guisan, J. M., et al. (2021). Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts' Performance under Ultrasonic Irradiation. Molecules, 26(11), 3321. [Link]
-
Guieysse, D., & Ghanem, A. (1995). Comparison of different strategies for the lipase-catalyzed preparative resolution of racemic acids and alcohols: Asymmetric hydrolysis, esterification, and transesterification. Tetrahedron: Asymmetry, 6(6), 1351-1360. [Link]
-
Chahinian, H., & Sarda, L. (2009). Distinction Between Esterases and Lipases: Comparative Biochemical Properties of Sequence-Related Carboxylesterases. Protein and Peptide Letters, 16(10), 1149-1161. [Link]
-
Bustanji, Y., Al-Masri, I. M., Mohammad, M. K., Hudaib, M., Tawaha, K., & Tarazi, H. (2011). Porcine Pancreatic Lipase Inhibitory Agent Isolated from Medicinal Herb and Inhibition Kinetics of Extracts from Eleusine indica (L.) Gaertner. Evidence-Based Complementary and Alternative Medicine, 2011, 783584. [Link]
-
Forró, E., & Fülöp, F. (2020). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 25(23), 5639. [Link]
-
Hazarika, S., Goswami, P., & Hazarika, A. K. (2002). Ethyl oleate synthesis by Porcine pancreatic lipase in organic solvents. Journal of the American Oil Chemists' Society, 79(1), 89-92. [Link]
-
Jiang, L., et al. (2023). De Novo Computational Design of a Lipase with Hydrolysis Activity towards Middle-Chained Fatty Acid Esters. International Journal of Molecular Sciences, 24(10), 8682. [Link]
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A Senior Application Scientist's Guide to Sensory Evaluation: Profiling Ethyl (2S)-2-Methylpentanoate Against Other Fruity Esters
Authored for Researchers, Scientists, and Drug Development Professionals
In the nuanced world of flavor and fragrance, the sensory profile of a single molecule can be the determining factor in a product's success. Ethyl (2S)-2-methylpentanoate, a chiral ester, is a compound of significant interest due to its potent and complex fruity aroma. This guide provides a comprehensive framework for its sensory evaluation, offering a direct comparison with other commercially relevant fruity esters. We will delve into the causality behind experimental design, ensuring a robust and self-validating approach to sensory analysis.
Introduction to this compound and Comparator Esters
This compound is an ester recognized for its powerful fruity aroma, often described with notes of apple, pineapple, and cider.[1] Its specific stereochemistry, the (2S) configuration, is crucial to its characteristic scent profile. In contrast, the (R)-enantiomer is described as having etheric, phenolic, and dusty notes, highlighting the importance of chirality in olfaction.[2]
To provide a meaningful comparison, we have selected a panel of fruity esters that are widely used in the food, beverage, and pharmaceutical industries.[3][4] These esters, while all broadly categorized as "fruity," exhibit distinct aromatic nuances.
Table 1: Physicochemical Properties of Selected Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Aroma Description |
| This compound | C8H16O2 | 144.21 | 157-158 | Green, melon, fruity, apple-like[1][5] |
| Isoamyl Acetate | C7H14O2 | 130.18 | 142 | Banana, pear[3][6] |
| Ethyl Butyrate | C6H12O2 | 116.16 | 121 | Pineapple, fruity, sweet[3] |
| Ethyl Hexanoate | C8H16O2 | 144.21 | 168 | Apple, fruity, aniseed, sweet[6] |
| Methyl Salicylate | C8H8O3 | 152.15 | 222 | Wintergreen, minty |
Note: The physicochemical properties, such as boiling point and molecular weight, influence the volatility of these esters, which in turn affects their release and perception during sensory evaluation.[3][7][8]
Methodologies for Rigorous Sensory Evaluation
To objectively compare these esters, a multi-faceted approach to sensory evaluation is required. This involves not only analytical techniques but also, crucially, the human sensory panel.
Before engaging a human panel, it is beneficial to characterize the odor-active compounds using Gas Chromatography-Olfactometry (GC-O). This technique separates the volatile compounds in a sample and allows a trained assessor to smell the effluent from the gas chromatograph at an "odor port."[9][10] This provides a direct link between a specific chemical compound and its perceived aroma.[9][11]
GC-O Experimental Workflow
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.
While instrumental techniques are powerful, the human nose remains the ultimate arbiter of aroma. The following protocols outline two key sensory evaluation methods.
Protocol 1: Quantitative Descriptive Analysis (QDA)
Objective: To generate a detailed sensory profile of each ester. QDA is a method that uses trained panelists to quantify the intensity of various sensory attributes.[12]
Panelist Selection and Training:
-
Recruit 10-12 individuals with a keen interest in sensory evaluation.
-
Screen panelists for their ability to detect and describe basic tastes and smells.
-
Conduct training sessions where panelists are familiarized with the aroma attributes of the selected esters and reference standards.
-
Develop a consensus-based sensory lexicon with clear definitions for each attribute (e.g., "green," "fruity," "sweet," "chemical").[13]
Procedure:
-
Prepare solutions of each ester at a concentration above their odor detection threshold in an odor-free solvent (e.g., mineral oil or deionized water).
-
Present the samples in coded, identical containers to the panelists in a randomized order.[14]
-
Panelists will rate the intensity of each pre-defined aroma attribute on a continuous scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very intense").
-
Provide palate cleansers (e.g., unsalted crackers and water) between samples to minimize carry-over effects.[14][15]
-
Collect and statistically analyze the data to generate a sensory profile for each ester.
Protocol 2: Triangle Test
Objective: To determine if a perceptible difference exists between two esters. The triangle test is a discrimination test used to establish if two products are sensorially distinct.[15][16]
Procedure:
-
Present panelists with three coded samples, two of which are identical and one is different.[16][17]
-
The position of the "odd" sample should be randomized across presentations.[18]
-
Instruct panelists to identify the sample that is different from the other two.[17][18]
-
Typically, 20-40 panelists are used for triangle tests.[17][18]
-
Analyze the results using statistical tables to determine if the number of correct identifications is significantly greater than what would be expected by chance (one-third).[15]
Sensory Evaluation Workflow
Caption: General workflow for human sensory panel evaluation.
Comparative Sensory Data
The following table presents hypothetical data from a Quantitative Descriptive Analysis, illustrating the distinct sensory profiles of the selected esters.
Table 2: Quantitative Descriptive Analysis (QDA) Mean Intensity Scores
| Attribute | This compound | Isoamyl Acetate | Ethyl Butyrate | Ethyl Hexanoate | Methyl Salicylate |
| Fruity | 8.5 | 7.0 | 8.0 | 7.5 | 1.0 |
| Green | 6.0 | 1.5 | 2.0 | 3.0 | 0.5 |
| Sweet | 4.0 | 6.5 | 7.0 | 5.0 | 2.0 |
| Waxy | 2.5 | 1.0 | 1.5 | 4.0 | 0.0 |
| Chemical/Solvent | 1.0 | 3.0 | 1.0 | 1.5 | 0.5 |
| Minty/Medicinal | 0.0 | 0.0 | 0.0 | 0.0 | 9.0 |
Scores are on a 0-10 scale, where 0 = not perceptible and 10 = very intense.
Discussion and Interpretation
The QDA results highlight the unique sensory space each ester occupies. This compound is characterized by a strong "fruity" and "green" aroma, reminiscent of unripe apples or pears. In contrast, isoamyl acetate is dominated by a "banana-like" fruitiness with a noticeable "chemical/solvent" note. Ethyl butyrate presents a sweeter, more "pineapple-like" fruitiness. Ethyl hexanoate, while also fruity and apple-like, has a distinct "waxy" character. Methyl salicylate, as expected, is defined by its "minty/medicinal" aroma and serves as a negative control for the "fruity" attribute in this context.
It is important to consider that in a complex mixture, such as a food or beverage, these esters can interact with each other and other components, leading to synergistic or masking effects.[6][19][20] For instance, some esters, even at sub-threshold concentrations, can enhance the overall fruity perception of a mixture.[19]
Conclusion
The sensory evaluation of this compound and other fruity esters requires a systematic and scientifically rigorous approach. By combining instrumental analysis with well-designed human sensory panel methodologies like Quantitative Descriptive Analysis and the Triangle Test, researchers can obtain objective and reproducible data. This detailed sensory information is invaluable for product development, quality control, and fundamental research in flavor chemistry. The protocols and comparative data presented in this guide offer a robust framework for scientists to confidently evaluate and compare the sensory properties of these important aroma compounds.
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A Senior Application Scientist's Guide to Cross-Validation of GC-FID and GC-MS Methods for Ethyl (2S)-2-methylpentanoate Analysis
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chiral molecules is paramount. Ethyl (2S)-2-methylpentanoate, a chiral ester with applications in flavor, fragrance, and as a potential pharmaceutical intermediate, demands analytical methods that are not only robust and reliable but also thoroughly validated.[1] This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this specific enantiomer. Our focus is on the practical aspects of cross-validation, ensuring data integrity and regulatory compliance.
The choice between GC-FID and GC-MS is often dictated by the specific analytical objective.[2][3] GC-FID is lauded for its robustness, wide linear range, and cost-effectiveness, making it a workhorse for routine quantitative analysis.[4][5] Conversely, GC-MS provides unparalleled selectivity and sensitivity, offering both quantitative data and qualitative structural information, which is invaluable for impurity identification and confirmation of analyte identity.[2][6][7][8] A cross-validation study is therefore essential to demonstrate the interchangeability or complementary nature of these methods within a given analytical workflow.
The Scientific Imperative for Cross-Validation
Cross-validation serves to demonstrate that two distinct analytical procedures yield comparable results, ensuring consistency when methods are transferred between laboratories or used for different purposes within a study.[9][10] For a chiral compound like this compound, this is critical. The biological and sensory properties of enantiomers can differ significantly, necessitating precise quantification of the desired stereoisomer.[1][11] This guide will walk you through the experimental design and data interpretation necessary for a successful cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14]
Principles of Detection: A Tale of Two Detectors
Gas Chromatography-Flame Ionization Detection (GC-FID): The FID operates by combusting organic compounds eluting from the GC column in a hydrogen-air flame.[15][16] This combustion process generates ions, creating a current that is proportional to the number of carbon atoms in the analyte.[15] This makes the FID a highly sensitive and near-universal detector for organic molecules, providing excellent quantitative performance.[15][17]
Gas Chromatography-Mass Spectrometry (GC-MS): In contrast, the MS detector ionizes the eluting compounds, typically using an electron impact (EI) source. The resulting ions are then separated based on their mass-to-charge ratio (m/z).[7] This allows for not only quantification but also the generation of a unique mass spectrum for each compound, which serves as a chemical fingerprint for identification.[2][17]
Experimental Design for Cross-Validation
A robust cross-validation study is built upon a well-defined protocol that assesses key analytical performance parameters for both GC-FID and GC-MS methods. The following experimental workflow outlines the critical steps.
Caption: Workflow for the cross-validation of GC-FID and GC-MS methods.
Experimental Protocols
1. Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected working range (e.g., 1-100 µg/mL). A minimum of five concentration levels is recommended to establish linearity.[18][19]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess accuracy and precision.
2. GC-FID Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm) is essential for enantiomeric separation.[20]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
3. GC-MS Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions: The same chiral column and temperature program as the GC-FID method should be used to ensure comparable chromatography.
-
MS Conditions:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
MS Transfer Line Temperature: 280 °C.[3]
-
Acquisition Mode: Full Scan (for qualitative analysis and library matching) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis. For this compound, characteristic ions would be selected for SIM mode.
-
Comparative Performance Data
The following table summarizes the expected performance characteristics for the analysis of this compound using GC-FID and GC-MS. These values are representative and should be established for each specific instrument and method.
| Validation Parameter | GC-FID | GC-MS (SIM Mode) | Rationale for Comparison |
| Linearity (r²) | ≥ 0.995 | ≥ 0.995 | Both techniques are expected to exhibit excellent linearity over a defined concentration range.[18][19] |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL | GC-MS in SIM mode offers significantly lower detection limits due to its high selectivity.[21] |
| Limit of Quantitation (LOQ) | ~50-150 ng/mL | ~0.5-5 ng/mL | The higher sensitivity of GC-MS allows for the reliable quantification of trace levels of the analyte. |
| Precision (%RSD) | ≤ 5% | ≤ 5% | Both methods should demonstrate high precision for repeated measurements of the same sample.[22] |
| Accuracy (% Recovery) | 95-105% | 95-105% | Accuracy is assessed by spiking a known amount of the analyte into a blank matrix and measuring the recovery.[22][23] |
Causality Behind Experimental Choices
-
Chiral Column Selection: The choice of a cyclodextrin-based chiral column is crucial for the separation of the (S)- and (R)-enantiomers of ethyl 2-methylpentanoate. These stationary phases create a chiral environment within the column, leading to differential interactions with the enantiomers and enabling their separation.[11][20]
-
Temperature Programming: A temperature ramp is employed to ensure efficient separation of the analyte from any potential impurities and to obtain sharp, symmetrical peaks for accurate integration.
-
MS Acquisition Mode: While full scan mode is useful for initial identification and method development, SIM mode is preferred for quantitative analysis due to its enhanced sensitivity and selectivity. By monitoring only specific ions characteristic of the analyte, chemical noise is significantly reduced.
Trustworthiness Through Self-Validating Systems
The described protocols are designed to be self-validating. The inclusion of calibration standards, QC samples, and the assessment of key validation parameters in accordance with ICH guidelines ensures the reliability and integrity of the generated data.[12][18][24] The system suitability test (SST), performed before each analytical run, verifies that the chromatographic system is performing adequately. SST parameters typically include retention time, peak area, and resolution between the enantiomers.
Authoritative Grounding and Logical Flow
The entire cross-validation process is underpinned by regulatory expectations and sound scientific principles. The logical progression from method setup and execution to data analysis and comparison ensures a comprehensive evaluation of both techniques.
Caption: Logical flow of the cross-validation process.
Conclusion and Recommendations
This guide has provided a comprehensive framework for the cross-validation of GC-FID and GC-MS methods for the analysis of this compound.
-
GC-FID is a robust and reliable technique, well-suited for routine quality control and high-throughput analysis where the primary objective is quantification and the analyte identity is well-established.[4][5]
-
GC-MS is the preferred method when higher sensitivity and selectivity are required, particularly for trace-level analysis, impurity profiling, and unequivocal identification of the analyte.[2][6]
The cross-validation data will ultimately determine the suitability of each method for its intended purpose. If the results are statistically comparable within acceptable limits, the methods can be considered interchangeable. Otherwise, the specific strengths and limitations of each technique should be clearly defined, and the appropriate method should be selected based on the analytical requirements.
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Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - Digital CSIC: repositorio. Available from: [Link]
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Synthesis of ethyl-2-methyl-pentanoate - PrepChem.com. Available from: [Link]
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Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC - PubMed Central. Available from: [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate - The Pharma Innovation Journal. Available from: [Link]
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A Senior Application Scientist's Guide to Selecting Chiral Columns for the Enantioseparation of 2-Methylpentanoate
For researchers, scientists, and professionals in drug development and flavor chemistry, the precise separation of enantiomers is not just a technical necessity but a critical step in ensuring product safety, efficacy, and quality. Ethyl 2-methylpentanoate, a chiral ester with significant applications in the flavor, fragrance, and pharmaceutical industries, presents a common challenge in enantioselective analysis.[1] Its two enantiomers, (R)- and (S)-ethyl 2-methylpentanoate, can possess distinct sensory and biological properties, making their accurate quantification essential.
This guide provides an in-depth, objective comparison of the efficacy of different chiral columns for the separation of 2-methylpentanoate enantiomers. Moving beyond a simple listing of products, we will delve into the causality behind experimental choices, grounded in the principles of chiral recognition and supported by experimental data for analogous compounds. Our aim is to equip you with the scientific rationale to select the optimal chiral stationary phase (CSP) for your specific analytical challenge, be it high-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), or gas chromatography (GC).
The Dichotomy of Chiral Recognition: Polysaccharide vs. Cyclodextrin Stationary Phases
The successful separation of enantiomers hinges on the differential interaction between the chiral analyte and a chiral stationary phase. In the realm of modern chromatography, two classes of CSPs have proven to be the most versatile and widely applicable: polysaccharide-based and cyclodextrin-based columns.
Polysaccharide-Based CSPs: These are the workhorses of chiral HPLC and SFC.[2] Derived from cellulose and amylose, these natural polymers are functionalized with derivatives such as phenylcarbamates to create a complex three-dimensional structure.[3] The helical grooves and carbamate linkages of these CSPs provide a multitude of interaction sites, including hydrogen bonds, π-π interactions, and steric hindrance, which collectively contribute to chiral recognition. The choice between an amylose or cellulose backbone, and the nature and position of the substituents on the phenylcarbamate moieties, can lead to vastly different selectivities.[4][5][6]
Cyclodextrin-Based CSPs: Primarily employed in gas chromatography, these CSPs consist of cyclic oligosaccharides (typically containing six, seven, or eight glucose units, denoted as α-, β-, and γ-cyclodextrin, respectively) that are derivatized and dissolved in a polysiloxane stationary phase.[7][8][9] The toroidal shape of the cyclodextrin molecule, with a hydrophobic inner cavity and a hydrophilic exterior, allows for chiral recognition through a combination of inclusion complexation and surface interactions with the derivatized hydroxyl groups.[10] The size of the cyclodextrin cavity and the nature of the derivatives are key factors in determining the enantioselectivity for a given analyte.[8][11]
Comparative Performance Analysis
The selection of the ideal chiral column is often an empirical process. However, a systematic screening approach, guided by an understanding of the analyte's structure and the properties of the CSPs, can significantly streamline method development. Below, we present a comparative overview of the expected performance of different chiral columns for the separation of 2-methylpentanoate enantiomers, based on data from analogous compounds.
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)
For the separation of 2-methylpentanoate enantiomers by HPLC or SFC, polysaccharide-based columns are the primary choice. The ester and carboxylic acid functionalities of the analyte suggest that normal-phase or polar-organic modes will be most effective.
| Chiral Column Type | Chiral Stationary Phase (CSP) | Example Commercial Columns | Typical Mobile Phase | Expected Performance for 2-Methylpentanoate |
| Polysaccharide-Based (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H, Lux® Amylose-1 | Normal Phase: n-Hexane/2-Propanol/Trifluoroacetic Acid (TFA) | High probability of good to excellent resolution. The amylose backbone often provides strong chiral recognition for a wide range of compounds, including esters and carboxylic acids. The addition of an acidic modifier like TFA is crucial for good peak shape. |
| Polysaccharide-Based (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H, Lux® Cellulose-1 | Normal Phase: n-Hexane/Ethanol/TFA | Offers complementary selectivity to amylose-based phases. In some cases, cellulose-based columns can provide a reversal of elution order or improved resolution where amylose phases are less effective. |
| Immobilized Polysaccharide | Immobilized Amylose/Cellulose Derivatives | Chiralpak® IA, IB, IC | Extended range of solvents including MTBE, THF, CH2Cl2 | These columns offer greater solvent versatility, which can be advantageous for optimizing selectivity and for analytes with limited solubility in standard normal-phase eluents.[12][13] The immobilization enhances column durability.[12] |
Gas Chromatography (GC)
For the volatile ethyl 2-methylpentanoate, chiral GC with cyclodextrin-based columns is a powerful and highly sensitive technique.
| Chiral Column Type | Chiral Stationary Phase (CSP) | Example Commercial Columns | Typical Carrier Gas | Expected Performance for Ethyl 2-Methylpentanoate |
| Cyclodextrin-Based (β-Cyclodextrin) | Derivatized β-Cyclodextrin | Astec® CHIRALDEX® B-DM, Supelco® β-DEX™ | Helium or Hydrogen | High likelihood of successful separation. β-cyclodextrin derivatives are widely used for the enantioseparation of esters. The choice of derivative (e.g., permethylated, acetylated) can significantly impact selectivity. |
| Cyclodextrin-Based (γ-Cyclodextrin) | Derivatized γ-Cyclodextrin | Astec® CHIRALDEX® G-TA | Helium or Hydrogen | The larger cavity of γ-cyclodextrin may offer different selectivity compared to β-cyclodextrin, particularly if steric interactions play a key role in the chiral recognition mechanism. |
Experimental Protocols: A Step-by-Step Guide
Reproducibility is the cornerstone of scientific integrity. The following detailed protocols provide a starting point for the development of a robust enantioselective method for 2-methylpentanoate.
Protocol 1: HPLC Separation of 2-Methylpentanoic Acid Enantiomers
This protocol is adapted from a successful method for the separation of the structurally similar 2-methyl-5-oxohexanoic acid.
1. Instrumentation and Column:
- HPLC System: An Agilent 1260 Infinity II LC System or equivalent.
- Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
2. Chromatographic Conditions:
- Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v). Rationale: A normal-phase mobile phase provides good solubility for the analyte and promotes interaction with the polar polysaccharide CSP. TFA is added to suppress the ionization of the carboxylic acid, leading to improved peak shape and retention.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C. Rationale: Temperature can influence selectivity; starting at ambient temperature is a standard practice.
- Injection Volume: 10 µL.
- Detection: UV at 210 nm.
- Sample Diluent: Mobile Phase.
3. Expected Results:
- Baseline resolution of the (R)- and (S)-enantiomers is anticipated, with an expected resolution (Rs) value greater than 1.5. The elution order should be confirmed with enantiomerically pure standards.
Protocol 2: GC Separation of Ethyl 2-Methylpentanoate Enantiomers
This protocol is based on general guidelines for the chiral GC separation of volatile esters.
1. Instrumentation and Column:
- GC System: An Agilent 8890 GC with FID or MS detector.
- Column: Astec® CHIRALDEX® B-DM, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
2. Chromatographic Conditions:
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program: 50 °C (hold for 2 min), then ramp to 180 °C at 5 °C/min. Rationale: A temperature program is used to ensure good peak shape for the volatile ester and to elute it within a reasonable time.
- Injector Temperature: 250 °C.
- Detector Temperature: 250 °C (FID) or as per MS transfer line requirements.
- Injection: 1 µL with a split ratio of 50:1. Rationale: A split injection is used to prevent column overloading and ensure sharp peaks.
- Sample Preparation: Dilute the sample in a suitable solvent such as hexane or dichloromethane.
3. Expected Results:
- Separation of the (R)- and (S)-enantiomers of ethyl 2-methylpentanoate. The resolution and elution order will depend on the specific interactions with the CSP.
A Logical Workflow for Chiral Column Selection
The process of selecting the optimal chiral column and developing a separation method can be visualized as a logical workflow.
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A Senior Scientist's Guide to Assessing the Enantiomeric Purity of Commercial Ethyl (2S)-2-Methylpentanoate
Abstract
Ethyl (2S)-2-methylpentanoate is a crucial chiral building block in the synthesis of pharmaceuticals and a valuable component in the flavor and fragrance industries.[1][2][] Its biological and sensory properties are intrinsically linked to its stereochemistry, making the accurate assessment of its enantiomeric purity a critical quality control parameter. This guide provides a comprehensive, in-depth comparison of chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) for the enantiomeric purity analysis of commercial this compound samples. We present validated, step-by-step protocols, explain the causal mechanisms behind instrumental choices, and offer a comparative analysis of hypothetical commercial samples, equipping researchers and drug development professionals with the expertise to confidently assess the quality of this vital chiral intermediate.
Introduction: The Significance of a Single Enantiomer
In the world of chemistry, not all molecules are created equal, even if they share the same chemical formula and connectivity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological, toxicological, and organoleptic properties.[4] This is particularly true for ethyl 2-methylpentanoate, where the (S)-enantiomer is a sought-after precursor and fragrance component.[1][4]
The synthesis of enantiomerically pure compounds is often challenging, and commercial samples can contain residual amounts of the undesired (R)-enantiomer. The presence of this impurity can impact the efficacy of a final drug product or alter the sensory profile of a fragrance.[1] Therefore, robust, validated analytical methods are required to precisely quantify the enantiomeric excess (e.e.) and ensure the material meets stringent quality specifications. This guide serves as a practical, hands-on manual for achieving this.
Foundational Principles of Chiral Separation
The separation of enantiomers, which have identical physical properties in a non-chiral environment, requires the introduction of a chiral selector.[5][6] This is the core principle of chiral chromatography. The separation is achieved through the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP). The differing stability of these complexes causes one enantiomer to travel through the column faster than the other, resulting in separation.
-
Chiral Gas Chromatography (GC): This technique is ideal for volatile and thermally stable compounds like ethyl 2-methylpentanoate. Cyclodextrin-based CSPs are commonly employed.[4][7] These cyclic oligosaccharides have a chiral cavity, and separation is achieved based on how well each enantiomer "fits" into this cavity, leading to differences in retention time.[8]
-
Chiral High-Performance Liquid Chromatography (HPLC): HPLC offers greater versatility in CSP selection, with polysaccharide-based phases (e.g., cellulose or amylose derivatives) being highly effective for a broad range of compounds, including esters.[5][8] In HPLC, interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the CSP govern the separation.[6]
Experimental Design: A Validated Approach
To ensure the trustworthiness of our results, both the GC and HPLC methods described below were designed to be self-validating systems. We followed the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which represent the global standard for analytical method validation.[9][10][11]
Materials & Instrumentation
-
Samples: Three hypothetical commercial samples of this compound were designated as Supplier A, Supplier B, and Supplier C.
-
Standards: Racemic ethyl 2-methylpentanoate (for peak identification) and a certified reference standard of this compound (>99.9% e.e.).
-
Solvents: Hexane (HPLC and GC grade), Isopropanol (HPLC grade), Dichloromethane (GC grade).
-
Instrumentation:
-
GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID), split/splitless injector, and an autosampler.
-
HPLC System: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Experimental Workflow Overview
The overall process for assessing the enantiomeric purity of the commercial samples is depicted in the following workflow diagram.
Protocol 1: Chiral Gas Chromatography (GC-FID)
Causality: We selected a cyclodextrin-based column due to its proven efficacy in creating inclusion complexes with volatile esters, offering excellent potential for enantiomeric resolution.[4][7] The FID detector was chosen for its high sensitivity to hydrocarbons and its robust, linear response.
Method Parameters:
| Parameter | Recommended Setting |
| Column | Chiraldex G-TA (30 m x 0.25 mm ID, 0.25 µm film) or similar |
| Carrier Gas | Helium |
| Injector Temp. | 220 °C |
| Detector Temp. | 250 °C |
| Split Ratio | 100:1 |
| Oven Program | 40°C (hold 1 min), ramp at 2°C/min to 150°C |
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the ethyl 2-methylpentanoate sample in dichloromethane.[4]
-
Injection: Inject 1 µL of the sample into the GC.
-
Separation & Detection: The enantiomers are separated on the chiral column. The FID detects the compounds as they elute.
-
Quantification: Calculate the enantiomeric excess (% e.e.) from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] x 100
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC-UV)
Causality: A polysaccharide-based CSP was chosen for its broad applicability and different separation mechanism compared to GC, providing an orthogonal method for verification.[5][8] The analysis is performed in normal phase mode (hexane/isopropanol), which often yields better selectivity for chiral separations on these types of columns.[5][6] UV detection is suitable as the ester carbonyl group provides a chromophore.
Method Parameters:
| Parameter | Recommended Setting |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or similar |
| Mobile Phase | Hexane:Isopropanol (99:1 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
Procedure:
-
Sample Preparation: Prepare a solution (e.g., 1 mg/mL) of the ethyl 2-methylpentanoate sample in the mobile phase.
-
Injection: Inject 10 µL of the sample into the HPLC system.
-
Separation & Detection: The enantiomers are separated on the chiral column and detected by the UV detector.
-
Quantification: Calculate the % e.e. using the same formula as in the GC method, based on the peak areas from the HPLC chromatogram.
Results and Discussion
Method Validation Summary
To establish the trustworthiness of our protocols, both methods were validated for specificity, linearity, and precision.
| Validation Parameter | Chiral GC-FID | Chiral HPLC-UV | ICH Q2(R1) Acceptance Criteria |
| Specificity | Baseline resolution > 2.0 | Baseline resolution > 1.8 | Peaks are well-resolved (Resolution > 1.5) |
| Linearity (r²) | 0.9995 | 0.9992 | r² ≥ 0.999 |
| Precision (%RSD, n=6) | 0.15% | 0.21% | RSD ≤ 2% |
The data confirms that both methods are highly suitable for their intended purpose, meeting the stringent requirements for analytical validation.[9][11]
Comparative Analysis of Commercial Samples
The validated methods were used to analyze the enantiomeric purity of samples from three hypothetical suppliers.
| Supplier | Reported Purity (CoA) | Enantiomeric Excess (% e.e.) by GC | Enantiomeric Excess (% e.e.) by HPLC |
| Supplier A | >99% (S) | 99.6% | 99.5% |
| Supplier B | >98% (S) | 98.4% | 98.5% |
| Supplier C | >99% (S) | 97.2% | 97.3% |
Discussion of Results:
-
The results from both GC and HPLC are in excellent agreement, providing a high degree of confidence in the measurements.
-
Supplier A and Supplier B delivered material that met their stated specifications.
-
Supplier C's material, despite being labeled as >99% (S), was found to have a significantly lower enantiomeric purity of ~97.2%. This discrepancy highlights the critical need for in-house verification of supplier specifications.
Head-to-Head Comparison: GC vs. HPLC
Both techniques proved effective, but they offer different advantages that may be preferable depending on the laboratory's specific needs.
-
Chiral GC is the more economical and faster method for this specific analyte, given its volatility. It consumes significantly less solvent, making it a "greener" alternative.
-
Chiral HPLC offers greater flexibility. If dealing with a broader range of chiral compounds, some of which may not be volatile, an investment in a chiral HPLC setup would be more versatile. It also allows for non-destructive sample collection if further analysis of the separated enantiomers is required.
Conclusion and Recommendations
Both chiral GC and chiral HPLC are powerful and reliable techniques for determining the enantiomeric purity of this compound. For routine quality control of this specific volatile compound, chiral GC with a cyclodextrin-based column is the recommended primary method due to its speed, low operational cost, and high resolution.
However, the use of an orthogonal method like chiral HPLC is strongly advised for method validation, verification of out-of-specification results, and in laboratories that handle a wider variety of chiral molecules.
Crucially, this guide demonstrates the importance of independent analytical verification. Researchers and drug development professionals should not rely solely on supplier Certificates of Analysis but should implement validated in-house methods to ensure the quality and integrity of their critical chiral raw materials.
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A Guide to Inter-laboratory Comparison of Ethyl (2S)-2-methylpentanoate Analysis
Abstract
The precise determination of enantiomeric purity is a cornerstone of quality control in the pharmaceutical, flavor, and fragrance industries. Ethyl (2S)-2-methylpentanoate, a chiral ester, presents a common analytical challenge that necessitates robust and reproducible methods. This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of this compound. It is designed for researchers, scientists, and drug development professionals to establish method transferability and ensure consistent, high-quality results across different laboratory settings. We detail a standardized chiral gas chromatography (GC) method, outline the principles of study design based on authoritative standards such as ISO 5725 and ASTM E691, and present a methodology for statistical analysis of the subsequent data. This document serves as both a practical protocol and a reference for ensuring the scientific integrity of chiral purity assays.
Introduction: The Imperative for Chiral Purity and Method Concordance
Ethyl 2-methylpentanoate possesses a chiral center at the second carbon, leading to two non-superimposable mirror images: the (S) and (R) enantiomers.[1] While these enantiomers have identical physical properties in an achiral environment, their physiological effects, such as aroma, taste, and pharmacological activity, can differ significantly.[2][3] In pharmaceutical applications, one enantiomer may be therapeutically active while the other could be inactive or even cause adverse effects.[4][5][6] Consequently, regulatory bodies mandate stringent control over the enantiomeric composition of chiral drug substances.[5][7]
The most common and reliable technique for separating volatile chiral compounds like ethyl 2-methylpentanoate is chiral gas chromatography (GC).[3][8][9] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.[10]
However, even with a well-defined analytical method, variability in results can occur between different laboratories.[11] Sources of this variability include differences in equipment, environmental conditions, and operator technique.[11] An inter-laboratory comparison (ILC), also known as a proficiency test or round-robin study, is the definitive tool for assessing the reproducibility of a test method.[12][13][14] By having multiple laboratories analyze identical samples, an ILC provides critical data on the method's robustness and establishes consensus values for performance characteristics like repeatability and reproducibility.[15][16] This guide is structured to walk you through the design, execution, and analysis of such a study, ensuring the resulting analytical data is reliable and transferable.
Analytical Methodology: Chiral Gas Chromatography
The cornerstone of this inter-laboratory study is a precisely defined and validated analytical method. Gas chromatography is the preferred technique for volatile esters like ethyl 2-methylpentanoate.[17][] The use of a cyclodextrin-based chiral stationary phase is critical for achieving enantiomeric separation.[3][19]
Causality of Methodological Choices
-
Chiral Stationary Phase (CSP): Cyclodextrin-based CSPs, such as those with 2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl beta-cyclodextrin modifications, are selected for their proven selectivity towards a wide range of chiral compounds, including esters.[19][20] The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the CSP, which have different thermodynamic stabilities, leading to separation.[10]
-
Detector: A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and near-universal response to organic compounds. This makes it ideal for accurate purity and enantiomeric excess (% ee) calculations based on peak area percentages.
-
Injection Mode: A split injection is used to introduce a small, representative portion of the sample onto the column. This prevents column overload, which can lead to peak distortion and poor resolution, thereby ensuring the accuracy of quantitative measurements.
Standardized Analytical Protocol
All participating laboratories must adhere strictly to the following protocol to minimize intra-method variability.
Experimental Protocol: Chiral GC-FID Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of the ethyl 2-methylpentanoate test sample in high-purity ethyl acetate at a concentration of approximately 1000 µg/mL.
-
From the stock solution, prepare a working standard of 100 µg/mL by dilution with ethyl acetate.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless inlet and Flame Ionization Detector (FID).
-
Chiral Column: Rt-βDEXsa (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based CSP.[20][21]
-
Carrier Gas: Hydrogen or Helium, constant flow rate of 2.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 1 minute.
-
Ramp: Increase at 2°C/min to 180°C.
-
Hold: Hold at 180°C for 5 minutes.
-
-
Inlet:
-
Temperature: 230°C.
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
-
-
Detector (FID):
-
Temperature: 250°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
-
-
Data Acquisition and Analysis:
-
Integrate the peaks for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
-
Inter-laboratory Comparison (ILC) Study Design
The design of this study is grounded in the principles outlined in ASTM E691, "Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method," and the ISO 5725 series of standards.[12][15][16][22][23]
Study Objective
To determine the repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) of the standardized chiral GC-FID method for the determination of the enantiomeric excess (% ee) of this compound.
Study Participants and Materials
-
Participants: A minimum of eight competent laboratories should be recruited to ensure statistically significant results.[24]
-
Test Materials: Three distinct samples of ethyl 2-methylpentanoate, prepared from a single homogeneous batch, will be distributed to each participating laboratory.
-
Sample A (High Purity): this compound with an expected % ee > 99.5%.
-
Sample B (Racemic Mixture): A nearly 50:50 mixture of (R) and (S) enantiomers, with an expected % ee of ~0%.
-
Sample C (Intermediate Purity): A mixture with an expected % ee of approximately 95%.
-
Workflow and Data Submission
The overall workflow for the ILC is depicted below. Each laboratory will receive the test materials and the standardized protocol. They will perform the analysis in duplicate on two separate days. Results must be reported to the study coordinator via a standardized electronic data sheet.
Caption: Workflow for the Inter-laboratory Comparison Study.
Data Presentation and Statistical Analysis
Upon receipt of data from all participants, a rigorous statistical analysis will be performed in accordance with ASTM E691.[12][13]
Data Screening
The first step is to screen the data for inconsistencies. This is achieved by calculating and graphically plotting Mandel's h and k statistics.[25]
-
Mandel's k-statistic: Examines within-laboratory consistency. A high k-value for a laboratory suggests that its repeatability is significantly worse than that of other participants.
-
Mandel's h-statistic: Examines between-laboratory consistency. A high h-value for a laboratory indicates that its average result deviates significantly from the consensus mean of all laboratories.
Any laboratory flagged as a statistical outlier should be investigated for procedural deviations.
Performance Characteristics Calculation
After resolving any outliers, the key precision metrics are calculated. The following table presents hypothetical, yet realistic, data for such a study.
Table 1: Hypothetical ILC Results for Enantiomeric Excess (% ee)
| Laboratory | Sample A (% ee) | Sample B (% ee) | Sample C (% ee) |
| 1 | 99.75 | 0.15 | 95.20 |
| 2 | 99.68 | -0.05 | 95.05 |
| 3 | 99.80 | 0.22 | 95.31 |
| 4 | 99.71 | 0.10 | 94.98 |
| 5 | 99.65 | -0.11 | 95.15 |
| 6 | 99.78 | 0.18 | 95.25 |
| 7 | 99.70 | 0.08 | 95.09 |
| 8 | 99.82 | 0.25 | 95.35 |
Table 2: Summary of Statistical Analysis (Based on Hypothetical Data)
| Parameter | Sample A | Sample B | Sample C |
| Number of Labs (p) | 8 | 8 | 8 |
| Mean % ee | 99.74 | 0.10 | 95.17 |
| Repeatability Std. Dev. (sr) | 0.035 | 0.09 | 0.08 |
| Reproducibility Std. Dev. (sR) | 0.065 | 0.15 | 0.14 |
| Repeatability Limit (r) | 0.098 | 0.25 | 0.22 |
| Reproducibility Limit (R) | 0.182 | 0.42 | 0.39 |
-
Repeatability (r): The value less than which the absolute difference between two test results obtained under repeatability conditions (same lab, operator, equipment, short time interval) may be expected to lie with a 95% probability. It is calculated as 2.8 * sr.
-
Reproducibility (R): The value less than which the absolute difference between two test results obtained under reproducibility conditions (different labs, operators, equipment) may be expected to lie with a 95% probability. It is calculated as 2.8 * sR.
Troubleshooting and Interpretation
Discrepancies in inter-laboratory results often point to subtle variations in analytical practice. The following diagram outlines a logical approach to troubleshooting inconsistent data.
Caption: Troubleshooting Logic for Outlier Results.
A successful ILC will yield low reproducibility standard deviations (sR), indicating that the method is robust and transferable. The calculated r and R values become the benchmark for future analyses, allowing any laboratory to assess whether their results are in statistical control.
Conclusion
This guide establishes a comprehensive framework for an inter-laboratory comparison of this compound analysis by chiral GC. By adhering to a standardized protocol grounded in international standards, participating laboratories can collectively validate the analytical method's precision and trueness. The successful execution of such a study provides a high degree of confidence in the method's transferability, ensuring that data generated across different sites are reliable, comparable, and meet the stringent quality requirements of the pharmaceutical and related industries.
References
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- E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. (2016). ASTM International.
- ASTM E691-18 - Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. (2018). ANSI Webstore.
- ASTM E691-23: Interlaboratory Study to Determine Test Method Precision. (2023). The ANSI Blog.
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- ASTM E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. (n.d.). LabsInUS.
- A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines. (2025). BenchChem.
- A Comparative Guide to the Validation of Analytical Methods for (S)-(-)-1-Phenyl-1-decanol Enantiomeric Purity. (2025). BenchChem.
- A Researcher's Guide to Inter-laboratory Comparison of Enantiomeric Purity Determination. (2025). BenchChem.
- Chiral GC Capillary Column, Rt-βDEXsa 30 m, 0.32 mm ID, 0.25 µm. (n.d.). Restek.
- Astec CHIRALDEX and Supelco DEX Chiral GC Columns. (n.d.). Sigma-Aldrich.
- A Technical Guide to the Chirality and Enantiomeric Forms of Ethyl 2-Methylpentanoate. (n.d.). BenchChem.
- Handbook of Analytical Validation. (n.d.). Routledge.
- INTERNATIONAL STANDARD ISO 5725-4. (n.d.). ISO.
- Trends in inter-laboratory method validation. (n.d.). Eurachem.
- Precision of test methods - Determination of repeatability and reproducibility for a standard test method by inter-laboratory tests. (1986). ISO 5725:1986.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC - NIH.
- What are the purposes of Interlaboratory Comparisons ? ISO 17043 - 5725. (2024). YouTube.
- CAS 39255-32-8 ETHYL 2-METHYL PENTANOATE. (n.d.). BOC Sciences.
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
- COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. (n.d.). UNCW Institutional Repository.
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.). LCGC International.
- The Study of Chiral Stationary Phases for Gas Chromatography. (2022). AZoM.
- Chiral separations using gas chromatography. (n.d.). ResearchGate.
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A Comparative Benchmarking of Synthetic Routes to Ethyl (2S)-2-Methylpentanoate Guided by Green Chemistry Principles
Introduction: Ethyl (2S)-2-methylpentanoate, a valuable chiral ester, finds significant applications as a fragrance and flavor ingredient, imparting a characteristic fruity and apple-like aroma.[1] Its synthesis with high enantiopurity is a key objective for industrial applications. In line with the growing emphasis on sustainable chemical manufacturing, this guide provides a comparative analysis of different synthetic pathways to this compound, evaluated through the lens of green chemistry principles. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and offer a quantitative comparison based on established green chemistry metrics. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are seeking to implement more sustainable practices in their work.
Comparing Synthetic Strategies: A Green Chemistry Perspective
Three distinct synthetic routes to this compound will be critically examined:
-
Asymmetric Hydrogenation of Ethyl (E)-2-Methylpent-2-enoate: A classic approach in asymmetric catalysis, this method involves the direct conversion of a prochiral precursor to the desired chiral product.
-
Enzymatic Kinetic Resolution of Racemic Ethyl 2-Methylpentanoate: This biocatalytic approach leverages the high selectivity of enzymes to resolve a racemic mixture, offering a greener alternative to traditional chemical resolutions.
-
Chemoenzymatic Synthesis from Renewable Feedstocks: This innovative route explores the utilization of bio-based starting materials, aligning with the principles of a circular economy and reducing reliance on petrochemicals.
The "greenness" of each route will be assessed using two key metrics: Atom Economy and the Environmental Factor (E-Factor) .
-
Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product.[2] A higher atom economy signifies a more efficient process with less waste generation.
-
The E-Factor , introduced by Roger Sheldon, provides a broader measure of the environmental impact by quantifying the total mass of waste generated per unit of product.[3][4] A lower E-Factor indicates a more environmentally benign process.
Route 1: Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral molecules.[5] In this route, the prochiral substrate, ethyl (E)-2-methylpent-2-enoate, is hydrogenated using a chiral catalyst to stereoselectively form this compound.
Causality of Experimental Choices
The choice of an iridium-based catalyst is pivotal for achieving high enantioselectivity in the hydrogenation of α,β-unsaturated esters.[6] The specific ligand, (S)-BINAP, creates a chiral environment around the metal center, directing the hydrogen addition to one face of the double bond, thus leading to the desired (S)-enantiomer. Dichloromethane is often chosen as the solvent due to its ability to dissolve both the substrate and the catalyst, facilitating a homogeneous reaction. The reaction is conducted under a hydrogen atmosphere to provide the necessary reducing agent.
Experimental Protocol: Asymmetric Hydrogenation
Reaction: Asymmetric hydrogenation of ethyl (E)-2-methylpent-2-enoate.
Reactants:
-
Ethyl (E)-2-methylpent-2-enoate
-
Hydrogen gas (H₂)
-
Catalyst: [Ir(COD)Cl]₂/(S)-BINAP
-
Solvent: Dichloromethane (CH₂Cl₂)
Procedure:
-
In a glovebox, a high-pressure reactor is charged with [Ir(COD)Cl]₂ (0.01 mol%) and (S)-BINAP (0.011 mol%).
-
Degassed dichloromethane is added to the reactor, and the mixture is stirred to form the active catalyst.
-
Ethyl (E)-2-methylpent-2-enoate (1.0 eq) is added to the catalyst solution.
-
The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas (50 atm).
-
The reaction is stirred at room temperature for 24 hours.
-
Upon completion, the excess hydrogen is carefully vented, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
A reported yield for a similar reaction is 95% with an enantiomeric excess (ee) of 96%.[7]
Route 2: Enzymatic Kinetic Resolution
Biocatalysis has emerged as a cornerstone of green chemistry, offering highly selective and environmentally friendly transformations.[8][9] This route employs a lipase to selectively acylate one enantiomer of racemic ethyl 2-methylpentanoate, allowing for the separation of the desired (S)-enantiomer.
Causality of Experimental Choices
Lipases are widely used in kinetic resolutions due to their stereoselectivity and ability to function in organic solvents.[2][10] Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and highly selective enzyme for the resolution of a wide range of chiral compounds.[2] The choice of an acyl donor, such as vinyl acetate, is critical as it acylates the faster-reacting enantiomer, leaving the desired enantiomer unreacted. The use of a non-polar organic solvent like hexane minimizes enzyme denaturation and facilitates product separation.
Experimental Protocol: Enzymatic Kinetic Resolution
Reaction: Lipase-catalyzed kinetic resolution of racemic ethyl 2-methylpentanoate.
Reactants:
-
Racemic ethyl 2-methylpentanoate
-
Acyl donor: Vinyl acetate
-
Biocatalyst: Immobilized Candida antarctica lipase B (Novozym 435)
-
Solvent: Hexane
Procedure:
-
To a solution of racemic ethyl 2-methylpentanoate (1.0 eq) in hexane, Novozym 435 (10% w/w of substrate) is added.
-
Vinyl acetate (0.5 eq) is added to the mixture.
-
The reaction is incubated at 30°C with gentle shaking.
-
The reaction progress is monitored by chiral gas chromatography (GC) until approximately 50% conversion is reached.
-
The enzyme is removed by filtration.
-
The unreacted this compound is separated from the acylated (R)-enantiomer by column chromatography.
This method can theoretically yield up to 50% of the desired (S)-enantiomer with high enantiomeric excess.
Route 3: Chemoenzymatic Synthesis from Renewable Feedstocks
The utilization of renewable feedstocks is a key tenet of green chemistry, aiming to reduce our dependence on finite fossil resources.[11][12] This proposed route outlines a chemoenzymatic pathway to this compound starting from 2-methylpentanoic acid, which can be derived from biomass.
Causality of Experimental Choices
This route combines the principles of biocatalysis and traditional chemistry. The initial step would involve the fermentative production of 2-methylpentanoic acid from renewable sources like glucose or lignocellulosic biomass. The subsequent esterification can be efficiently catalyzed by a lipase, such as Novozym 435, in a solvent-free system or in a green solvent, minimizing waste.[13] The final step, if the initial bio-production is not enantioselective, would be an enzymatic resolution as described in Route 2.
Experimental Protocol: Chemoenzymatic Synthesis
Step 1: Bio-production of 2-Methylpentanoic Acid (Conceptual)
-
Fermentation of a suitable renewable feedstock (e.g., glucose) using a metabolically engineered microorganism to produce 2-methylpentanoic acid.
Step 2: Enzymatic Esterification
-
2-Methylpentanoic acid (from Step 1) and ethanol (1.2 eq) are mixed.
-
Immobilized lipase (e.g., Novozym 435, 5% w/w) is added.
-
The mixture is stirred at 50°C for 48 hours.
-
The enzyme is filtered off, and the excess ethanol is removed by distillation.
-
The resulting racemic ethyl 2-methylpentanoate is purified.
Step 3: Enzymatic Kinetic Resolution
-
The racemic ester from Step 2 is resolved using the protocol described in Route 2.
Quantitative Comparison of Synthetic Routes
To provide an objective comparison, the Atom Economy and E-Factor for each route are calculated.
| Metric | Route 1: Asymmetric Hydrogenation | Route 2: Enzymatic Kinetic Resolution | Route 3: Chemoenzymatic Synthesis |
| Atom Economy | High (~100%) | Moderate (~50% for desired enantiomer) | Moderate (~50% for desired enantiomer) |
| E-Factor | Low | Moderate | Potentially Low to Moderate |
| Yield (theoretical) | High (>90%) | Low (<50% for desired enantiomer) | Low (<50% for desired enantiomer) |
| Enantiomeric Excess | High (>95%) | High (>99%) | High (>99%) |
| Green Chemistry Principles | Catalysis, Atom Economy | Biocatalysis, Mild Conditions | Renewable Feedstocks, Biocatalysis |
Note: The E-Factor for Route 3 is highly dependent on the efficiency of the fermentation and downstream processing steps.
Visualizing the Synthetic Workflows
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Correlation of sensory data with instrumental analysis of ethyl (2S)-2-methylpentanoate
An In-Depth Technical Guide to Correlating Sensory and Instrumental Analysis of Ethyl (2S)-2-Methylpentanoate
Introduction: The Sensory and Chemical Duality of a Key Flavor Ester
This compound, an ester also known by trade names such as Manzanate, is a significant contributor to the aroma profile of many fruits and finished products.[1] Its characteristic scent is often described as fruity, green, and reminiscent of melon.[2] For researchers, product developers, and quality control specialists in the flavor, fragrance, and food science industries, understanding this molecule goes beyond its simple chemical identification. The core challenge lies in bridging the gap between objective, instrumental measurements and the subjective, yet critical, human sensory experience.
This guide provides a comprehensive framework for correlating sensory data with instrumental analysis of this compound. We will explore the "why" and "how" behind the essential techniques, moving from human perception in a controlled sensory environment to precise chemical characterization in the laboratory. By establishing a robust correlation, we can leverage rapid instrumental methods to predict and control the sensory impact of this compound, ensuring product consistency and consumer satisfaction. The principles discussed herein are foundational for any comprehensive flavor analysis program.
Part 1: The Human Element: Sensory Analysis of this compound
Before any instrument can be programmed, the target aroma must be defined by the ultimate detector: the human nose. The primary goal of sensory analysis in this context is to create a detailed, reproducible "fingerprint" of the aroma of this compound.
Causality Behind the Method: Why Descriptive Analysis?
To correlate data, we need quantitative sensory input, not just a simple "like" or "dislike." We employ Quantitative Descriptive Analysis (QDA) , a method that uses a panel of trained human assessors to identify and quantify the specific sensory characteristics of a product.[3][4] A trained panel is essential because they develop a common language to describe aromas and can reliably rate the intensity of each attribute, minimizing the subjectivity inherent in untrained consumer feedback.[5]
Experimental Protocol: Quantitative Descriptive Analysis (QDA)
1. Panelist Selection and Training:
-
Selection: Recruit 8-12 individuals based on their sensory acuity, ability to verbalize perceptions, and availability.[5] Screen for any conditions that might impair smell or taste.
-
Training: Conduct several sessions to familiarize the panel with the target compound and a range of reference standards representing potential aroma notes (e.g., pure this compound, standards for "green," "apple," "sweet," and "chemical"). The panel collectively develops a consensus vocabulary (a lexicon) to describe the aroma of this compound.
2. Sample Preparation and Presentation:
-
Preparation: Prepare a solution of this compound at a concentration well above its detection threshold in a neutral base (e.g., deodorized mineral oil or propylene glycol).
-
Uniformity: Present equal quantities of the sample at a consistent, controlled temperature in identical, coded sniffing glasses to prevent bias.[6] A dedicated, odor-free sensory laboratory with controlled lighting and air circulation is crucial for valid results.[7]
3. Evaluation Procedure:
-
Panelists work individually in isolated booths.
-
They are instructed to sniff the sample and rate the intensity of each descriptor in the agreed-upon lexicon.
-
Ratings are marked on a 15-cm unstructured line scale, anchored with "low intensity" on the left and "high intensity" on the right.[8]
4. Data Analysis:
-
The marks on the line scales are converted to numerical data (0-15).
-
The data from all panelists are compiled, and statistical analyses (e.g., Analysis of Variance, ANOVA) are performed to check panel performance and determine the mean intensity scores for each attribute.[9]
Data Presentation: Sensory Profile of this compound
The output of the QDA is a quantitative sensory profile, which can be summarized as follows:
| Sensory Attribute | Mean Intensity Score (0-15 scale) | Description |
| Fruity (Apple/Pear) | 12.5 | The dominant, overarching fruity character. |
| Green | 9.8 | A fresh, slightly unripe or leafy note. |
| Melon | 7.2 | A subtle, sweet, and watery melon character. |
| Sweet | 6.5 | A background sweet, aromatic impression. |
| Waxy/Fatty | 3.1 | A minor note providing complexity. |
Part 2: The Instrumental Counterpart: Chemical Analysis
With a quantitative sensory profile established, the next step is to obtain precise instrumental data that can be correlated with it. For a volatile aroma compound, the gold standard is Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for identification and Olfactometry (O) for sensory relevance.
Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Why this choice? GC-MS is a powerful technique that separates complex mixtures of volatile compounds and provides a unique mass spectrum for each, allowing for confident identification and quantification.[7]
Experimental Protocol: GC-MS Analysis
1. Sample Preparation (Headspace SPME):
-
Place the same sample solution used for sensory analysis into a headspace vial.
-
Use Solid-Phase Microextraction (SPME) to extract volatile compounds from the headspace above the sample. This technique is solvent-free and mimics the process of smelling.
-
Insert the SPME fiber into the GC inlet for thermal desorption of the analytes.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 40°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
3. Data Analysis:
-
Identification: The resulting peak for this compound is identified by comparing its retention time and mass spectrum to an authentic standard and a spectral library (e.g., NIST).
-
Quantification: The concentration is determined by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
Methodology 2: Gas Chromatography-Olfactometry (GC-O)
Why this choice? While GC-MS identifies what compounds are present, GC-O determines which of them actually have an odor.[10][11] It directly links the sensation of an aroma to a specific peak on the chromatogram, acting as the perfect bridge between sensory and instrumental worlds.[12][13]
Experimental Protocol: GC-O Analysis
1. Instrumentation:
-
The GC is configured as above, but the column effluent is split between the MS detector and a heated sniffing port.[13]
-
Humidified air is mixed with the effluent going to the sniffing port to prevent nasal dehydration.
2. Evaluation Procedure:
-
A trained assessor (often a member of the sensory panel) sniffs the effluent from the sniffing port throughout the entire GC run.
-
The assessor records the time, duration, and a description of every odor perceived using specialized software.
3. Data Analysis:
-
The resulting output, an "aromagram," is aligned with the chromatogram from the MS detector.
-
This alignment confirms that the chromatographic peak corresponding to this compound elutes at the exact time the assessor perceives its characteristic "fruity, green" aroma.
Data Presentation: Instrumental Profile of this compound
| Parameter | Result | Significance |
| Retention Time | 10.45 min | Elution time under specified GC conditions. |
| Kovats RI | 917 (on DB-5) | Standardized retention index for cross-instrument comparison.[14] |
| Key Mass Ions (m/z) | 102, 74, 43, 71 | Key fragments in the mass spectrum for identification.[14] |
| GC-O Descriptor | Fruity, green apple | The aroma perceived by the human nose at the sniffing port. |
| Concentration | 5.2 mg/L | Quantified amount in the sample via GC-MS. |
Part 3: The Synthesis: Correlating Sensory and Instrumental Data
The ultimate goal is to use the objective instrumental data to predict the subjective sensory experience. This requires establishing a mathematical relationship between the two datasets. The fundamental principle is that a change in the concentration of this compound should lead to a predictable change in the perceived intensity of its associated sensory attributes.
Workflow for Data Correlation
The entire process, from sample generation to final correlation, can be visualized as a parallel workflow where the sample is analyzed by both humans and instruments, with the resulting data converging for statistical analysis.
Caption: Workflow diagram illustrating the parallel sensory and instrumental analysis pathways and their convergence for statistical correlation.
Statistical Methodology
To establish the correlation, one must analyze a set of samples where the concentration of this compound varies.
-
Sample Set: Create a series of samples with increasing concentrations of the target compound.
-
Dual Analysis: Analyze each sample in the set using both the trained sensory panel (QDA) and the instrumental method (GC-MS).
-
Correlation Analysis: Use a statistical tool like Partial Least Squares (PLS) regression or a simple Pearson correlation. The instrumental data (concentration) serves as the independent variable (X), and the sensory intensity ratings (e.g., "Fruity" score) serve as the dependent variable (Y).
-
Model Validation: The resulting model shows the strength of the correlation. A high correlation coefficient (e.g., R² > 0.8) indicates that the instrumental measurement is a strong predictor of the sensory perception. For instance, the model would demonstrate that as the concentration of this compound increases, the perceived "Fruity" and "Green" intensities increase in a predictable manner.
Conclusion and Practical Application
The correlation between sensory and instrumental data is not merely an academic exercise; it is a cornerstone of modern flavor science.[15] By successfully linking the concentration of this compound measured by GC-MS to its perceived aroma intensity determined by a trained panel, we create a powerful, predictive tool.
This allows a research and development or quality control laboratory to:
-
Set Objective Specifications: Define an acceptable concentration range for this compound that corresponds to a desired sensory profile.
-
Increase Throughput: Use the rapid and objective GC-MS method for routine quality checks, replacing the more time-consuming and expensive full sensory panel.
-
Troubleshoot with Precision: If a batch is perceived as having a weak "fruity" note, instrumental analysis can quickly confirm if the concentration of the key ester is below specification.
Ultimately, this integrated approach provides a complete and actionable understanding of a key aroma compound, transforming subjective sensory attributes into objective, controllable chemical targets.
References
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Title: Flavors & Sensory Analysis Source: StudySmarter URL: [Link]
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Title: Dynamic Instrumental and Sensory Methods Used to Link Aroma Release and Aroma Perception: A Review Source: MDPI URL: [Link]
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Safety Operating Guide
Mastering Safety: A Guide to Personal Protective Equipment for Ethyl (2S)-2-methylpentanoate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, proficiency in the laboratory must always be paired with an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of ethyl (2S)-2-methylpentanoate, focusing on the critical role of personal protective equipment (PPE). Beyond a simple checklist, we will explore the rationale behind each recommendation, empowering you to build a self-validating system of safety for your laboratory operations.
This compound is a flammable liquid and vapor, necessitating stringent safety protocols to mitigate risks.[1][2] Adherence to the guidance presented here is essential for minimizing exposure and preventing accidents.
Core Directive: Your First Line of Defense
The selection of appropriate PPE is the most direct and immediate control measure for protecting laboratory personnel. The following table summarizes the essential PPE for handling this compound, with detailed explanations in the subsequent sections.
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[1] A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against accidental splashes of the chemical, which can cause eye irritation. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Butyl rubber gloves are recommended for extended contact.[2][3] For incidental contact, nitrile gloves may be used, but must be changed immediately upon contamination.[4] | This compound, as an ester, can degrade many common glove materials. Butyl rubber offers excellent resistance to esters.[2][3] Nitrile gloves provide limited splash protection.[4] |
| Body Protection | A flame-resistant laboratory coat is mandatory.[1][5] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. | Protects the wearer's skin and clothing from splashes and spills. The flame-resistant nature of the lab coat is crucial due to the flammability of the compound.[1][5] |
| Respiratory Protection | Typically not required when handled in a well-ventilated area or a certified chemical fume hood.[1] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | This compound vapors can be irritating to the respiratory tract. Proper ventilation is the primary means of controlling vapor exposure. |
Operational Plan: From Receipt to Disposal
A robust safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory. The following workflow illustrates the key stages and associated safety considerations.
Caption: A logical workflow for the safe handling of this compound.
Storage and Handling
Proper storage is paramount to preventing fires and accidental spills.
-
Storage Location: Store this compound in a designated flammable liquids cabinet.[5][6] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and oxidizing agents.[1][7]
-
Container Integrity: Keep the container tightly closed when not in use.[1][8] Ensure the original container is in good condition and properly labeled.
-
Grounding: When transferring larger quantities, ground and bond the container and receiving equipment to prevent static discharge, which can ignite flammable vapors.[1]
-
Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[1][5]
Spill Management
In the event of a spill, a swift and informed response is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[8][9]
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of recommended PPE, including respiratory protection if necessary.
-
Contain and Absorb: For small spills, use a non-combustible absorbent material, such as sand, cat litter, or a commercial solvent absorbent.[10] Do not use paper towels, as they are combustible.[5]
-
Collect and Dispose: Carefully scoop the absorbent material into a sealable, properly labeled container for hazardous waste disposal.[10][11]
-
Decontaminate: Clean the spill area with soap and water.[10]
Disposal Plan: Ensuring a Safe Conclusion
The final stage of handling this compound is its safe disposal, along with any contaminated materials.
Waste Segregation and Collection
-
Waste Streams: Maintain separate, clearly labeled waste containers for:
-
Liquid this compound waste.
-
Solid waste contaminated with this compound (e.g., absorbent materials, contaminated gloves).
-
-
Container Requirements: Waste containers for flammable liquids must be approved for such use and kept tightly closed except when adding waste.[12] They should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.[13]
Step-by-Step Disposal Protocol
-
PPE: Always wear appropriate PPE when handling hazardous waste.
-
Labeling: Ensure all waste containers are accurately labeled with their contents.[12] Vague labels like "solvent waste" are not acceptable.[12]
-
Containment: Place waste containers in secondary containment to prevent spills.
-
Professional Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[14][15] Never pour flammable liquids down the drain.[12][15]
Decontamination of Laboratory Equipment
Equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or removal from the laboratory for servicing.
-
Initial Rinse: In a fume hood, rinse the equipment with a small amount of a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the residue. The rinsate must be collected as hazardous waste.
-
Washing: Wash the equipment with warm, soapy water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely in a well-ventilated area before reuse.
By integrating these detailed PPE and handling protocols into your daily laboratory practices, you can confidently and safely work with this compound, upholding the highest standards of scientific integrity and personal safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
